Product packaging for Fmoc-Tyr(SO3nP)-OH(Cat. No.:)

Fmoc-Tyr(SO3nP)-OH

Cat. No.: B1474383
M. Wt: 553.6 g/mol
InChI Key: NEDCKHYXODZAAR-SANMLTNESA-N
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Description

A novel derivative for the synthesis of sulfotyrosine-containing peptides by Fmoc SPPS. The sulfate neopentyl group is stable to TFA, and thus protects the sulfotyrosine residue from degradation during the cleavage reaction, but is easily cleaved post-cleavage by treatment of the peptide with aqueous ammonium acetate.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H31NO8S B1474383 Fmoc-Tyr(SO3nP)-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-[4-(2,2-dimethylpropoxysulfonyloxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO8S/c1-29(2,3)18-37-39(34,35)38-20-14-12-19(13-15-20)16-26(27(31)32)30-28(33)36-17-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,30,33)(H,31,32)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDCKHYXODZAAR-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COS(=O)(=O)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)COS(=O)(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of Fmoc-Tyr(SO₃nP)-OH in Biochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis and application of sulfated peptides for researchers, scientists, and drug development professionals.

Tyrosine sulfation is a critical post-translational modification that plays a pivotal role in mediating protein-protein interactions across a range of biological processes. This modification, catalyzed by tyrosylprotein sulfotransferases (TPSTs) in the Golgi apparatus, involves the addition of a sulfate (B86663) group to the hydroxyl moiety of a tyrosine residue.[1][2] The resulting sulfotyrosine (sTyr) contributes a significant negative charge and can be a key determinant for molecular recognition, influencing processes such as leukocyte adhesion, chemokine signaling, viral entry, and hemostasis.[1][3][4]

To dissect the precise function of this modification, researchers rely on synthetic peptides containing site-specifically incorporated sulfotyrosine. The chemical synthesis of such peptides, however, is challenging due to the acid-lability of the tyrosine O-sulfate ester. Fmoc-Tyr(SO₃nP)-OH, an N-α-Fmoc-protected tyrosine derivative where the sulfate group is masked with a neopentyl (nP) protecting group, has emerged as a robust solution to this challenge. This guide provides a comprehensive overview of its application, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

The Significance of Tyrosine Sulfation in Protein Interactions

The introduction of a sulfate group enhances the binding affinity and specificity in numerous protein-protein interactions. This is particularly evident in the interaction between chemokines and their G protein-coupled receptors (GPCRs), a crucial step in directing leukocyte trafficking during immune responses.[5][6] The N-terminal domain of many chemokine receptors is rich in tyrosine residues that are targets for sulfation.[4]

The strategic placement of sulfotyrosine can dramatically increase the affinity of a receptor for its chemokine ligand. For example, studies on peptides derived from the chemokine receptor CCR3 have shown that sulfation of specific tyrosine residues can enhance the binding affinity for the chemokine eotaxin-1 (CCL11) by over 28-fold.[1] This demonstrates that tyrosine sulfation is not merely a general electrostatic enhancement but a specific molecular interaction that can regulate biological responses.[5][6]

Quantitative Analysis of Sulfotyrosine-Mediated Interactions

The use of synthetic sulfopeptides has enabled the precise quantification of the energetic contribution of tyrosine sulfation to protein-protein interactions. The data below, derived from studies on chemokine receptor peptides, illustrates the significant impact of this modification on binding affinity.

Peptide SystemModificationLigandDissociation Constant (Kd)Affinity Enhancement (Fold)Reference
CCR3 N-terminal Peptide UnsulfatedEotaxin-1 (CCL11)3.4 µM-[1]
sTyr16Eotaxin-1 (CCL11)0.5 µM~7[1]
sTyr17Eotaxin-1 (CCL11)< 0.12 µM> 28[1]
CCR3 N-terminal Peptide UnsulfatedEotaxin-1 (CCL11)1600 nM-[5][6]
sTyr16Eotaxin-1 (CCL11)100 nM16[5][6]
sTyr17Eotaxin-1 (CCL11)410 nM~4[5][6]
sTyr16, sTyr17Eotaxin-1 (CCL11)40 nM40[5][6]
CCR3 N-terminal Peptide UnsulfatedEotaxin-2 (CCL24)1500 nM-[5][6]
sTyr16Eotaxin-2 (CCL24)1600 nM~1[5][6]
sTyr17Eotaxin-2 (CCL24)290 nM~5[5][6]
sTyr16, sTyr17Eotaxin-2 (CCL24)150 nM10[5][6]
CCR3 N-terminal Peptide UnsulfatedEotaxin-3 (CCL26)1300 nM-[5][6]
sTyr16Eotaxin-3 (CCL26)940 nM~1.4[5][6]
sTyr17Eotaxin-3 (CCL26)180 nM~7[5][6]
sTyr16, sTyr17Eotaxin-3 (CCL26)40 nM32.5[5][6]

Experimental Protocols

The synthesis of sulfotyrosine-containing peptides is most effectively achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS) with a protected sulfotyrosine building block. Fmoc-Tyr(SO₃nP)-OH is particularly advantageous as the neopentyl (nP) group is stable to the standard conditions of Fmoc SPPS, including repeated piperidine (B6355638) treatments for Fmoc deprotection and the final trifluoroacetic acid (TFA) cleavage from the resin.[7][8]

Protocol: Synthesis of a Sulfotyrosine-Containing Peptide using Fmoc-Tyr(SO₃nP)-OH

This protocol outlines the manual synthesis of a model hexapeptide (H-Tyr(SO₃⁻)-Glu-Phe-Lys-Lys-Ala-NH₂) on a Rink Amide resin.

1. Resin Preparation:

  • Swell Rink Amide MBHA resin in N,N-Dimethylformamide (DMF) for 1 hour.

  • Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (1 x 5 min, 1 x 20 min).

  • Wash the resin thoroughly with DMF (5x), Isopropanol (IPA) (3x), and DMF (5x).

2. Amino Acid Coupling Cycles (Ala, Lys, Lys, Phe, Glu):

  • Activation: In a separate vessel, dissolve the Fmoc-amino acid (e.g., Fmoc-Ala-OH, 4 equivalents), HCTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Pre-activate for 5 minutes.

  • Coupling: Add the activation mixture to the deprotected resin. Agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (5x), IPA (3x), and DMF (5x).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 20 min).

  • Washing: Wash the resin as in step 2c.

  • Repeat steps 2a-2e for each subsequent amino acid in the sequence.

3. Incorporation of Fmoc-Tyr(SO₃nP)-OH:

  • Couple Fmoc-Tyr(SO₃nP)-OH using the same activation and coupling procedure as in step 2. This derivative is compatible with standard coupling reagents like HCTU, HBTU, or PyBOP and has good solubility in DMF.[7][9]

  • After coupling, perform a final Fmoc deprotection with 20% piperidine in DMF.

  • Wash the final peptide-resin with DMF (5x), DCM (5x), and dry under vacuum.

4. Cleavage from Resin:

  • Prepare a cleavage cocktail of TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5).

  • Add the cleavage cocktail to the dried peptide-resin and agitate for 1.5-2 hours at room temperature. Note: Prolonged exposure to TFA should be avoided to minimize any potential loss of the nP group.[7]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. The product at this stage is the nP-protected peptide, H-Tyr(SO₃nP)-Glu-Phe-Lys-Lys-Ala-NH₂.

5. Deprotection of the Neopentyl (nP) Group:

  • Azide (B81097) Method (Recommended):

    • Dissolve the crude nP-protected peptide in a minimum volume of DMSO.

    • Add sodium azide (NaN₃, 10 equivalents relative to the peptide).[7][8]

    • Incubate the mixture at 50°C overnight.[7]

    • Dilute the reaction with water and purify by RP-HPLC.

  • Ammonium (B1175870) Acetate (B1210297) Method (Sequence Dependent):

    • Dissolve the nP-protected peptide in 2 M ammonium acetate.

    • Incubate at 37°C overnight.[7][8]

    • Lyophilize and purify by RP-HPLC.

6. Purification:

  • Purify the final sulfated peptide by reverse-phase HPLC (RP-HPLC).

  • It is recommended to use a buffer system containing ammonium acetate (e.g., a gradient of 0.1 M ammonium acetate and acetonitrile) to avoid loss of the sulfate group that can occur with TFA-containing buffers.[7]

  • Lyophilize the pure fractions to obtain the final peptide.

Visualizing Workflows and Pathways

Chemokine Receptor Signaling

Tyrosine sulfation of chemokine receptors is a key step for high-affinity binding of chemokines, which initiates a G-protein signaling cascade leading to cell migration.

Chemokine_Signaling cluster_golgi Trans-Golgi Network cluster_membrane Cell Membrane TPST TPST Enzyme Receptor_sulf Chemokine Receptor (sulfated Tyr, sTyr) TPST->Receptor_sulf Sulfation Receptor_unsulf Chemokine Receptor (unsulfated Tyr) Receptor_unsulf->TPST Receptor_sulf_mem sTyr-Receptor Receptor_sulf->Receptor_sulf_mem Transport to Membrane PAPS PAPS (Sulfate Donor) PAPS->TPST G_Protein G-Protein (αβγ) Receptor_sulf_mem->G_Protein Activation Chemokine Chemokine (e.g., CCL11) Chemokine->Receptor_sulf_mem High-Affinity Binding PLC PLC G_Protein->PLC Activation Migration Cell Migration PLC->Migration

Caption: Tyrosine sulfation of a chemokine receptor in the Golgi enables high-affinity chemokine binding at the cell surface, triggering G-protein-mediated signaling for cell migration.

Experimental Workflow for Sulfopeptide Synthesis

The synthesis of a sulfated peptide using Fmoc-Tyr(SO₃nP)-OH involves a multi-step process from solid-phase synthesis to final purification.

SPPS_Workflow Resin 1. Start with Rink Amide Resin SPPS 2. Fmoc-SPPS Cycles (Standard Amino Acids) Resin->SPPS sTyr_couple 3. Couple Fmoc-Tyr(SO3nP)-OH SPPS->sTyr_couple Cleavage 4. Cleave with TFA Cocktail sTyr_couple->Cleavage nP_Peptide Crude nP-Protected Peptide Cleavage->nP_Peptide Deprotection 5. nP Group Removal (NaN3 / DMSO) nP_Peptide->Deprotection s_Peptide Crude Sulfated Peptide Deprotection->s_Peptide HPLC 6. RP-HPLC Purification (Ammonium Acetate Buffer) s_Peptide->HPLC Final_Product Pure Sulfated Peptide HPLC->Final_Product

Caption: Workflow for the solid-phase synthesis of a sulfated peptide using the neopentyl (nP) protecting group strategy.

Conclusion

Fmoc-Tyr(SO₃nP)-OH serves as an indispensable tool for biochemists and drug development professionals seeking to investigate the roles of tyrosine sulfation. Its compatibility with standard Fmoc-SPPS protocols, coupled with the stability of the neopentyl protecting group, simplifies the synthesis of well-defined sulfated peptides.[7][10] The ability to produce these molecules allows for precise quantitative studies of protein-protein interactions, elucidation of signaling pathways, and the development of potential therapeutics that target these critical biological modifications. The methodologies and data presented herein provide a solid foundation for the successful application of this technology in advanced biochemical research.

References

A Comprehensive Technical Guide to the Chemical Synthesis of the Fmoc-Tyr(SO₃nP)-OH Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the site-specific incorporation of sulfated tyrosine (Tyr(SO₃H)) residues into peptides is crucial for studying and modulating protein-protein interactions. The inherent acid lability of the sulfate (B86663) group, however, presents a significant challenge in standard Fmoc-based solid-phase peptide synthesis (SPPS). This guide provides an in-depth overview of the chemical synthesis, purification, and characterization of various Fmoc-protected sulfated tyrosine building blocks, with a focus on the neopentyl-protected derivative, Fmoc-Tyr(SO₃nP)-OH, which offers enhanced stability during acidic cleavage conditions.

Synthetic Strategies for Fmoc-Protected Sulfated Tyrosine Derivatives

The primary challenge in synthesizing and utilizing Fmoc-Tyr(SO₃H)-OH is the susceptibility of the sulfate ester to hydrolysis under the acidic conditions typically used for peptide cleavage from the resin and removal of side-chain protecting groups. To address this, several strategies have been developed, including the use of counter-ion stabilized salts and sulfate-protecting groups.

Counter-Ion Stabilized Building Blocks: Fmoc-Tyr(SO₃Na)-OH and Fmoc-Tyr(SO₃NBu₄)-OH

An early and direct approach involves the sulfation of Fmoc-Tyr-OH followed by stabilization of the resulting sulfonic acid as a salt. The sodium (Na⁺) and tetrabutylammonium (B224687) (NBu₄⁺) salts are commonly used. These derivatives offer a degree of protection against acid-induced desulfation compared to the free acid form.[1] However, their use in SPPS requires careful selection of cleavage conditions to minimize sulfate loss.[1][2]

Fluorosulfated Tyrosine: A Precursor for Post-Synthesis Sulfation

A more recent strategy involves the synthesis of Fmoc-fluorosulfated tyrosine (Fmoc-Y(OSO₂F)-OH). This building block can be incorporated into a peptide chain using standard Fmoc-SPPS. The fluorosulfate (B1228806) group is stable to the acidic conditions of peptide cleavage. Subsequently, the fluorosulfated tyrosine residue is converted to sulfotyrosine in a post-synthetic modification step using basic ethylene (B1197577) glycol.[3][4]

Neopentyl (nP) Protection: Enhanced Stability for Fmoc SPPS

The use of a neopentyl (nP) protecting group for the sulfate moiety represents a significant advancement. The resulting building block, Fmoc-Tyr(SO₃nP)-OH, is a fully side-chain protected derivative with excellent solubility in common SPPS solvents like DMF and NMP.[5] The nP group is stable to the piperidine (B6355638) used for Fmoc deprotection and, crucially, to the trifluoroacetic acid (TFA) used for peptide cleavage.[5] The nP group can be removed post-cleavage under mild nucleophilic conditions.[5]

Experimental Protocols

This section details the methodologies for the synthesis of key Fmoc-protected sulfated tyrosine building blocks.

Synthesis of Fmoc-Tyr(SO₃Na)-OH

This protocol describes the sulfation of Fmoc-Tyr-OH using a DMF/SO₃ complex followed by conversion to the sodium salt.[6]

Materials:

  • Fmoc-Tyr-OH

  • Dimethylformamide (DMF)

  • Pyridine

  • Dioxane

  • DMF/SO₃ complex

  • 5% aqueous Na₂CO₃ solution

  • Deionized water

Procedure:

  • Dissolve Fmoc-Tyr-OH (1.30 g, 3.22 mmol) in a mixture of DMF/pyridine/dioxane (11 mL, 8:2:1).

  • Add the DMF/SO₃ complex (1.48 g, 9.66 mmol) in one portion.

  • Stir the mixture overnight at room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ice-cold water (20 mL).

  • Adjust the pH of the solution to 6.5 with 5% aqueous Na₂CO₃ over 1 hour.

  • Lyophilize the solution to obtain the crude product.

  • Take up the residue in DMF (20 mL) and filter to remove insoluble material.

  • Remove the solvent from the filtrate to yield the product.

Synthesis of Fmoc-Tyr(SO₃NBu₄)-OH

This protocol details the synthesis of the tetrabutylammonium salt of Fmoc-sulfated tyrosine.[6]

Materials:

  • Fmoc-Tyr-OH

  • Pyridine/SO₃ complex

  • Dimethylformamide (DMF)

  • 5% aqueous NaHCO₃ solution

  • Chloroform (CHCl₃)

  • Tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄)

  • 5% citric acid solution

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Stir a solution of Fmoc-Tyr-OH (4.02 g, 10.0 mmol) and pyridine/SO₃ (4.77 g, 30.0 mmol) in DMF (10 mL) under argon at room temperature for 1 hour.

  • Slowly pour the reaction mixture into ice-cooled 5% aqueous NaHCO₃ (300 mL).

  • After gas evolution ceases, add a small quantity of CHCl₃ and a solution of Bu₄NHSO₄ (5.09 g, 15.0 mmol) in aqueous NaHCO₃ (pH > 7).

  • Adjust the pH of the solution to approximately 4 by adding 5% citric acid.

  • Separate the organic layer and extract the aqueous layer with CHCl₃.

  • Combine the organic extracts and wash sequentially with 5% citric acid (3 times), water (2 times), and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate to yield the product.

Synthesis of Fmoc-Tyr(OSO₂F)-OH (Fmoc-fluorosulfated tyrosine)

This one-step protocol describes the synthesis of the fluorosulfated tyrosine building block.[4]

Materials:

  • Fmoc-Tyr-OH

  • Sulfuryl fluoride (B91410) (gas)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Borax buffer

  • 1 M HCl

Procedure:

  • React commercially available Fmoc-protected Tyr with sulfuryl fluoride gas in a biphasic solvent system of CH₂Cl₂ and saturated aqueous Borax buffer.

  • After the reaction is complete, remove the CH₂Cl₂ under reduced pressure.

  • Add 1 M HCl to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry. The product can be used without further purification.

Quantitative Data Summary

The following table summarizes the quantitative data reported for various Fmoc-protected sulfated tyrosine derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Optical Rotation [α]D²⁰Reference
Fmoc-Tyr(SO₃Na)-OH C₂₄H₂₀NNaO₈S523.50[7]87% (as sesquihydrate)225 (dec)+27.9 (c 1, MeOH)[6]
Fmoc-Tyr(SO₃H)-OH C₂₄H₂₁NO₈S483.50[8][9]---[8][9]
Fmoc-Tyr(OSO₂F)-OH --96%--[4]
Fmoc-Tyr(SO₃nP)-OH C₂₉H₃₁NO₈S553.62[10]---[10]

Visualization of Synthetic Workflows

The following diagrams illustrate the key synthetic pathways described in this guide.

Synthesis_Fmoc_Tyr_SO3Na_OH A Fmoc-Tyr-OH D Sulfation Reaction (Stir overnight, RT) A->D B DMF/Pyridine/Dioxane B->D C DMF/SO3 Complex C->D E Solvent Removal D->E F Dissolve in H2O E->F G pH Adjustment to 6.5 (5% aq. Na2CO3) F->G H Lyophilization G->H I Purification (Dissolve in DMF, Filter) H->I J Fmoc-Tyr(SO3Na)-OH I->J

Caption: Synthesis workflow for Fmoc-Tyr(SO₃Na)-OH.

Synthesis_Fmoc_Tyr_SO3NBu4_OH A Fmoc-Tyr-OH C Sulfation Reaction (1h, RT, Argon) A->C B Pyridine/SO3 in DMF B->C D Quench in 5% NaHCO3 (aq) C->D E Add CHCl3 & Bu4NHSO4 D->E F pH Adjustment to ~4 (5% Citric Acid) E->F G Liquid-Liquid Extraction (CHCl3) F->G H Wash & Dry (Na2SO4) G->H I Solvent Removal H->I J Fmoc-Tyr(SO3NBu4)-OH I->J

Caption: Synthesis workflow for Fmoc-Tyr(SO₃NBu₄)-OH.

Deprotection_of_nP_group A Peptide-Tyr(SO3nP) D Deprotection Reaction A->D B Method 1: Azide B->D F NaN3 in DMSO 50 °C, overnight B->F C Method 2: Ammonium Acetate C->D G 2M Ammonium Acetate 37 °C, overnight C->G E Peptide-Tyr(SO3H) D->E

References

A Researcher's Guide to Sulfated Peptide Synthesis: Strategies, Protocols, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of sulfated peptides—critical components in numerous biological processes—presents unique challenges due to the inherent instability of the sulfate (B86663) group. This technical guide provides an in-depth review of the core strategies for synthesizing these vital molecules, offering detailed experimental protocols, quantitative comparisons, and visual workflows to aid in methodology selection and implementation.

Tyrosine O-sulfation is a key post-translational modification that modulates protein-protein interactions and governs biological activities in areas such as hormone regulation, immune response, and coagulation.[1] The acidic lability of the tyrosine O-sulfate ester, however, complicates chemical synthesis, demanding specialized strategies to preserve this critical functional group.[1][2] This guide explores the three primary avenues for obtaining sulfated peptides: chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), enzymatic synthesis, and recombinant production.

Core Synthesis Strategies: A Comparative Overview

The choice of synthesis strategy depends on factors such as the desired peptide length, the number and position of sulfation sites, required yield, and available resources. Chemical synthesis offers versatility, while enzymatic methods provide exquisite specificity.

StrategyCore PrincipleKey AdvantagesKey ChallengesTypical Yields
Chemical (SPPS): Pre-assembly Sulfation Incorporation of a pre-sulfated amino acid building block (e.g., Fmoc-Tyr(SO₃Na)-OH) during peptide elongation.[3][4]Direct, straightforward incorporation of the sulfated residue.Potential for poor resin swelling and sluggish coupling, especially with multiple sulfation sites.[5]10-40%[3][6]
Chemical (SPPS): Post-assembly Sulfation Synthesis of the full peptide chain followed by sulfation of specific tyrosine residues, either on-resin or in-solution.Avoids issues with coupling sulfated monomers. Allows for differential sulfation.Requires orthogonal protecting groups and additional reaction/purification steps. Risk of side reactions.[4]5-30%[7]
Chemical (SPPS): Protected Sulfate Precursor Incorporation of a tyrosine residue with a protected sulfate group (e.g., fluorosulfate, neopentyl) followed by a final deprotection step to reveal the sulfate.[8][9]Improved stability during SPPS and cleavage.[8]Requires synthesis of the special building block and an additional final deprotection step.36-67%[8]
Enzymatic Synthesis In vitro use of tyrosylprotein sulfotransferases (TPSTs) to transfer a sulfate group from a donor molecule (PAPS) to the target peptide.[2][10]High site-specificity, mimicking the natural biological process.Requires production of active enzymes and the expensive PAPS cofactor. Can be difficult to scale.[5]Variable; dependent on enzyme activity and substrate.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS) Approaches

SPPS is the workhorse of synthetic peptide chemistry. For sulfated peptides, the main challenge is navigating the acid-sensitive nature of the sulfate ester, particularly during the final cleavage and deprotection step, which typically employs strong acids like trifluoroacetic acid (TFA).[11]

Strategy 1: Pre-assembly Sulfation with Fmoc-Tyr(SO₃Na)-OH

This is the most direct chemical method, involving the incorporation of a commercially available sulfated tyrosine building block during standard Fmoc-based SPPS.

Resin Load 2-Chlorotrityl Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotect_1 Fmoc Deprotection (20% Piperidine (B6355638)/DMF) Swell->Fmoc_Deprotect_1 Couple_AA Couple Next Fmoc-AA Fmoc_Deprotect_1->Couple_AA Repeat Repeat Deprotection/ Coupling Cycles Couple_AA->Repeat for non-sTyr residues Couple_sY Couple Fmoc-Tyr(SO₃Na)-OH Couple_sY->Repeat Cleave Cleavage & Deprotection (90% aq. TFA, 0°C) Repeat->Cleave Purify RP-HPLC Purification Cleave->Purify Product Pure Sulfated Peptide Purify->Product Fmoc_Deprotetect_2->Couple_sY at sulfation site

Figure 1. Workflow for SPPS using a pre-sulfated tyrosine building block.

This protocol outlines the synthesis of Cholecystokinin (B1591339) (CCK)-12 using the pre-assembly strategy, which has been successfully applied to produce various sulfated peptides with yields ranging from 26-38%.[3]

  • Resin and Amino Acid Loading:

    • Start with 2-chlorotrityl chloride resin, known for its high acid sensitivity, which allows for milder cleavage conditions.

    • Perform all couplings using a 3-fold excess of Fmoc-amino acid, PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and a 9-fold excess of N-methylmorpholine (NMM) in DMF for 90 minutes.[12]

    • For the sulfated residue, use Fmoc-Tyr(SO₃Na)-OH under the same coupling conditions.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Nα-Fmoc protecting group before each coupling step.

  • Cleavage and Deprotection:

    • After chain assembly is complete, treat the protected peptide-resin with 90% aqueous TFA at 0°C for an appropriate duration (e.g., 2-4 hours for shorter peptides, up to 18 hours for complex ones like CCK-39).[3] The low temperature and presence of water are critical to minimize desulfation.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Purification:

    • Dissolve the crude peptide in a suitable buffer (e.g., 0.025 M NH₄HCO₃) and lyophilize.

    • Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) on a C18 column.[13]

  • Characterization:

    • Confirm the mass and purity of the final product using analytical HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).[13][14]

Strategy 2: Post-assembly On-Resin Sulfation

This strategy involves synthesizing the complete peptide on the resin and then selectively sulfating the exposed tyrosine hydroxyl group before cleavage.

SPPS Perform Fmoc-SPPS (with unprotected Tyr) Wash_1 Wash Resin (DMF) SPPS->Wash_1 Sulfate On-Resin Sulfation (SO₃•Pyridine (B92270), 40°C) Wash_1->Sulfate Wash_2 Wash Resin (DMF, DCM) Sulfate->Wash_2 Cleave Cleavage & Deprotection (TFA Cocktail) Wash_2->Cleave Purify RP-HPLC Purification Cleave->Purify Product Pure Sulfated Peptide Purify->Product

Figure 2. General workflow for post-synthetic on-resin sulfation.

This protocol is adapted from methods developed for solid-phase oligosaccharide synthesis but follows the same chemical principles applicable to peptides.

  • Peptide Synthesis:

    • Assemble the peptide using standard Fmoc-SPPS, incorporating Fmoc-Tyr-OH (with its hydroxyl group unprotected) at the desired sulfation sites. Ensure other residues with reactive side chains (e.g., Ser, Thr) are appropriately protected if sulfation is to be selective for tyrosine.

  • On-Resin Sulfation:

    • After complete peptide assembly, wash the peptide-resin thoroughly with DMF.

    • Prepare a solution of sulfur trioxide pyridine complex (SO₃•pyridine) in a mixture of DMF and pyridine.

    • Add the sulfating agent to the resin and heat the reaction at 40°C for 15-20 hours to drive the reaction to completion.[11][15]

    • After the reaction, thoroughly wash the resin with DMF and DCM to remove excess reagents.

  • Cleavage, Deprotection, and Purification:

    • Proceed with standard TFA-based cleavage, precipitation, and RP-HPLC purification as described in the pre-assembly protocol.

Enzymatic Synthesis: The Biomimetic Approach

Enzymatic synthesis offers unparalleled specificity by using tyrosylprotein sulfotransferases (TPSTs), the enzymes responsible for this modification in nature.[9][16] The reaction involves the transfer of a sulfate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the tyrosine residue of a substrate peptide.[2][10]

Reaction Pathway: Enzymatic Sulfation

cluster_0 Coupled PAPS Regeneration System cluster_1 Sulfation Reaction PAPSS PAPSS Enzyme PAPS PAPS (Sulfate Donor) PAPSS->PAPS ATP_SO4 ATP + SO₄²⁻ ATP_SO4->PAPSS TPST TPST Enzyme PAPS->TPST Peptide_Tyr Peptide-Tyr (Substrate) Peptide_Tyr->TPST Peptide_sTyr Peptide-sTyr (Product) TPST->Peptide_sTyr

Figure 3. Enzymatic sulfation using TPST with a coupled PAPS regeneration system.

This protocol describes a system that couples PAPS generation with the sulfation reaction, making the process more efficient and cost-effective.

  • Reagent Preparation:

    • Enzymes: Obtain or prepare purified, active recombinant TPST (e.g., human TPST1 or TPST2) and PAPS synthase (PAPSS).[10]

    • Substrate: Prepare the purified, non-sulfated peptide substrate.

    • Reaction Buffer: Prepare a suitable buffer, typically containing Tris-HCl, MgCl₂, ATP, and an inorganic sulfate source (e.g., Na₂SO₄).

  • Coupled Enzyme Reaction:

    • In a single reaction vessel, combine the peptide substrate, TPST, PAPSS, ATP, and inorganic sulfate in the reaction buffer.

    • The PAPSS enzyme will generate PAPS in situ from ATP and sulfate.

    • The TPST enzyme will then use the newly synthesized PAPS to sulfate the tyrosine residue(s) on the peptide substrate.

    • Incubate the reaction at an optimal temperature (e.g., 37°C) for a sufficient time (e.g., 1-4 hours), monitoring progress if possible.

  • Purification and Analysis:

    • Stop the reaction (e.g., by heat inactivation or addition of EDTA).

    • Purify the sulfated peptide from the reaction mixture using RP-HPLC.

    • Analyze the product by mass spectrometry to confirm sulfation. The addition of a sulfate group adds approximately 79.957 Da to the peptide mass.[14]

Conclusion

The synthesis of sulfated peptides remains a challenging yet achievable goal for peptide chemists and biochemists. The direct incorporation of Fmoc-Tyr(SO₃Na)-OH via SPPS offers a robust and well-documented path, with established protocols delivering moderate to good yields for a variety of peptides.[3][6] Newer chemical strategies using protected sulfate precursors show promise for even higher yields.[8] For applications requiring absolute biological specificity or for producing peptides that are difficult to synthesize chemically, in vitro enzymatic methods provide a powerful alternative. The selection of the optimal strategy requires a careful consideration of the specific peptide target, the scale of synthesis, and the laboratory capabilities available. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully navigate the synthesis of these important biomolecules.

References

Fmoc-Tyr(SO3H)-OH molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Fmoc-Tyr(SO3H)-OH for Researchers and Drug Development Professionals

Introduction

Fmoc-Tyr(SO3H)-OH, or N-α-Fmoc-O-sulfotyrosine, is a critical building block for the synthesis of sulfated peptides. Tyrosine O-sulfation is a vital post-translational modification that plays a significant role in modulating extracellular protein-protein interactions.[1] This modification is essential for the biological activity of numerous peptide hormones and other signaling molecules.[1] This guide provides a comprehensive overview of the properties, applications, and synthetic protocols related to Fmoc-Tyr(SO3H)-OH for professionals in research and drug development.

Physicochemical Properties

The quantitative data for Fmoc-Tyr(SO3H)-OH are summarized in the table below, providing a quick reference for its key physical and chemical properties.

PropertyValue
Molecular Formula C24H21NO8S[2][3][4]
Molecular Weight 483.49 g/mol [2][3]
Exact Mass 483.09900 Da[2][3]
CAS Number 181952-24-9[2][3]
Density 1.467 g/cm³[2][3]

Applications in Peptide Synthesis and Drug Discovery

Fmoc-Tyr(SO3H)-OH is primarily utilized in Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) to incorporate sulfotyrosine residues into peptide chains.[5] The synthesis of sulfotyrosine-containing peptides can be challenging due to the acid-lability of the sulfate (B86663) group.[6] The use of Fmoc-Tyr(SO3H)-OH, often as a sodium or tetrabutylammonium (B224687) salt for improved solubility and stability, allows for the direct incorporation of this modified amino acid during peptide elongation.[7]

The ability to synthesize sulfated peptides is crucial for:

  • Studying Protein-Protein Interactions: Tyrosine sulfation is known to be involved in the interactions of secreted and transmembrane proteins.[1]

  • Developing Therapeutic Peptides: Many biologically active peptides, such as the hormones gastrin II and cholecystokinin, require sulfation for their function.[1]

  • Drug Discovery: Creating synthetic analogs of naturally occurring sulfated peptides allows for the investigation of structure-activity relationships and the development of novel therapeutics.

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS) of a Sulfated Peptide

The following is a generalized protocol for the incorporation of Fmoc-Tyr(SO3H)-OH into a peptide sequence using manual or automated Fmoc-SPPS.

1. Resin Preparation:

  • Select a suitable resin based on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal carboxyl group, Rink Amide resin for a C-terminal amide).[8]

  • Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), for 30-60 minutes.[8]

2. First Amino Acid Coupling:

  • Attach the first Fmoc-protected amino acid to the swollen resin using a suitable coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a base like N,N-diisopropylethylamine (DIEA).[8][9]

3. Iterative Deprotection and Coupling Cycles:

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating with a 20% solution of piperidine (B6355638) in DMF for 20 minutes.[5] Wash the resin thoroughly with DMF.

  • Amino Acid Activation and Coupling: Activate the next Fmoc-protected amino acid (including Fmoc-Tyr(SO3Na)-OH) with a coupling reagent such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) and a base (e.g., DIEA or N-methyl morpholine).[5][7] Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.[8]

  • Washing: After coupling, wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Repeat these deprotection, activation, and coupling steps for each subsequent amino acid in the peptide sequence.

4. Cleavage and Deprotection:

  • Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups.

  • Due to the acid sensitivity of the sulfate group, a mild cleavage cocktail is often employed, such as a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 v/v/v) at a reduced temperature (e.g., 0-4 °C) for a few hours.[5]

5. Purification and Analysis:

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the final product by mass spectrometry to confirm the molecular weight and purity.

Workflow Visualization

The following diagram illustrates the general workflow for incorporating Fmoc-Tyr(SO3H)-OH into a peptide chain using Fmoc-SPPS.

Fmoc_SPPS_Workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection washing1 DMF Wash deprotection->washing1 coupling Amino Acid Coupling: - Fmoc-AA-OH or  Fmoc-Tyr(SO3H)-OH - Coupling Reagent - Base washing1->coupling washing2 DMF Wash coupling->washing2 repeat Repeat for next amino acid washing2->repeat repeat->deprotection Yes cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) repeat->cleavage No end Purified Sulfated Peptide cleavage->end

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

References

Mechanism of Action of Sulfated Peptides in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfated peptides are a class of signaling molecules crucial for a multitude of biological processes, primarily in plants but also with significant roles in animals. This technical guide delves into the core mechanisms of their action, focusing on their synthesis, interaction with receptors, and the subsequent signaling cascades they trigger. The post-translational modification of tyrosine sulfation is a key determinant of their biological activity, profoundly influencing their structure, stability, and affinity for their cognate receptors. Understanding these mechanisms is paramount for leveraging sulfated peptides in agricultural and therapeutic applications.

Biosynthesis and Maturation of Sulfated Peptides

The journey of a sulfated peptide begins with the transcription of its corresponding gene and translation into a precursor protein. This precursor undergoes a series of post-translational modifications to become a biologically active signaling molecule.

The Role of Tyrosylprotein Sulfotransferase (TPST)

The hallmark of this peptide class is the sulfation of one or more tyrosine residues.[1][2] This critical modification is catalyzed by the enzyme tyrosylprotein sulfotransferase (TPST), a resident of the trans-Golgi network.[1][2] TPST facilitates the transfer of a sulfate (B86663) group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of a tyrosine residue within the peptide sequence.[1][2] In the model plant Arabidopsis thaliana, a single TPST is responsible for the sulfation of a wide array of peptide hormones, and its mutation leads to severe developmental defects.

Proteolytic Cleavage

Following sulfation, the precursor protein is proteolytically cleaved by specific proteases, such as subtilisin-like serine proteases, to release the mature, active peptide. The precise cleavage sites are crucial for generating the final, functional signaling molecule.

Receptor Binding and Activation

Sulfated peptides exert their effects by binding to specific cell surface receptors, which are predominantly Leucine-Rich Repeat Receptor-Like Kinases (LRR-RLKs) in plants. This binding event is the primary trigger for downstream signaling.

The Critical Role of Sulfation in Receptor Affinity

Tyrosine sulfation is often indispensable for high-affinity receptor binding. The negatively charged sulfate group plays a crucial role in the electrostatic interactions within the receptor's binding pocket. For instance, the bioactivity of phytosulfokine (PSK) is significantly enhanced by sulfation, with unsulfated PSK showing a 30-fold lower binding affinity for its receptor, PSKR1. Similarly, unsulfated ROOT MERISTEM GROWTH FACTOR 1 (RGF1) exhibits a 185-fold reduced affinity for its receptor, RGFR1.[2] This dramatic difference underscores the importance of this post-translational modification for specific and efficient signal perception.

Receptor Dimerization and Autophosphorylation

Upon ligand binding, LRR-RLKs typically form homodimers or heterodimers with co-receptors. This dimerization brings the intracellular kinase domains into close proximity, facilitating trans-autophosphorylation. This phosphorylation event activates the kinase domains, initiating the downstream signaling cascade. For example, the PSK receptor, PSKR1, is known to autophosphorylate upon binding to PSK.

Signaling Pathways

The activation of LRR-RLK receptors by sulfated peptides initiates a variety of downstream signaling pathways that ultimately lead to changes in gene expression and cellular responses.

Mitogen-Activated Protein Kinase (MAPK) Cascades

A common downstream signaling module activated by sulfated peptide receptors is the Mitogen-Activated Protein Kinase (MAPK) cascade. This cascade involves a series of sequential phosphorylation events, where a MAP Kinase Kinase Kinase (MAPKKK) phosphorylates and activates a MAP Kinase Kinase (MAPKK), which in turn phosphorylates and activates a MAP Kinase (MAPK). The activated MAPK then phosphorylates various downstream targets, including transcription factors, to regulate gene expression. For instance, the RGF1-RGI signaling pathway is known to involve an MPK6-PUCHI module in the regulation of lateral root development.

Regulation of Transcription Factors

Ultimately, the signaling cascades initiated by sulfated peptides converge on the regulation of transcription factors. These transcription factors then modulate the expression of target genes involved in specific developmental processes or stress responses. For example, RGF peptides regulate the gradient of PLETHORA (PLT) transcription factors, which are master regulators of root development.[3]

Crosstalk with Other Signaling Pathways

The signaling pathways of sulfated peptides are not isolated but are integrated into the broader network of plant hormone signaling. There is significant crosstalk with other phytohormones such as auxin, brassinosteroids, and cytokinins, allowing for a fine-tuned and coordinated response to various internal and external cues.

Quantitative Data on Sulfated Peptide Action

The following tables summarize key quantitative data related to the biosynthesis and activity of sulfated peptides.

EnzymeSubstrateKm,app (µM)Vmax,app (pmol/min/mg)OrganismReference
TPST-1nonCCR8 peptide13.0 ± 2.01.8 ± 0.1Human[4]
TPST-2nonCCR8 peptide19.0 ± 3.02.5 ± 0.2Human[4]
TPST-1sY15CCR8 peptide2.5 ± 0.51.5 ± 0.1Human[4]
TPST-2sY15CCR8 peptide3.8 ± 0.72.0 ± 0.1Human[4]
PeptideReceptorKd (nM)Organism/SystemReference
Sulfated PSK-αPSKR (High-affinity)1.4Rice (Oryza sativa)[5]
Sulfated PSK-αPSKR (Low-affinity)27Rice (Oryza sativa)[5]
Sulfated RGF1RGFR1~285Arabidopsis thaliana
Unsulfated RGF1RGFR1~52,700 (185-fold lower affinity)Arabidopsis thaliana[2]
Sulfated PSY1PSYR1Not determinedArabidopsis thaliana
Unsulfated PSY1PSYR1Significantly lower affinity (qualitative)Arabidopsis thaliana[2]
PeptideBiological ActivityEC50Organism/System
Sulfated PSK-αProliferation of rice cells> 10-8 MRice (Oryza sativa)
Sulfated PSY1Promotion of cell proliferationNanomolar concentrationsArabidopsis thaliana
Sulfated RGF peptidesRoot growth promotionNot determinedArabidopsis thaliana
Sulfated TaPSY peptidesRoot elongation in tpst-1 mutant500 nM (for 37% increase)Arabidopsis thaliana

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of sulfated peptides.

Solid-Phase Peptide Synthesis (SPPS) of a Tyr(SO3H)-Containing Peptide

This protocol outlines a general method for the manual Fmoc-based solid-phase synthesis of a sulfated peptide.

Materials:

  • Rink amide MBHA resin or pre-loaded Wang resin

  • Fmoc-protected amino acids

  • Fmoc-Tyr(SO3Na)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenzotriazole)

  • Activator: DIPEA (N,N-diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-dimethylformamide)

  • Solvents: DMF, DCM (dichloromethane), NMP (N-methyl-2-pyrrolidone), Methanol

  • Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% H2O

  • Diethyl ether (ice-cold)

  • HPLC purification system with a C18 column

  • Lyophilizer

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 20 minutes at room temperature.

    • Drain the solution and repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature. For coupling of Fmoc-Tyr(SO3Na)-OH, extend the coupling time to 4-6 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

  • Peptide Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin.

    • Incubate for 2-3 hours at room temperature with occasional agitation.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to ice-cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Air-dry the crude peptide pellet.

  • Purification and Characterization:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724) in water).

    • Purify the peptide by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions containing the desired peptide.

    • Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

    • Lyophilize the pure peptide fractions.

In Vitro Kinase Assay for an LRR-Receptor Like Kinase (e.g., PSKR1)

This protocol describes a method to assess the autophosphorylation and substrate phosphorylation activity of a recombinant LRR-RLK kinase domain.[4][6]

Materials:

  • Purified recombinant kinase domain of the LRR-RLK (e.g., His-tagged PSKR1-KD)

  • Kinase reaction buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 10 mM MnCl2, 1 mM DTT

  • ATP solution: 1 mM unlabeled ATP

  • [γ-32P]ATP (10 μCi/μL)

  • Substrate protein (optional, for trans-phosphorylation): e.g., Myelin Basic Protein (MBP)

  • 4x SDS-PAGE loading buffer

  • SDS-PAGE gel and electrophoresis apparatus

  • Phosphorimager or autoradiography film

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the kinase reaction mixture on ice. For a 20 μL reaction, combine:

      • 4 μL of 5x Kinase reaction buffer

      • Purified kinase domain (e.g., 0.5 - 1 μg)

      • Substrate protein (if applicable, e.g., 2 μg of MBP)

      • Nuclease-free water to a final volume of 18 μL.

  • Initiate Phosphorylation:

    • Add 1 μL of 1 mM unlabeled ATP and 1 μL of [γ-32P]ATP to the reaction mixture.

    • Mix gently by pipetting.

  • Incubation: Incubate the reaction at 30°C for 30-60 minutes.

  • Stop Reaction: Terminate the reaction by adding 7 μL of 4x SDS-PAGE loading buffer and boiling the sample at 95°C for 5 minutes.

  • SDS-PAGE:

    • Load the entire sample onto an SDS-PAGE gel.

    • Run the gel to separate the proteins.

  • Detection of Phosphorylation:

    • After electrophoresis, stain the gel with Coomassie Brilliant Blue to visualize the protein bands.

    • Dry the gel.

    • Expose the dried gel to a phosphorimager screen or X-ray film to detect the radiolabeled, phosphorylated proteins. Autophosphorylation will be visible as a band corresponding to the molecular weight of the kinase domain, while substrate phosphorylation will appear as a band at the molecular weight of the substrate.

MALDI-TOF Mass Spectrometry for Sulfated Peptide Identification

This protocol provides a general workflow for the analysis of sulfated peptides using MALDI-TOF mass spectrometry to confirm their molecular weight and sulfation status.[7]

Materials:

  • Purified sulfated peptide sample

  • MALDI matrix solution: Saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/0.1% TFA.

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample Preparation:

    • Dilute the purified peptide sample to a final concentration of approximately 1-10 pmol/μL in 0.1% TFA.

  • Matrix-Sample Co-crystallization (Dried-Droplet Method):

    • On the MALDI target plate, spot 0.5 μL of the peptide sample solution.

    • Immediately add 0.5 μL of the CHCA matrix solution to the sample spot.

    • Allow the mixture to air-dry completely at room temperature. This will result in the formation of crystals containing both the matrix and the peptide.

  • Mass Spectrometry Analysis:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectrum in positive or negative ion reflectron mode. Sulfated peptides are often readily observed in negative ion mode due to the negatively charged sulfate group.

    • Calibrate the instrument using a standard peptide mixture with known molecular weights.

  • Data Analysis:

    • Analyze the resulting mass spectrum to determine the monoisotopic mass of the peptide.

    • Compare the observed mass with the theoretical mass of the sulfated peptide. The addition of a sulfate group (SO3) results in a mass increase of 79.9568 Da.

    • Fragment ion analysis (MS/MS or PSD) can be performed to confirm the peptide sequence and localize the sulfation site. A characteristic neutral loss of 80 Da (SO3) is often observed from the precursor ion of sulfated peptides upon fragmentation.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows described in this guide.

Sulfated_Peptide_Biosynthesis cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_extracellular Extracellular Space Gene Sulfated Peptide Gene mRNA mRNA Gene->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Translation Prepropeptide Prepropeptide Ribosome->Prepropeptide Propeptide Propeptide Prepropeptide->Propeptide Signal Peptide Cleavage Sulfated_Propeptide Sulfated Propeptide Propeptide->Sulfated_Propeptide Sulfation TPST TPST TPST->Sulfated_Propeptide PAPS PAPS PAPS->TPST Mature_Peptide Mature Sulfated Peptide Sulfated_Propeptide->Mature_Peptide Proteolytic Cleavage Protease Protease Protease->Mature_Peptide

Biosynthesis and maturation of a sulfated peptide.

PSK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PSK PSK PSKR1 PSKR1 PSK->PSKR1 Binding BAK1 BAK1 PSKR1->BAK1 Dimerization MAPKKK MAPKKK PSKR1->MAPKKK Activation BAK1->PSKR1 Trans-phosphorylation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors MAPK->Transcription_Factors Phosphorylation Gene_Expression Gene Expression (Cell Proliferation, Growth) Transcription_Factors->Gene_Expression Regulation

Simplified PSK signaling pathway.

RGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RGF RGF RGI RGI Receptor RGF->RGI Binding Signaling_Cascade Signaling Cascade (e.g., MKK4/5-MPK3/6) RGI->Signaling_Cascade Activation PLT_degradation PLT Degradation Signaling_Cascade->PLT_degradation Inhibition PLT PLT Transcription Factors Signaling_Cascade->PLT Stabilization Stem_Cell_Maintenance Stem Cell Maintenance PLT->Stem_Cell_Maintenance Regulation

Simplified RGF signaling pathway in root development.

PSY_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PSY1 PSY1 PSY1R PSY1R PSY1->PSY1R Binding H_plus_out H+ Cell_Elongation Cell Elongation H_plus_out->Cell_Elongation Acid Growth AHA H+-ATPase (AHA) PSY1R->AHA Phosphorylation & Activation AHA->H_plus_out Proton Efflux H_plus_in H+ H_plus_in->AHA

Simplified PSY1 signaling pathway promoting cell elongation.

SPPS_Workflow start Start: Solid Support Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) deprotection->coupling wash Wash (DMF, DCM) coupling->wash repeat Repeat for each amino acid wash->repeat repeat->deprotection Next cycle final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final cycle cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification HPLC Purification precipitation->purification characterization Mass Spectrometry Characterization purification->characterization end End: Pure Sulfated Peptide characterization->end

Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).

Kinase_Assay_Workflow start Start: Purified Kinase Domain & Substrate reaction_setup Set up Kinase Reaction: - Kinase - Substrate (optional) - Kinase Buffer start->reaction_setup initiate Initiate Reaction: Add ATP & [γ-32P]ATP reaction_setup->initiate incubate Incubate (30°C, 30-60 min) initiate->incubate stop_reaction Stop Reaction (SDS Loading Buffer, 95°C) incubate->stop_reaction sds_page SDS-PAGE Separation stop_reaction->sds_page stain Coomassie Staining sds_page->stain detect Detect Phosphorylation (Autoradiography/ Phosphorimaging) stain->detect end End: Analyze Phosphorylation detect->end

Experimental workflow for an in vitro kinase assay.

References

CAS number for Fmoc-Tyr(SO3H)-OH and its salts

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fmoc-Tyr(SO3H)-OH and its Salts for Peptide Synthesis

Introduction

Tyrosine O-sulfation is a crucial post-translational modification that occurs in the trans-Golgi network, impacting a vast array of secreted and transmembrane proteins. This modification is catalyzed by tyrosylprotein sulfotransferases (TPSTs) and plays a pivotal role in modulating protein-protein interactions that govern numerous biological processes, including inflammatory responses, leukocyte adhesion, viral entry, and hormone regulation.[1][2] The synthesis of peptides containing sulfotyrosine (sY) is essential for studying these interactions and for developing novel therapeutics.

Fmoc-Tyr(SO3H)-OH and its salts are key building blocks used in solid-phase peptide synthesis (SPPS) to incorporate sulfotyrosine into peptide sequences. However, the inherent acid lability of the sulfate (B86663) ester group presents significant challenges, necessitating specialized strategies for its successful integration and subsequent handling. This guide provides a comprehensive overview of Fmoc-Tyr(SO3H)-OH, its properties, synthesis, and application in peptide chemistry, with a focus on experimental protocols and workflows for research professionals.

Compound Identification and Physicochemical Properties

The most commonly used derivatives in peptide synthesis are the free acid and its sodium salt, which enhances stability and handling.

PropertyFmoc-Tyr(SO3H)-OHFmoc-Tyr(SO3H)-OH Sodium Salt
CAS Number 181952-24-9[3][4][5][6][7]106864-37-3[8][9]
Molecular Formula C24H21NO8S[3][4][6]C24H20NNaO8S[8]
Molecular Weight 483.49 g/mol [5][6][7]505.47 g/mol [8]
Purity Typically >98%[5]-
Appearance White to off-white powderWhite to off-white powder
Storage -15°C[8]-10 to -25°C

Synthesis and Experimental Protocols

The direct incorporation of Fmoc-Tyr(SO3H)-OH requires careful handling due to the acid-sensitive nature of the sulfate group. The sodium salt is often preferred for its improved stability.

Protocol 1: Synthesis of Fmoc-Tyr(SO3Na)-OH

This protocol is adapted from established methods for the sulfation of Fmoc-Tyrosine.[10]

Materials:

  • Fmoc-Tyr-OH

  • DMF/SO3 complex (Sulfur trioxide dimethylformamide complex)

  • Pyridine

  • Dioxane

  • 5% aqueous Na2CO3 solution

  • Deionized water

Procedure:

  • Dissolve Fmoc-Tyr-OH (1.0 equivalent) in a solvent mixture of DMF/pyridine/dioxane (e.g., 8:2:1 v/v/v).

  • Add the DMF/SO3 complex (approximately 3.0 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the solvent under reduced pressure (in vacuo).

  • Dissolve the resulting residue in ice-cold deionized water.

  • Adjust the pH of the solution to 6.5 by slowly adding a 5% aqueous Na2CO3 solution over one hour.

  • Lyophilize (freeze-dry) the solution to obtain the crude product.

  • Purify the product by dissolving the residue in DMF, filtering out any insoluble materials, and removing the solvent to yield Fmoc-Tyr(SO3Na)-OH.

G cluster_synthesis Synthesis of Fmoc-Tyr(SO3Na)-OH A 1. Dissolve Fmoc-Tyr-OH in DMF/Pyridine/Dioxane B 2. Add DMF/SO3 Complex A->B C 3. Stir Overnight at RT B->C D 4. Evaporate Solvent C->D E 5. Redissolve in Cold H2O D->E F 6. Neutralize to pH 6.5 with Na2CO3 E->F G 7. Lyophilize F->G H 8. Purify from DMF G->H G Resin 2-Chlorotrityl Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Next Fmoc-AA-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Coupling1->Deprotection2 Coupling_sY Couple Fmoc-Tyr(SO3Na)-OH (e.g., PyBOP activation) Deprotection2->Coupling_sY Elongation Continue Chain Elongation... Coupling_sY->Elongation Cleavage Mild Acid Cleavage (e.g., AcOH/TFE/DCM) Elongation->Cleavage Purify RP-HPLC Purification Cleavage->Purify FinalPeptide Sulfated Peptide Purify->FinalPeptide G cluster_golgi Trans-Golgi Network TPST TPST Enzyme SulfatedProtein Sulfated Protein (with sY) TPST->SulfatedProtein Sulfation Protein Protein with Tyrosine Residue Protein->TPST PAPS PAPS (Sulfate Donor) PAPS->TPST Interaction High-Affinity Protein-Protein Interaction SulfatedProtein->Interaction Receptor Target Receptor Receptor->Interaction Signal Downstream Signaling Interaction->Signal

References

A Technical Guide to the Physical and Chemical Properties of Fmoc-Sulfotyrosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of Fluorenylmethyloxycarbonyl (Fmoc) protected sulfotyrosine derivatives. Tyrosine O-sulfation is a critical post-translational modification involved in regulating protein-protein interactions.[1] The incorporation of sulfotyrosine (sY) into synthetic peptides is essential for studying these biological processes, but it presents significant challenges due to the acid-labile nature of the sulfate (B86663) ester.[1] This guide focuses on the properties of commonly used Fmoc-sY derivatives, their synthesis, and their application in Solid-Phase Peptide Synthesis (SPPS), offering detailed experimental protocols and workflow visualizations.

Core Physical and Chemical Properties

The direct incorporation of Fmoc-Tyr(SO₃⁻)-OH into peptides is often challenging due to issues like poor resin swelling and the instability of the sulfate group during standard acidic cleavage conditions.[2] To overcome these limitations, derivatives with protected sulfate groups have been developed. The most common derivatives include those with a neopentyl (nP) protecting group, Fmoc-Tyr(SO₃nP)-OH, and the fluorosulfate (B1228806) derivative, Fmoc-Tyr(OSO₂F)-OH.

The following table summarizes the key physical and chemical properties of these derivatives.

PropertyFmoc-Tyr(SO₃H)-OHFmoc-Tyr(SO₃Na)-OHFmoc-Tyr(SO₃nP)-OH
Molecular Formula C₂₄H₂₁NO₈S[3]C₂₄H₂₀NNaO₈SC₂₉H₃₁NO₈S
Molecular Weight 483.5 g/mol [3]505.5 g/mol 553.62 g/mol
CAS Number 181952-24-9[3]106869-32-3[4]878408-63-0
Appearance White to off-white powderWhite to off-white powderWhite to off-white powder
Solubility Soluble in DMFSoluble in DMFExcellent solubility in DMF or NMP[5]
Melting Point >186°C (dec.)[6]Not availableNot available
Storage Temperature -20°C-20°C-10 to -25°C
Purity (HPLC) >98%>98%≥95.0%

Synthesis and Application in Peptide Synthesis

The synthesis strategy for sulfated peptides hinges on the stability of the Fmoc-sulfotyrosine derivative during SPPS cycles and the final cleavage from the resin.

  • Unprotected Fmoc-Tyr(SO₃⁻)-OH : The sulfate group is highly sensitive to the acidic conditions typically used for peptide cleavage from the resin (e.g., Trifluoroacetic acid, TFA), leading to significant desulfation.[2]

  • Fmoc-Tyr(SO₃nP)-OH : The neopentyl (nP) protecting group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and to standard TFA cleavage cocktails.[5] This allows for the assembly of the peptide chain without loss of the sulfate moiety.

  • Fmoc-Tyr(OSO₂F)-OH : The fluorosulfate group is exceptionally stable under both acidic and neutral conditions.[2] It is also largely stable to piperidine (B6355638), although the use of a hindered base like 2-methylpiperidine (B94953) is recommended to avoid minor side reactions.[2]

The general workflow for incorporating a protected Fmoc-sulfotyrosine derivative into a peptide sequence via SPPS is outlined below. This process involves sequential deprotection of the N-terminal Fmoc group and coupling of the next amino acid until the desired peptide is assembled.

SPPS_Workflow cluster_cycle SPPS Cycle (Repeated) Fmoc_Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine or 2-Methylpiperidine in DMF) Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Exposes N-terminal amine Coupling 2. Amino Acid Coupling (Fmoc-AA-OH, Activator e.g., HCTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Forms peptide bond Wash2->Fmoc_Deprotection Ready for next cycle Cleavage 3. Cleavage & Side-Chain Deprotection (e.g., 95% TFA) Wash2->Cleavage After final cycle Start Start: Resin with first Amino Acid Start->Fmoc_Deprotection Final_Deprotection 4. Sulfate Group Deprotection (Post-cleavage) Cleavage->Final_Deprotection Purification 5. Purification (RP-HPLC) Final_Deprotection->Purification

Fig. 1: General workflow for SPPS using protected Fmoc-sulfotyrosine derivatives.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and analysis of sulfotyrosine-containing peptides.

This protocol describes a one-step synthesis of the fluorosulfate derivative.[2]

  • Reaction Setup : Dissolve commercially available Fmoc-Tyr-OH in a biphasic solvent system of dichloromethane (B109758) (CH₂Cl₂) and a saturated aqueous Borax buffer.

  • Sulfuryl Fluoride (B91410) Addition : Bubble sulfuryl fluoride (SO₂F₂) gas through the stirred biphasic mixture. The reaction is typically performed at room temperature.

  • Workup : After the reaction is complete, separate the organic layer. Remove the CH₂Cl₂ under reduced pressure.

  • Precipitation : Add 1 M HCl to the aqueous residue to precipitate the product.

  • Isolation : Collect the precipitate by filtration, wash thoroughly with water, and dry. The resulting Fmoc-Y(OSO₂F)-OH is often used without further purification and can be obtained in high yield (~96%).[2]

This protocol is for the incorporation of a protected Fmoc-sulfotyrosine derivative into a growing peptide chain on a solid support.

  • Amino Acid Activation : Prepare the coupling solution by pre-activating the protected Fmoc-sulfotyrosine amino acid (5 equivalents relative to resin loading) with an activating agent such as HCTU (5 eq.) and a base like DIPEA (5 eq.) in DMF or NMP for approximately 30 minutes.[2]

  • Fmoc Deprotection : Treat the resin-bound peptide with a deprotection solution to remove the N-terminal Fmoc group.

    • For standard amino acids: Use 20% piperidine in DMF (e.g., 3 treatments of 10 minutes each).

    • For Fmoc-Tyr(OSO₂F)-OH: Use 20% 2-methylpiperidine in DMF to minimize side reactions with the fluorosulfate group.[2]

  • Washing : After deprotection, thoroughly wash the resin with DMF to remove residual base and the cleaved Fmoc adduct.

  • Coupling : Add the pre-activated amino acid solution to the resin. Allow the coupling reaction to proceed for 30-60 minutes with agitation.[2]

  • Final Wash : Wash the resin with DMF to remove excess reagents. A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling.

After the peptide is cleaved from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O for 1.5-3 hours), the sulfate protecting group must be removed.[2][5]

Deprotection_Strategies cluster_nP Neopentyl (nP) Group Removal cluster_F Fluorosulfate (OSO₂F) Group Conversion Start_nP Peptide-Tyr(SO3nP) Method_Ammonium Method A: 2M Ammonium (B1175870) Acetate (B1210297) 37°C, Overnight Start_nP->Method_Ammonium Method_Azide Method B: 10 eq. NaN3 in DMSO 50°C, Overnight Start_nP->Method_Azide End_sY_nP Peptide-Tyr(SO3H) Method_Ammonium->End_sY_nP Method_Azide->End_sY_nP Start_F Peptide-Tyr(OSO₂F) Method_Glycolysis Ethylene (B1197577) Glycolysis: Base (Cs₂CO₃ or DBU) Room Temp, ~2 hours Start_F->Method_Glycolysis End_sY_F Peptide-Tyr(SO3H) Method_Glycolysis->End_sY_F

Fig. 2: Comparison of post-cleavage deprotection strategies for sulfotyrosine.
  • Protocol for Neopentyl (nP) Group Removal :

    • Ammonium Acetate Method : Dissolve the crude peptide containing the Tyr(SO₃nP) residue in a minimum volume of 2 M aqueous ammonium acetate. Acetonitrile (B52724) may be added to aid solubility.[5] Incubate the solution at 37°C overnight.[2] Monitor the reaction by HPLC.

    • Azide (B81097) Method : Dissolve the peptide in a minimum volume of DMSO. Add 10 equivalents of sodium azide (NaN₃).[5] Incubate the mixture at 50°C overnight.[5] The reaction mixture can then be diluted with water and purified.

  • Protocol for Fluorosulfate (OSO₂F) Conversion :

    • Ethylene Glycolysis : Dissolve the crude peptide containing the Tyr(OSO₂F) residue in ethylene glycol.

    • Base Addition : Add a base such as Cesium Carbonate (Cs₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[2] For peptides containing cysteine, 0.5% dithiothreitol (B142953) (DTT) should be added to prevent side reactions.[2]

    • Reaction : Stir the mixture at room temperature for approximately 2 hours, monitoring by HPLC until the conversion is complete.[2]

Reversed-phase HPLC (RP-HPLC) is the standard method for analyzing the purity of and purifying sulfated peptides.

  • Column : A C18 stationary phase is typically used.

  • Mobile Phase : Due to the acid sensitivity of the sulfate group, standard TFA-containing buffers should be avoided for the final purification of the deprotected sulfopeptide.[5]

    • Buffer A : 0.1 M Ammonium Acetate in water (pH ≈ 7).[5]

    • Buffer B : A mixture of acetonitrile and Buffer A (e.g., 7:3 ratio).[5]

  • Gradient : A linear gradient from a low percentage of Buffer B to a high percentage is used to elute the peptide. For example, a gradient of 5% to 65% Buffer B over 30 minutes.

  • Detection : Peptides are detected by monitoring UV absorbance, typically at 220 nm and 280 nm.

  • Post-Purification : The collected fractions containing the pure peptide require repeated lyophilization to remove the ammonium acetate buffer salts.[5]

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.

  • Ionization Method : Electrospray Ionization (ESI) is commonly used.

  • Detection Mode : Characterization of sulfated peptides is best performed in negative ion mode.[5]

  • Fragmentation : In positive ion mode, particularly with MALDI-MS, the sulfate group is prone to fragmentation, and often only the desulfated peptide is detected.[5] In ESI-MS, both the target peptide and the desulfated fragment are often observed.[5] The mass difference between a sulfated and a phosphorylated tyrosine is only 9.6 mDa, requiring high-resolution mass spectrometry to distinguish between them.[7] Collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD) often results in the neutral loss of the sulfuryl moiety, which can be a diagnostic feature.[7]

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Sulfated Tyrosine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the incorporation of Fmoc-Tyr(SO3nP)-OH, a protected form of sulfated tyrosine, into peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Tyrosine O-sulfation is a critical post-translational modification that plays a significant role in various biological processes, including protein-protein interactions and cellular signaling. The synthesis of sulfated peptides is therefore of great interest for research and therapeutic development.

Introduction

The direct incorporation of Fmoc-Tyr(SO3H)-OH in SPPS presents challenges due to the high polarity of the sulfate (B86663) group, which can lead to poor solubility and inefficient coupling reactions.[1] To circumvent these issues, a common strategy is to use a protected form of the sulfated tyrosine, such as the neopentyl (nP) protected derivative, this compound.[1] This building block offers excellent solubility in standard SPPS solvents like DMF and NMP, allowing for its use in automated synthesizers without significant protocol modifications.[2] The nP protecting group is stable to the basic conditions used for Fmoc deprotection but can be readily removed after the peptide is cleaved from the resin.

Experimental Workflow

The overall workflow for the incorporation of this compound into a peptide sequence via SPPS is illustrated below.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, IPA) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Washing1->Coupling Fmoc_Tyr_Coupling This compound Coupling Washing1->Fmoc_Tyr_Coupling at Tyr(SO3nP) position Washing2 Washing (DMF) Coupling->Washing2 Fmoc_Tyr_Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Repeat->Fmoc_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Repeat->Cleavage after final residue nP_Deprotection nP Group Removal (e.g., Ammonium (B1175870) Acetate) Cleavage->nP_Deprotection Purification Purification (RP-HPLC) nP_Deprotection->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: SPPS workflow for this compound incorporation.

Detailed Protocols

Materials
  • This compound

  • Standard Fmoc-protected amino acids

  • Rink Amide MBHA resin or other suitable solid support

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HCTU, HATU, PyBOP)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane (TIS), Water)

  • Ammonium acetate (B1210297)

  • Acetonitrile (ACN)

  • Diethyl ether

Protocol for SPPS

This protocol is based on a standard Fmoc/tBu strategy and can be performed manually or on an automated peptide synthesizer.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes before the first coupling step.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF and then with isopropanol (B130326) (IPA) to remove residual piperidine, followed by a final wash with DMF.

  • Amino Acid Coupling:

    • For standard amino acids, use a 3-5 fold excess of the Fmoc-amino acid, coupling reagent, and base (e.g., DIPEA) relative to the resin loading.

    • For the incorporation of This compound , it can be coupled using standard methods. For example, using HCTU/DIPEA activation with a 10-fold excess of the amino acid and a coupling time of 60 minutes has been shown to be effective.[2]

  • Washing: After coupling, wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling cycle, perform a final Fmoc deprotection as described in step 2.

  • Washing and Drying: Wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and dry the peptide-resin under vacuum.

Cleavage and Side-Chain Deprotection

The sulfate group is acid-labile, and therefore, cleavage conditions must be carefully controlled to minimize desulfation.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5, v/v/v).

  • Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail for 1.5 to 2 hours at room temperature.[2] Prolonged exposure to TFA should be avoided to minimize loss of the nP group.[2]

  • Peptide Precipitation: Filter the cleavage mixture to remove the resin and precipitate the peptide by adding cold diethyl ether.

  • Peptide Collection: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Removal of the Neopentyl (nP) Protecting Group

The nP group can be removed using ammonium acetate.

  • Deprotection Solution: Prepare a 2 M ammonium acetate solution. Acetonitrile may be added to aid in dissolving the peptide.[2]

  • Deprotection Reaction: Dissolve the crude peptide in the deprotection solution and incubate at 37°C overnight.[2]

  • Purification: Purify the deprotected sulfated peptide directly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

ParameterRecommended ConditionsReference
Resin Rink Amide MBHA[2]
This compound Excess 10-fold[2]
Coupling Reagent HCTU/DIPEA[2]
Coupling Time for this compound 60 minutes[2]
Fmoc Deprotection Reagent 20% Piperidine in DMF[3]
Cleavage Cocktail TFA/TIS/H2O (95:2.5:2.5)[1][2]
Cleavage Time 1.5 - 2 hours[2]
nP Deprotection Reagent 2 M Ammonium Acetate[2]
nP Deprotection Conditions 37°C, overnight[2]

Signaling Pathway Involving Tyrosine Phosphorylation

While this document focuses on sulfated tyrosine, the structural similarity to phosphorylated tyrosine makes peptides containing either modification relevant to the study of similar signaling pathways. Below is a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway, where tyrosine phosphorylation is a key event.

RTK_Signaling cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization RTK->Dimerization Ligand Ligand Ligand->RTK Binding Autophosphorylation Autophosphorylation (on Tyrosine residues) Dimerization->Autophosphorylation SH2_Domain SH2 Domain-Containing Proteins (e.g., Grb2) Autophosphorylation->SH2_Domain Recruitment Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK pathway) SH2_Domain->Downstream_Signaling Activation Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Downstream_Signaling->Cellular_Response

Caption: Generic RTK signaling pathway.

Potential Side Reactions and Troubleshooting

  • Desulfation: The primary side reaction is the loss of the sulfate group, especially during the acidic cleavage step. Using the recommended mild cleavage conditions and avoiding prolonged exposure to acid is crucial to minimize this.[1][2]

  • Incomplete Coupling: If coupling of this compound is incomplete, consider using a more potent coupling reagent like HATU or extending the coupling time.

  • Aspartimide Formation: For sequences containing Asp residues, aspartimide formation can be a concern during the basic Fmoc deprotection step.[4] Using a lower concentration of piperidine or adding HOBt to the deprotection solution can help mitigate this.[5]

  • Racemization: While less common for tyrosine, racemization can occur during coupling. Using an appropriate base and avoiding prolonged pre-activation times can minimize this risk.

By following these protocols and being mindful of potential side reactions, researchers can successfully synthesize sulfated tyrosine-containing peptides for a wide range of applications in chemical biology and drug discovery.

References

Application Notes and Protocols for Coupling Fmoc-Tyr(SO3nP)-OH in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine O-sulfation is a critical post-translational modification that plays a pivotal role in mediating protein-protein interactions in a variety of biological processes, including inflammatory responses, leukocyte adhesion, and viral entry.[1][2] The synthesis of peptides containing sulfotyrosine (sTyr) is essential for studying these processes and for developing potential therapeutics. However, the inherent acid lability of the tyrosine O-sulfate ester poses significant challenges for standard solid-phase peptide synthesis (SPPS) protocols, particularly during the trifluoroacetic acid (TFA)-mediated cleavage step.[3][4][5]

These application notes provide a detailed guide to the coupling of Fmoc-protected sulfotyrosine derivatives in automated peptide synthesizers, with a focus on the neopentyl (nP) protected derivative, Fmoc-Tyr(SO3nP)-OH, which offers enhanced stability and compatibility with standard Fmoc-SPPS chemistry.[5]

Application Notes

Fmoc-Tyr(SO3H) Derivatives for Automated SPPS

The direct incorporation of sulfotyrosine into peptides via Fmoc-SPPS has been approached using two main strategies: the use of unprotected sulfotyrosine derivatives and the use of side-chain protected derivatives.

  • Fmoc-Tyr(SO3Na)-OH and its salts: These traditional derivatives have the sulfate (B86663) group stabilized as a salt. While they can be used, their application can be challenging due to potential solubility issues and the lability of the sulfate group in subsequent coupling steps.[1][6] Special coupling conditions are often required.[5][6]

  • This compound: This derivative utilizes a neopentyl (nP) protecting group for the sulfate monoester.[5][7] The nP group is stable to the piperidine (B6355638) treatment used for Fmoc removal and, crucially, to the acidic conditions of TFA cleavage.[5] It can be removed post-cleavage under mild conditions.[5] This derivative exhibits excellent solubility in common SPPS solvents like DMF and NMP, making it highly suitable for use in automated peptide synthesizers without significant protocol modifications.[5]

Comparison of Fmoc-Tyr(SO3H) Derivatives
FeatureFmoc-Tyr(SO3Na)-OHThis compound
Sulfate Protection None (salt form)Neopentyl (nP)
Acid Stability (TFA) Low (significant desulfation)[3][5]High[5]
Solubility in DMF/NMP ModerateExcellent[5]
Automated Synthesizer Compatibility Requires optimizationHigh[5]
Post-cleavage Step Required NoYes (nP group removal)[5]
Coupling Reagents for Fmoc-Tyr(SO3H) Derivatives

The choice of coupling reagent is critical for the successful incorporation of sulfotyrosine.

DerivativeCoupling ReagentActivator/BaseNotes
Fmoc-Tyr(SO3Na)-OH HBTU/HOBtHOBt/BaseCommonly used for sulfated peptides.[6]
PyBOPBaseEffective for hindered couplings.[6]
DIC/HOBtHOBtA carbodiimide-based method.[6]
HBTU/DIPEADIPEARequired for this derivative.[5]
This compound HCTU/DIPEADIPEAA standard and efficient coupling method.[5]
HATU/HOAt/CollidineCollidineRecommended for bulky amino acids.[8]
PyBOP/DIPEADIPEAA common phosphonium-based reagent.[8]
TBTU/DIPEADIPEAA standard uronium-based reagent.[8]

Note: The use of excess base should be avoided to minimize potential side reactions like racemization, especially with sensitive amino acids like Fmoc-Cys(Trt)-OH and Fmoc-Ser(tBu)-OH.[8]

Potential Side Reactions and Mitigation Strategies
  • Desulfation: The primary side reaction when using unprotected Fmoc-Tyr(SO3Na)-OH is the loss of the sulfate group during TFA cleavage.[5] Using this compound effectively prevents this. When using the unprotected form, low-temperature TFA cleavage may reduce desulfation, but this is often not fully effective.[5]

  • Aspartimide Formation: This common side reaction in Fmoc-SPPS can be minimized by adding 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine solution used for Fmoc deprotection.[8]

  • O-sulfonation of Ser/Thr: During the cleavage of Pmc or Mtr protecting groups from arginine residues, O-sulfonation of nearby serine or threonine residues can occur in the absence of suitable scavengers.[9] The use of scavengers in the cleavage cocktail is crucial.

Experimental Protocols

Protocol 1: Automated Coupling of this compound

This protocol is a general guideline for using an automated peptide synthesizer. Specific parameters may need to be optimized based on the synthesizer model and the peptide sequence.

  • Resin Preparation:

    • Start with a suitable resin for your target peptide (e.g., Rink Amide MBHA for C-terminal amides).

    • Swell the resin in DMF for at least 30 minutes.

    • Perform the initial Fmoc deprotection using 20% piperidine in DMF.

  • Coupling Cycle for this compound:

    • Amino Acid Preparation: Dissolve this compound (3-5 equivalents relative to resin substitution) in DMF or NMP.

    • Activator Preparation: Dissolve HCTU (or another suitable coupling reagent) (3-5 equivalents) in DMF or NMP.

    • Activation: Add DIPEA (6-10 equivalents) to the amino acid solution, followed by the activator solution. Allow for a short pre-activation time (typically 1-2 minutes).

    • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Allow the coupling reaction to proceed for 1-2 hours.

    • Washing: After the coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Chain Elongation: Continue with the standard Fmoc-SPPS cycles for the remaining amino acids in the sequence.

Protocol 2: Cleavage and Deprotection of the Neopentyl Group
  • Peptide Cleavage from Resin:

    • After completion of the synthesis, wash the peptide-resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water.

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 1.5-2 hours.[5] Avoid extended cleavage times to minimize potential loss of the nP group.[5]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide under vacuum.

  • Neopentyl (nP) Group Removal:

    • Method A: Ammonium (B1175870) Acetate (B1210297):

      • Dissolve the crude peptide in 0.1 M ammonium acetate buffer.

      • Monitor the reaction by HPLC and/or mass spectrometry until the deprotection is complete.

    • Method B: Sodium Azide (B81097):

      • This method can also be used for nP group removal.[5] Dissolve the peptide in a suitable buffer containing sodium azide and monitor the reaction.

  • Purification:

    • Purify the deprotected sulfated peptide by reverse-phase HPLC (RP-HPLC), preferably using buffers containing 0.1 M ammonium acetate.[5]

    • Lyophilize the pure fractions to obtain the final peptide.

Visualizations

experimental_workflow cluster_synthesis Automated Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis Resin Resin Swelling & Fmoc Deprotection Coupling Coupling of this compound (HCTU/DIPEA) Resin->Coupling Elongation Chain Elongation (Standard Fmoc Cycles) Coupling->Elongation Cleavage TFA-mediated Cleavage from Resin Elongation->Cleavage nP_Removal nP Group Removal (e.g., Ammonium Acetate) Cleavage->nP_Removal Purification RP-HPLC Purification nP_Removal->Purification Analysis Mass Spec & HPLC Analysis Purification->Analysis

Caption: Experimental workflow for the synthesis of sulfotyrosine-containing peptides.

signaling_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Receptor Receptor Protein Signaling Downstream Signaling Cascade Receptor->Signaling Ligand Ligand Ligand->Receptor Binding enhanced by Tyr-SO3H Response Cellular Response Signaling->Response

Caption: Role of tyrosine sulfation in cell signaling.

Conclusion

The development of the neopentyl-protected this compound has significantly simplified the synthesis of sulfotyrosine-containing peptides. Its stability to standard Fmoc-SPPS and cleavage conditions, combined with its excellent solubility, makes it an ideal choice for automated peptide synthesis. By following the protocols outlined in these application notes and being mindful of potential side reactions, researchers can reliably produce high-quality sulfated peptides for their studies in chemical biology and drug discovery.

References

Application Notes and Protocols for the Use of Fmoc-Tyr(SO3Na)-OH in Manual Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine O-sulfation is a critical post-translational modification that mediates a wide range of protein-protein interactions, playing a pivotal role in biological processes such as chemokine signaling, leukocyte adhesion, and blood coagulation.[1][2] The synthesis of peptides containing sulfotyrosine (sTyr) is therefore of significant interest for studying these interactions and for developing novel therapeutics.

This document provides detailed application notes and protocols for the incorporation of sulfotyrosine into peptides during manual solid-phase peptide synthesis (SPPS) using Fmoc-Tyr(SO3Na)-OH. It addresses the inherent challenges of this approach and presents alternative strategies for more efficient and reliable synthesis.

Challenges in Using Fmoc-Tyr(SO3Na)-OH

The direct incorporation of Fmoc-Tyr(SO3Na)-OH presents two primary difficulties in Fmoc-based SPPS:

  • Poor Coupling Efficiency: The negatively charged sulfate (B86663) group can hinder the coupling reaction, leading to incomplete acylation. This issue is often exacerbated when multiple sTyr residues are incorporated, potentially compromising resin swelling and further impeding synthesis.

  • Acid Lability: The tyrosine O-sulfate ester bond is highly susceptible to cleavage under the acidic conditions required for final deprotection and cleavage of the peptide from the resin.[1][3] This can lead to significant desulfation, reducing the yield of the desired sulfated peptide.

Alternative Strategies for Sulfotyrosine Incorporation

To circumvent the challenges associated with the direct use of Fmoc-Tyr(SO3Na)-OH, several alternative strategies have been developed. These generally offer improved yields and purity.

  • Neopentyl (nP) Protected Sulfotyrosine: This method utilizes Fmoc-Tyr(SO3nP)-OH, where the sulfate is protected as a neopentyl ester. This protecting group is stable to the standard TFA cleavage conditions.[4][5][6] The nP group is then removed post-cleavage in a separate step.[4][5][7]

  • Post-Synthesi Sulfation: In this approach, a tyrosine residue with a uniquely removable side-chain protecting group is incorporated into the peptide. This protecting group is selectively cleaved while the peptide is still on the resin, and the exposed phenol (B47542) is then sulfated.[7]

  • Fluorosulfated Tyrosine: A newer strategy involves the incorporation of Fmoc-Tyr(OSO2F). The fluorosulfate (B1228806) group is stable to standard TFA cleavage conditions and is converted to the sulfate group post-cleavage.[7]

Data Presentation: Comparison of Sulfotyrosine Incorporation Strategies

The following tables summarize the qualitative and quantitative data available for different strategies of incorporating sulfotyrosine.

Table 1: Qualitative Comparison of Different Fmoc-Tyr(sY) Derivatives

FeatureFmoc-Tyr(SO3Na)-OHThis compound
Coupling Method Requires specific activation (e.g., HBTU/DIPEA)[4]Compatible with standard coupling methods (e.g., PyBOP, HBTU)[4]
Solubility in DMF/NMP Moderate to PoorExcellent[4]
Sulfate Stability to TFA Low (prone to desulfation)[1][3]High (nP group is stable)[4][5][6]
Post-Cleavage Steps None (if desulfation is avoided)nP group removal required[4][5][7]
Overall Complexity High due to coupling and stability issuesModerate due to extra deprotection step

Table 2: Quantitative Data on Stability and Cleavage Conditions

ParameterConditionObservationReference
Desulfation of sTyr Strong acidic solutions (e.g., for Edman degradation)Rapid hydrolysis of the sulfate ester[8][9]
sTyr Stability Mildly acidic solutions (pH 1-3)Marginal hydrolysis at room temperature or below. Stability is sequence-dependent.[8]
Fmoc-Tyr(SO3·NnBu4)-OH Cleavage 90% TFA at 0°CSuggested to reduce desulfation[10]
This compound Cleavage TFA/TIS/water (95:2.5:2.5) for 1.5 hoursMinimal loss of the nP group[4]
nP Group Removal 1–2 M ammonium (B1175870) acetate (B1210297) at 37°C6–12 hours for complete removal[7]
nP Group Removal Sodium azide (B81097) in DMSO at 50°COvernight for complete removal[4]

Experimental Protocols

The following are detailed protocols for the incorporation of sulfotyrosine using Fmoc-Tyr(SO3Na)-OH and the more robust this compound strategy in manual SPPS.

Protocol 1: General Manual Fmoc SPPS Cycle

This protocol outlines the standard steps for one cycle of amino acid addition.

Materials:

  • Fmoc-protected amino acid

  • Coupling reagent (e.g., HBTU, HATU)

  • N,N'-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Dichloromethane (DCM)

  • Resin with N-terminal Fmoc-deprotected amino acid

Workflow:

  • Washing: Wash the resin thoroughly with DMF (3 x 1 min).

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 eq.) and coupling reagent (e.g., HBTU, 3-5 eq.) in DMF. Add DIPEA (6-10 eq.) and allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A blue color indicates an incomplete reaction, in which case the coupling step should be repeated.

  • Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain, and add a fresh portion of 20% piperidine in DMF and agitate for a further 7-10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine. The resin is now ready for the next coupling cycle.

Manual_SPPS_Workflow cluster_cycle Single Amino Acid Coupling Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 1 Coupling Coupling to Resin Wash1->Coupling 2 Activation Amino Acid Activation (e.g., HBTU/DIPEA) Activation->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 3 End_Cycle Ready for next cycle Wash2->End_Cycle Start Start: Resin with free amine End_Cycle->Deprotection Repeat n times Final_Peptide Completed Peptide on Resin End_Cycle->Final_Peptide

General workflow for a single cycle in manual Fmoc SPPS.

Protocol 2: Coupling of Fmoc-Tyr(SO3Na)-OH (Difficult Coupling)

This protocol is adapted for the challenging coupling of the sulfated tyrosine sodium salt.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Tyr(SO3Na)-OH (4 eq.) and HBTU (4 eq.) in a minimal amount of DMF. Add DIPEA (8 eq.). The solution may not be perfectly clear.

  • Coupling: Add the activation mixture to the N-terminal deprotected peptide-resin. Agitate the reaction for at least 2 hours at room temperature.

  • Monitoring: Perform a Kaiser test. If the test is positive (blue), repeat the coupling with a fresh solution of activated Fmoc-Tyr(SO3Na)-OH for another 2 hours.

  • Capping (Optional but Recommended): If the coupling remains incomplete after a second attempt, cap the unreacted amines to prevent the formation of deletion peptides. To do this, wash the resin with DMF and then treat it with a solution of acetic anhydride (B1165640) and DIPEA in DMF (e.g., 5% acetic anhydride, 5% DIPEA) for 30 minutes.

  • Washing: After a negative Kaiser test or capping, wash the resin thoroughly with DMF and DCM before proceeding to the next Fmoc deprotection step.

Protocol 3: Final Cleavage and Deprotection (Optimized for sTyr Stability)

This protocol aims to minimize desulfation during the final cleavage from the resin.

Materials:

  • Peptide-resin (fully synthesized and dried)

  • Cleavage Cocktail: 90% Trifluoroacetic acid (TFA), 5% Water, 5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Preparation: Place the dried peptide-resin in a suitable reaction vessel. Cool the vessel in an ice bath for 10 minutes.

  • Cleavage: Prepare the cleavage cocktail fresh and cool it on ice. Add the cold cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Reaction: Agitate the mixture at 0°C for 30 minutes, and then allow it to warm to room temperature and continue to agitate for an additional 1.5 to 2 hours. Note: Minimize the cleavage time as much as possible. A time-course experiment to determine the optimal cleavage time for your specific peptide is recommended.

  • Peptide Precipitation: Filter the cleavage solution to separate the resin. Collect the filtrate and add it dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation: Allow the peptide to precipitate at -20°C for at least 30 minutes. Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Biological Significance of Tyrosine Sulfation

Tyrosine sulfation is a key post-translational modification occurring in the trans-Golgi network, catalyzed by tyrosylprotein sulfotransferases (TPSTs).[2] The sulfate donor is 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[2] This modification is crucial for a variety of extracellular protein-protein interactions.

Sulfation_Pathway cluster_golgi trans-Golgi Network cluster_interaction Biological Function PAPS_in PAPS (Sulfate Donor) TPST Tyrosylprotein Sulfotransferase (TPST) PAPS_in->TPST Protein_out Sulfated Protein (sTyr) TPST->Protein_out Sulfation Protein_in Protein with Tyrosine Residue Protein_in->TPST Extracellular Extracellular Space Protein_out->Extracellular Secretion Interaction Enhanced Protein-Protein Interactions Extracellular->Interaction

The role of tyrosine sulfation in mediating protein-protein interactions.

Conclusion

While the direct use of Fmoc-Tyr(SO3Na)-OH in manual peptide synthesis is feasible, it presents significant challenges related to coupling efficiency and the acid-lability of the sulfate group. For routine and reliable synthesis of sulfated peptides, the use of protected derivatives such as this compound is strongly recommended. By selecting the appropriate strategy and carefully controlling cleavage conditions, researchers can successfully synthesize these important biomolecules for further study and therapeutic development.

References

Applications of Sulfated Peptides in Chemokine Receptor Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemokine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in orchestrating leukocyte trafficking during immune surveillance and inflammation.[1][2] The initial interaction between a chemokine and its receptor is primarily mediated by the receptor's extracellular N-terminal region.[3][4] A key post-translational modification occurring in this region is the sulfation of tyrosine residues, catalyzed by tyrosylprotein sulfotransferases (TPSTs) in the Golgi apparatus.[5][6] This modification, where a sulfonate group is added to the hydroxyl group of tyrosine, significantly enhances the binding affinity and potency of chemokines.[3][4][7]

The study of tyrosine sulfation in intact receptors is challenging due to heterogeneous and often incomplete sulfation.[1][2] Synthetic peptides corresponding to the N-termini of chemokine receptors, with precisely defined sulfation patterns, have emerged as indispensable tools.[3][4] These "sulfopeptides" serve as mimics of the receptor's N-terminus, allowing for detailed biophysical, structural, and functional studies of chemokine-receptor interactions.[3][8]

Application Notes

Characterizing Chemokine Binding Affinity and Selectivity

Sulfated peptides are instrumental in quantifying how tyrosine sulfation impacts the strength and specificity of chemokine-receptor interactions. Studies have consistently shown that sulfation enhances binding affinity.[3][5] The degree of enhancement, however, is highly dependent on the specific position of the sulfated tyrosine and the chemokine ligand involved.[3][4] This suggests that differential sulfation patterns can act as a fine-tuning mechanism for chemokine responses.[1][7]

For example, studies using peptides derived from the CCR3 N-terminus revealed that sulfation at Tyr-16 enhances binding to the chemokine CCL11 (eotaxin-1) approximately 28-fold, whereas sulfation at the adjacent Tyr-17 results in only a ~7-fold enhancement.[3][8][9] Furthermore, specific sulfation patterns can alter the receptor's preference for its various cognate ligands. A non-sulfated CCR3 peptide binds CCL11, CCL24, and CCL26 with similar affinity, but sulfation at Tyr-16 introduces a 9- to 16-fold selectivity for CCL11 over the other two chemokines.[1][2]

Investigating the Role of Chemokine Oligomerization

Chemokines can exist as monomers or dimers, and their oligomeric state is often linked to their activity. Sulfated peptides have been shown to modulate the monomer-dimer equilibrium of chemokines, revealing another layer of regulation.[3][4]

  • Dimer Stabilization: For the chemokine CXCL12, binding to a sulfated peptide from its receptor CXCR4 shifts the equilibrium towards the dimeric form.[3][5] Structural studies show the sulfopeptide interacts with residues on both monomeric units of the chemokine dimer.[5]

  • Monomer Stabilization: In contrast, for the chemokines CCL5 and CCL2 (MCP-1), binding to sulfated peptides from their respective receptors (CCR5 and CCR2) shifts the equilibrium to favor the active monomeric state.[3][5]

This demonstrates that the influence of receptor N-terminus binding on chemokine oligomerization is not uniform across the family and can be effectively studied using sulfopeptides.

Elucidating the Structural Basis of Recognition

Sulfopeptides are crucial for structural biology techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to map the specific interaction sites on the chemokine surface.[5][7] NMR chemical shift mapping experiments have shown that receptor N-terminal peptides, including their sulfated tyrosine (sTyr) residues, consistently bind to a conserved shallow cleft on the chemokine surface defined by the N-loop and β3-strand.[3][4] The sulfotyrosine residue typically forms electrostatic interactions with basic residues (arginine or lysine) and hydrophobic interactions within this pocket.[3] These structural insights are vital for the rational design of therapeutics that can disrupt this interaction.

Drug Discovery and Inhibitor Development

The critical role of the sulfated N-terminus in high-affinity chemokine binding makes this interaction an attractive target for therapeutic intervention in inflammatory diseases, HIV infection, and cancer.[10][11]

  • Direct Inhibition: Potent cyclic sulfopeptides have been developed that act as direct inhibitors, binding to chemokines like CCL11 and preventing them from activating their receptor (CCR3).[11]

  • Screening Tools: Sulfated peptides can be used in high-throughput screening assays to identify small molecules or biologics (e.g., nanobodies) that disrupt the chemokine-receptor interface.[12] By exploiting a native post-translational modification as a binding motif, researchers can generate novel leads for medicinal chemistry.[11]

Quantitative Data Summary

The following tables summarize the quantitative impact of tyrosine sulfation on the binding affinity of various chemokine receptor-derived peptides to their cognate chemokines.

Table 1: Dissociation Constants (Kd) of Chemokine-Sulfopeptide Interactions

Receptor Peptide Sulfation State Chemokine Ligand Kd (µM) Method
CCR5 (N-term) Unsulfated CCL5 168 NMR
CCR5 (N-term) Doubly Sulfated CCL5 < 20 NMR
CXCR4 (N-term) Unsulfated CXCL12 4.5 ± 2.2 NMR
CXCR4 (N-term) Triply Sulfated CXCL12 0.2 ± 0.2 NMR
CCR3 (N-term) Unsulfated CCL11 140 ± 40 NMR

| CCR3 (N-term) | Doubly Sulfated | CCL11 | < 5 | NMR |

Data sourced from references[9][13].

Table 2: Association Constants (Ka) and Affinity Enhancement for CCR2/CCL7 Interaction

CCR2 Peptide Sulfation State Chemokine Ligand Ka (M-1) Fold Enhancement vs. Unsulfated Method
CCR2 (N-term) Unsulfated CCL7 1.1 x 104 1x Mass Spectrometry
CCR2 (N-term) Monosulfated CCL7 3.9 x 104 ~3.5x Mass Spectrometry

| CCR2 (N-term) | Disulfated | CCL7 | 4.0 x 105 | ~36x | Mass Spectrometry |

Data sourced from reference[13].

Visualizations

G cluster_receptor Cell Membrane receptor Chemokine Receptor (GPCR) g_protein Gαβγ receptor->g_protein activates effector Effector Enzyme (e.g., PLC) g_protein->effector activates second_messenger Second Messengers (e.g., IP₃, DAG) effector->second_messenger produces chemokine Chemokine (Ligand) chemokine->receptor binds response Cellular Response (e.g., Chemotaxis, Ca²⁺ Mobilization) second_messenger->response triggers

Caption: Overview of chemokine receptor signaling pathway.

G chemokine Chemokine (Globular Domain) receptor_n_term Receptor N-Terminus (with Sulfotyrosine) chemokine->receptor_n_term Step 1: Initial Binding (Site 1 Interaction) chemokine_n_term Chemokine N-Terminus receptor_tmd Receptor Transmembrane Binding Pocket chemokine_n_term->receptor_tmd Step 2: Conformational Change & Insertion (Site 2 Interaction) activation Receptor Activation & Signal Transduction receptor_tmd->activation

Caption: The "two-site" model of chemokine-receptor activation.

G prep_chemokine Prepare ¹⁵N-labeled Chemokine Sample titration Acquire 2D ¹H-¹⁵N HSQC NMR Spectra prep_chemokine->titration prep_peptide Synthesize & Purify Sulfopeptide titration_series Titrate Chemokine with Increasing Concentrations of Sulfopeptide prep_peptide->titration_series titration->titration_series initial spectrum (0 peptide) analysis Monitor Chemical Shift Perturbations (CSPs) titration_series->analysis mapping Map Binding Interface on Chemokine Structure analysis->mapping kd_calc Calculate Dissociation Constant (Kd) from Titration Curve analysis->kd_calc

Caption: Experimental workflow for NMR titration studies.

Experimental Protocols

Protocol 1: Synthesis of Sulfotyrosine-Containing Peptides

This protocol provides a general methodology for the solid-phase synthesis of peptides containing sulfotyrosine (sTyr), which is challenging due to the acid-lability of the sulfate (B86663) group.[9][14][15]

Objective: To synthesize a peptide corresponding to a chemokine receptor N-terminus with a sulfate group at a specific tyrosine residue.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-Tyr(SO₃-Np)-OH (Neopentyl-protected sulfotyrosine)

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Piperidine (B6355638) solution (20% in DMF)

  • Solvents: DMF, DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Deprotection solution: Aqueous ammonium (B1175870) acetate (B1210297)

  • RP-HPLC system for purification

  • Mass spectrometer for verification

Methodology:

  • Resin Preparation: Swell the resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using coupling reagents (HBTU/HOBt) and a base (DIPEA) in DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence. For the sulfated position, use Fmoc-Tyr(SO₃-Np)-OH. The acid-stable neopentyl protecting group is critical to prevent sulfate loss during subsequent steps.[8][9]

  • Peptide Cleavage: Once synthesis is complete, wash the resin thoroughly and cleave the peptide from the resin using a cleavage cocktail (e.g., 95% TFA).

  • Sulfate Deprotection: After cleavage, dissolve the crude peptide containing the protected sTyr in aqueous ammonium acetate to remove the neopentyl protecting group.[9]

  • Purification: Purify the crude sulfopeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the final product by mass spectrometry. The addition of a sulfate group (SO₃) results in a mass shift of ~80 Da.[6]

Protocol 2: NMR Titration to Determine Binding Affinity (Kd)

This protocol describes the use of 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy to monitor the binding of a sulfopeptide to a uniformly ¹⁵N-labeled chemokine.[5][8][16]

Objective: To determine the dissociation constant (Kd) for the sulfopeptide-chemokine interaction and map the binding site.

Materials:

  • Purified, uniformly ¹⁵N-labeled chemokine (e.g., 50-100 µM)

  • Purified sulfopeptide (concentrated stock, e.g., 1-5 mM)

  • NMR buffer (e.g., 50 mM sodium phosphate, pH 6.0, with 10% D₂O)

  • NMR spectrometer equipped with a cryoprobe

Methodology:

  • Sample Preparation: Prepare a sample of ¹⁵N-labeled chemokine in NMR buffer.

  • Initial Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the chemokine alone. Each peak in the spectrum corresponds to a specific backbone amide proton-nitrogen pair in the protein.

  • Titration: Add small aliquots of the concentrated sulfopeptide stock solution to the chemokine sample. After each addition, mix gently and allow the sample to equilibrate.

  • Spectral Acquisition: Acquire a ¹H-¹⁵N HSQC spectrum at each titration point (i.e., at each sulfopeptide concentration).

  • Data Analysis - Binding Site Mapping: Overlay the spectra. Residues in the chemokine that are involved in the interaction (the binding site) will show progressive shifts in their corresponding peak positions (chemical shift perturbations, or CSPs).[16]

  • Data Analysis - Kd Calculation:

    • For each shifting peak, calculate the weighted-average chemical shift change at each titration point.

    • Plot the chemical shift change as a function of the molar ratio of sulfopeptide to chemokine.

    • Fit the resulting binding isotherm to a one-site binding model equation to calculate the dissociation constant (Kd).

Protocol 3: Nano-ESI Mass Spectrometry for Binding Analysis (Ka)

This protocol outlines a method using nano-electrospray ionization (nano-ESI) mass spectrometry to determine the association constant (Ka) of a chemokine-sulfopeptide complex in solution.[13]

Objective: To quantify the binding affinity between a chemokine and differentially sulfated peptides.

Materials:

  • Purified chemokine (e.g., 10 µM)

  • Purified sulfopeptides (unsulfated, monosulfated, disulfated)

  • Volatile buffer suitable for MS (e.g., 200 mM ammonium acetate)

  • Nano-electrospray time-of-flight (TOF) mass spectrometer

Methodology:

  • Sample Preparation: Prepare a series of solutions in the volatile buffer. Maintain a constant concentration of the chemokine (e.g., 10 µM) and titrate in the peptide ligand at various concentrations (e.g., 5 µM, 7.5 µM, 10 µM).

  • Instrument Setup: Tune the mass spectrometer using conditions optimized for the transmission of noncovalent complexes (e.g., gentle desolvation parameters).

  • Data Acquisition: Infuse each sample directly into the mass spectrometer via nano-ESI. Acquire spectra over a mass range that includes the free chemokine and the expected chemokine-peptide complex.

  • Data Analysis:

    • For each spectrum, identify the ion signals corresponding to the free chemokine (P) and the noncovalent complex (PL).

    • Determine the intensity (or peak area) for both species.

    • Calculate the association constant (Ka) using the equation: Ka = [PL] / ([P][L]) , where [PL] and [P] are represented by their signal intensities, and [L] is the concentration of the free ligand (approximated as the total ligand concentration minus the concentration of the complex).

    • Average the Ka values obtained from the different titration points.[13]

References

Application Notes and Protocols: Synthesis of P-selectin Glycoprotein Ligand-1 (PSGL-1) Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis of functional P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) fragments. The methodologies described herein are essential for researchers investigating the roles of PSGL-1 in inflammation, thrombosis, and cancer, as well as for professionals in drug development targeting the P-selectin/PSGL-1 interaction.

Introduction

P-selectin glycoprotein ligand-1 (PSGL-1) is a key cell adhesion molecule expressed on the surface of leukocytes. Its interaction with P-selectin, an adhesion receptor on activated endothelial cells and platelets, mediates the initial tethering and rolling of leukocytes during the inflammatory response.[1][2][3] The high-affinity binding required for this process is primarily mediated by the N-terminal region of PSGL-1, which undergoes critical post-translational modifications, including tyrosine sulfation and O-glycosylation with sialyl Lewis X (sLex).[1][2][4][5]

The synthesis of well-defined PSGL-1 fragments is a powerful tool for structure-function studies and for the development of novel therapeutics that can modulate the P-selectin/PSGL-1 axis. This document outlines two primary methodologies for the synthesis of these fragments: a chemoenzymatic approach and solid-phase peptide synthesis (SPPS).

Data Presentation

The following tables summarize key quantitative data related to the binding of synthetic PSGL-1 fragments to P-selectin.

Table 1: Binding Affinities of Synthetic PSGL-1 Fragments to P-selectin

PSGL-1 Fragment DescriptionSynthesis MethodKey ModificationsBinding Affinity (Kd) to P-selectinReference
N-terminal fragment with sLex and tyrosine sulfate (B86663)ChemoenzymaticO-linked sLex, Sulfated TyrosineNanomolar range[4]
Unsulflated glycopeptide ligandChemoenzymaticO-linked sLex105-fold lower affinity than sulfated version[4]
Isolated sLex tetrasaccharideChemical SynthesissLex only~3-4 mM[4]
Recombinant PSGL-1 with Fuc-TVIIRecombinantO-linked sLex, Sulfated Tyrosine~80 nM[2]
Recombinant PSGL-1RecombinantO-linked sLex, Sulfated Tyrosine~3 nM[2]

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of a Sulfated and Glycosylated PSGL-1 N-Terminal Fragment

This protocol describes a chemoenzymatic strategy that combines solid-phase peptide synthesis (SPPS) for the peptide backbone and enzymatic glycosylation to introduce the sLex moiety.[4][6]

1. Solid-Phase Peptide Synthesis (SPPS) of the Glycopeptide Backbone:

  • Resin Selection: Utilize a suitable resin for peptide synthesis, such as a Wang or Rink amide resin.

  • Amino Acid Coupling:

    • Begin with the C-terminal amino acid and sequentially couple protected amino acids.

    • For the threonine residue that will be glycosylated, use a pre-glycosylated Fmoc-Thr(Ac3GalNAc)-OH building block.

    • For tyrosine residues that will be sulfated, incorporate a protected tyrosine that can be deprotected for sulfation.

  • Deprotection: After each coupling step, remove the Fmoc protecting group using a solution of piperidine (B6355638) in DMF.

  • Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.

2. Tyrosine Sulfation:

  • Sulfation Reaction: Dissolve the purified peptide in a suitable buffer (e.g., Tris-HCl) and add sulfotransferase enzyme and the sulfate donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time.

  • Purification: Purify the sulfated peptide using RP-HPLC.

  • Characterization: Confirm sulfation by MS, observing the mass shift corresponding to the addition of a sulfate group.

3. Enzymatic Glycosylation to form sLex:

  • Stepwise Glycosylation: The sLex structure is built sequentially using specific glycosyltransferases.

    • Galactosylation: Add UDP-Gal and β-1,4-galactosyltransferase (β4Gal-T1) to the sulfated glycopeptide to add a galactose residue.

    • Sialylation: Add CMP-Neu5Ac and α-2,3-sialyltransferase (ST3Gal-IV) to add a sialic acid residue.

    • Fucosylation: Add GDP-Fuc and α-1,3-fucosyltransferase (FUT3) to add a fucose residue, completing the sLex structure.

  • Purification after each step: Purify the product after each enzymatic reaction using RP-HPLC to remove enzymes and unreacted sugar donors.

  • Final Purification and Characterization: After the final fucosylation step, purify the final PSGL-1 fragment by RP-HPLC and characterize by MS and NMR spectroscopy to confirm the structure.

Protocol 2: Characterization of PSGL-1 Fragment Binding to P-selectin

This protocol describes a method to assess the binding of the synthesized PSGL-1 fragments to P-selectin using a solid-phase binding assay.

1. Plate Coating:

  • Coat a 96-well microtiter plate with a P-selectin-IgG chimera or purified P-selectin overnight at 4°C.

  • Wash the plate with a blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific binding.

2. Binding Assay:

  • Prepare serial dilutions of the synthesized PSGL-1 fragments in binding buffer (e.g., PBS with calcium and magnesium).

  • Add the diluted fragments to the P-selectin-coated wells and incubate for 1-2 hours at room temperature.

  • Wash the wells extensively with washing buffer (e.g., PBS with 0.05% Tween-20) to remove unbound fragments.

3. Detection:

  • If the PSGL-1 fragments are biotinylated, add streptavidin-horseradish peroxidase (HRP) and incubate for 1 hour.

  • If the fragments are not labeled, use a specific primary antibody against the PSGL-1 fragment followed by an HRP-conjugated secondary antibody.

  • Add a suitable HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength using a microplate reader.

4. Data Analysis:

  • Plot the absorbance values against the concentration of the PSGL-1 fragments.

  • Determine the binding affinity (Kd) by fitting the data to a saturation binding curve using appropriate software.

Mandatory Visualizations

PSGL1_Signaling_Pathway P_selectin P-selectin on Activated Endothelium Tethering Initial Tethering & Rolling P_selectin->Tethering Binds PSGL1 PSGL-1 on Leukocyte PSGL1->Tethering Signal_Transduction Intracellular Signaling (e.g., MAP Kinase Cascade) Tethering->Signal_Transduction Initiates Integrin_Activation Integrin Activation (e.g., LFA-1, Mac-1) Signal_Transduction->Integrin_Activation Leads to Firm_Adhesion Firm Adhesion Integrin_Activation->Firm_Adhesion Mediates Transmigration Transendothelial Migration Firm_Adhesion->Transmigration Allows

Caption: P-selectin/PSGL-1 mediated leukocyte adhesion cascade.

Chemoenzymatic_Synthesis_Workflow SPPS Solid-Phase Peptide Synthesis of Glycopeptide Backbone Purification1 RP-HPLC Purification SPPS->Purification1 Sulfation Tyrosine Sulfation (Sulfotransferase, PAPS) Purification1->Sulfation Purification2 RP-HPLC Purification Sulfation->Purification2 Galactosylation Galactosylation (UDP-Gal, β4Gal-T1) Purification2->Galactosylation Purification3 RP-HPLC Purification Galactosylation->Purification3 Sialylation Sialylation (CMP-Neu5Ac, ST3Gal-IV) Purification3->Sialylation Purification4 RP-HPLC Purification Sialylation->Purification4 Fucosylation Fucosylation (GDP-Fuc, FUT3) Purification4->Fucosylation Final_Purification Final RP-HPLC Purification & Characterization Fucosylation->Final_Purification

Caption: Workflow for chemoenzymatic synthesis of PSGL-1 fragments.

SPPS_Workflow Resin Start with Solid Support Resin Coupling Couple Protected Amino Acid Resin->Coupling Wash1 Wash Coupling->Wash1 Deprotection Fmoc Deprotection (Piperidine) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Repeat Repeat Coupling and Deprotection for Each Amino Acid Wash2->Repeat Repeat->Coupling Cleavage Cleave Peptide from Resin & Remove Side-Chain Protection Repeat->Cleavage Purification Purify by RP-HPLC Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

References

Application Notes and Protocols for the Deprotection of Neopentyl (nP)-Protected Sulfotyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the removal of the neopentyl (nP) protecting group from sulfotyrosine (sY) residues in synthetic peptides. The neopentyl group is a valuable tool in solid-phase peptide synthesis (SPPS) as it protects the sulfate (B86663) moiety from degradation under the acidic conditions of trifluoroacetic acid (TFA) cleavage from the resin.[1][2] Following peptide cleavage and purification of the nP-protected peptide, the nP group must be removed to yield the final, biologically active sulfated peptide.

Two primary methods for the deprotection of nP-sulfotyrosine are presented: treatment with sodium azide (B81097) and treatment with ammonium (B1175870) acetate (B1210297).[1] The choice of method may depend on the peptide sequence and the presence of other sensitive functional groups.

Data Summary: Neopentyl Deprotection Conditions

The following tables summarize the key quantitative parameters for the two primary methods of neopentyl group removal from sulfotyrosine.

Table 1: Sodium Azide Method

ParameterValueNotes
Reagent Sodium Azide (NaN3)---
Equivalents 10 equivalents (relative to peptide)[1]
Solvent Dimethyl sulfoxide (B87167) (DMSO)[1]
Temperature 50 °C[1]
Incubation Time Overnight[1]
Work-up Dilution with water followed by Solid Phase Extraction (SPE) or RP-HPLC[1]

Table 2: Ammonium Acetate Method

ParameterValueNotes
Reagent Ammonium Acetate (NH4OAc)---
Concentration 1 - 2 M[2][3]
Solvent Aqueous solution. Acetonitrile (B52724) (MeCN) may be added to aid dissolution.[1]
Temperature 37 °C or 45 °C[1][4]
Incubation Time 6-12 hours, overnight, or up to 40 hours[1][3][4]
Work-up Direct purification by RP-HPLC[1]

Experimental Protocols

Protocol 1: Deprotection of nP-Sulfotyrosine using Sodium Azide

This method is robust and generally provides complete deprotection.[1] However, sodium azide is toxic and requires careful handling.

Materials:

  • nP-protected sulfotyrosine-containing peptide

  • Dimethyl sulfoxide (DMSO)

  • Sodium Azide (NaN3)

  • Water (HPLC grade)

  • Solid Phase Extraction (SPE) cartridge (C18) or Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Acetonitrile (MeCN, HPLC grade)

  • Lyophilizer

Procedure:

  • Dissolve the nP-protected sulfotyrosine peptide in a minimum volume of DMSO.

  • Add 10 equivalents of sodium azide relative to the peptide.

  • Incubate the reaction mixture at 50 °C overnight.

  • After incubation, dilute the reaction mixture with three volumes of water.

  • Apply the diluted solution to a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with 5 column volumes of water to remove excess sodium azide.

  • Elute the deprotected peptide from the cartridge using a mixture of acetonitrile and water (e.g., 6:4 v/v).

  • Lyophilize the fractions containing the peptide.

  • Alternatively, the diluted reaction mixture can be directly purified by RP-HPLC using a non-acidic buffer system (e.g., ammonium acetate based).[1]

Protocol 2: Deprotection of nP-Sulfotyrosine using Ammonium Acetate

This method is generally milder and avoids the use of toxic reagents.[2] However, the efficiency can be sequence-dependent.[2]

Materials:

  • nP-protected sulfotyrosine-containing peptide

  • Ammonium Acetate (NH4OAc) solution (2 M)

  • Acetonitrile (MeCN, HPLC grade)

  • RP-HPLC system

  • Lyophilizer

Procedure:

  • Dissolve the nP-protected sulfotyrosine peptide in a minimum volume of 2 M ammonium acetate.

  • If the peptide has poor solubility, acetonitrile may be added to aid dissolution.[1]

  • Incubate the solution at 37 °C overnight.[1][3] Some protocols suggest incubation for 6-12 hours or up to 40 hours at 45 °C.[3][4]

  • After incubation, directly apply the mixture to an RP-HPLC column for purification.

  • Elute the peptide using a gradient formed between 0.1 M ammonium acetate and a mixture of acetonitrile/0.1 M ammonium acetate (e.g., 7:3 v/v).[1] The use of TFA-containing buffers should be avoided as they can cause some loss of the sulfate group.[1]

  • Collect the fractions containing the purified peptide.

  • Repeated lyophilization of the product fractions will be necessary to completely remove the ammonium acetate.[1]

Visualization of Experimental Workflows

Deprotection_Workflows cluster_azide Sodium Azide Method cluster_acetate Ammonium Acetate Method Azide_Start nP-Protected Peptide Azide_Dissolve Dissolve in DMSO Azide_Start->Azide_Dissolve Azide_Add_NaN3 Add NaN3 (10 eq) Incubate at 50°C overnight Azide_Dissolve->Azide_Add_NaN3 Azide_Dilute Dilute with Water Azide_Add_NaN3->Azide_Dilute Azide_Purify Purify by SPE or RP-HPLC Azide_Dilute->Azide_Purify Azide_Lyophilize Lyophilize Azide_Purify->Azide_Lyophilize Azide_End Deprotected sY-Peptide Azide_Lyophilize->Azide_End Acetate_Start nP-Protected Peptide Acetate_Dissolve Dissolve in 2M NH4OAc (optional MeCN) Acetate_Start->Acetate_Dissolve Acetate_Incubate Incubate at 37°C overnight Acetate_Dissolve->Acetate_Incubate Acetate_Purify Purify by RP-HPLC Acetate_Incubate->Acetate_Purify Acetate_Lyophilize Lyophilize (repeatedly) Acetate_Purify->Acetate_Lyophilize Acetate_End Deprotected sY-Peptide Acetate_Lyophilize->Acetate_End

Caption: Workflow for nP-sulfotyrosine deprotection.

Logical Relationship of Deprotection

Deprotection_Logic Start Fmoc-Tyr(SO3nP)-OH in SPPS TFA_Cleavage TFA-mediated cleavage from resin Start->TFA_Cleavage Protected_Peptide Purified nP-Protected Peptide TFA_Cleavage->Protected_Peptide Deprotection Deprotection of nP group Protected_Peptide->Deprotection Azide_Method Sodium Azide Method Deprotection->Azide_Method Acetate_Method Ammonium Acetate Method Deprotection->Acetate_Method Final_Peptide Biologically Active Sulfotyrosine Peptide Azide_Method->Final_Peptide Acetate_Method->Final_Peptide

Caption: Synthesis and deprotection of sY-peptides.

References

Application Notes and Protocols for Standard Cleavage of Peptides Containing Fmoc-Tyr(SO₃nP)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine O-sulfation is a critical post-translational modification that modulates protein-protein interactions and is integral to the biological activity of numerous peptides and proteins. The synthesis of sulfotyrosine-containing peptides presents a significant challenge due to the acid lability of the sulfate (B86663) ester. The use of Fmoc-Tyr(SO₃nP)-OH, where the sulfate group is protected with a neopentyl (nP) group, offers a robust solution for solid-phase peptide synthesis (SPPS). The nP group is stable to the trifluoroacetic acid (TFA) used for cleavage from the resin, thereby preventing degradation of the sulfotyrosine residue.[1][2][3] This document provides detailed protocols for the cleavage of peptides containing Fmoc-Tyr(SO₃nP)-OH from the solid support and the subsequent deprotection of the neopentyl group.

Data Presentation: Comparison of Cleavage Cocktails

The selection of an appropriate cleavage cocktail is paramount to minimize side reactions and ensure the integrity of the peptide. While the neopentyl protecting group on the sulfated tyrosine is stable to TFA, other sensitive amino acid residues in the peptide sequence may require specific scavengers. The following table summarizes commonly used cleavage cocktails and their suitability for peptides containing Tyr(SO₃nP) and other sensitive residues.

Cleavage CocktailComposition (v/v/v)Target Peptides & RemarksPotential Side Reactions for Sensitive Residues (if scavengers are inadequate)
Standard Cocktail 95% TFA / 2.5% H₂O / 2.5% Triisopropylsilane (TIS)Recommended for peptides lacking other sensitive residues such as Cys, Met, or Trp. TIS is an effective scavenger for carbocations.[4]Trp: Alkylation. Met: Oxidation to sulfoxide (B87167). Cys: Oxidation and reattachment of protecting groups.
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT)A robust and widely used cocktail for peptides containing multiple sensitive residues (Cys, Met, Trp, Tyr).[4][5][6][7]Generally provides good protection for most sensitive residues. The combination of scavengers minimizes a wide range of side reactions.
Reagent B 88% TFA / 5% Phenol / 5% H₂O / 2% TISA less odorous alternative to Reagent K, effective for scavenging trityl groups from Cys and His. May not be sufficient to prevent the oxidation of Met.[6]Met: Potential for oxidation to sulfoxide.

Note on Fmoc-Tyr(SO₃nP)-OH Stability: While the nP group is generally stable to TFA, extended cleavage times should be avoided as some loss of the neopentyl group can occur during prolonged exposure to TFA. It is recommended to monitor the progress of the cleavage reaction by HPLC, with cleavage times of 1.5 to 2 hours being generally sufficient to minimize the loss of the nP group.[1]

Experimental Protocols

Protocol 1: Peptide Cleavage from the Resin

This protocol describes the cleavage of the peptide from the solid support while leaving the neopentyl-protected sulfotyrosine intact.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), high purity

  • Scavengers (e.g., Triisopropylsilane (TIS), deionized water, Phenol, Thioanisole, 1,2-Ethanedithiol (EDT))

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Reaction vessel with a sintered glass filter

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Wash the resin with DCM (3 x 5 mL) to swell the beads and remove residual solvents.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation (to be performed in a fume hood):

    • Prepare the chosen cleavage cocktail fresh just before use. For 100 mg of resin, prepare approximately 2 mL of the cocktail.

    • Standard Cocktail: Carefully mix TFA (1.9 mL), TIS (0.05 mL), and deionized water (0.05 mL).

    • Reagent K: Carefully mix TFA (1.65 mL), Phenol (0.1 mL), Thioanisole (0.1 mL), deionized water (0.1 mL), and EDT (0.05 mL).

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the resin.

    • Gently agitate the mixture at room temperature for 1.5 - 2 hours.[1]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture through a sintered glass funnel into a clean collection tube.

    • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.

    • In a larger tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the suspension to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2 x 5 mL), centrifuging and decanting after each wash to remove residual scavengers.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Post-Cleavage Deprotection of the Neopentyl (nP) Group

The neopentyl group can be removed using either aqueous ammonium (B1175870) acetate (B1210297) or sodium azide (B81097).[1][8] The ammonium acetate method is milder, but its efficiency can be sequence-dependent. The sodium azide method is generally more robust.[1]

Method A: Ammonium Acetate Deprotection

Materials:

Procedure:

  • Dissolve the nP-protected peptide in a minimum volume of 2 M ammonium acetate. Acetonitrile can be added to aid dissolution.[1]

  • Incubate the solution at 37°C overnight.[1][8]

  • Monitor the reaction by HPLC to confirm the removal of the nP group.

  • Lyophilize the solution to remove the ammonium acetate. Repeated lyophilizations may be necessary.

Method B: Sodium Azide Deprotection

Materials:

  • nP-protected peptide

  • Dimethyl sulfoxide (DMSO)

  • Sodium azide (NaN₃)

  • Solid Phase Extraction (SPE) cartridge or RP-HPLC for purification

Procedure:

  • Dissolve the nP-protected peptide in a minimum volume of DMSO.[1]

  • Add sodium azide (10 equivalents relative to the peptide).[1]

  • Incubate the mixture at 50°C overnight.[1]

  • Dilute the reaction mixture with three volumes of water.

  • Purify the deprotected peptide using an SPE cartridge or by RP-HPLC. For RP-HPLC, it is recommended to use buffers containing 0.1 M ammonium acetate at pH 7, as standard TFA-containing buffers may cause some loss of the sulfate group.[1]

Protocol 3: HPLC Analysis of Cleavage and Deprotection

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude or purified peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA for the cleaved, nP-protected peptide, or 0.1 M ammonium acetate buffer for the final deprotected peptide).

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in water (for nP-protected peptide) or 0.1 M ammonium acetate in water, pH 7 (for deprotected peptide).

    • Mobile Phase B: 0.1% TFA in acetonitrile (for nP-protected peptide) or Acetonitrile/0.1 M ammonium acetate (7:3) (for deprotected peptide).

    • Gradient: A suitable linear gradient (e.g., 5% to 95% B over 30 minutes).

    • Detection: UV at 220 nm and 280 nm.

  • Analysis:

    • The nP-protected peptide will be more hydrophobic and thus have a longer retention time on RP-HPLC compared to the deprotected sulfated peptide.

    • Mass spectrometry (ideally in negative ion mode for the final sulfated peptide) should be used to confirm the identity of the products and byproducts.[1]

Mandatory Visualizations

Peptide_Cleavage_Workflow Start Dried Peptide-Resin Swell Swell Resin (DCM) Start->Swell Cleavage Cleavage Reaction (1.5-2h, RT) Swell->Cleavage PrepareCocktail Prepare Cleavage Cocktail PrepareCocktail->Cleavage Filter Filter and Collect Filtrate Cleavage->Filter Precipitate Precipitate Peptide (Cold Diethyl Ether) Filter->Precipitate Wash Wash and Dry Peptide Pellet Precipitate->Wash nP_Peptide Crude nP-Protected Peptide Wash->nP_Peptide Post_Cleavage_Deprotection Start Crude nP-Protected Peptide MethodA Method A: Ammonium Acetate (37°C, overnight) Start->MethodA MethodB Method B: Sodium Azide/DMSO (50°C, overnight) Start->MethodB PurifyA Lyophilization MethodA->PurifyA PurifyB SPE or RP-HPLC Purification MethodB->PurifyB FinalProduct Purified Sulfated Peptide PurifyA->FinalProduct PurifyB->FinalProduct

References

Application Notes and Protocols for the Synthesis of Therapeutic Peptides Using Fmoc-Tyr(SO3nP)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine-O-sulfation is a critical post-translational modification that plays a pivotal role in mediating protein-protein interactions and modulating the biological activity of numerous therapeutic peptides. The synthesis of sulfated peptides, however, presents a significant challenge due to the inherent acid lability of the sulfate (B86663) ester. The use of Nα-Fmoc-protected O-sulfated tyrosine derivatives, particularly Fmoc-Tyr(SO3nP)-OH (N-α-Fmoc-O-(neopentyl-sulfo)-L-tyrosine), has emerged as a robust strategy to overcome this obstacle. The neopentyl (nP) protecting group shields the sulfate moiety from degradation during the acidic conditions of peptide cleavage from the solid support, and it can be selectively removed under mild conditions post-synthesis.[1][2]

These application notes provide a comprehensive guide for the efficient solid-phase peptide synthesis (SPPS) of sulfated therapeutic peptides using this compound. Detailed protocols for peptide assembly, cleavage, and post-cleavage deprotection are presented, along with a comparative analysis of different strategies for incorporating sulfotyrosine.

Advantages of this compound

The use of this compound offers several advantages over other methods for synthesizing sulfated peptides:

  • Acid Stability: The neopentyl protecting group is stable to the trifluoroacetic acid (TFA) cocktails typically used for peptide cleavage from the resin, preventing premature loss of the sulfate group.[1][2]

  • Compatibility: It is fully compatible with standard Fmoc-based SPPS protocols and automated synthesizers.[1]

  • Improved Solubility: this compound exhibits excellent solubility in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1]

  • Mild Deprotection: The neopentyl group can be removed under mild, non-acidic conditions after peptide cleavage, preserving the integrity of the sulfated peptide.[1][2]

Comparison of Sulfotyrosine Incorporation Strategies

FeatureFmoc-Tyr(SO3Na)-OHPost-Synthesis SulfationThis compound
Sulfate Protection None (ionic salt)NoneNeopentyl (nP) group
Acid Stability Prone to desulfation during TFA cleavage.[3]Not applicableStable to TFA cleavage.[1][2]
SPPS Compatibility Can be challenging due to poor solubility and potential for aggregation.[3]Requires selective deprotection of Tyr side chain on-resin.Fully compatible with standard Fmoc-SPPS.[1]
Cleavage Conditions Requires mild acidic conditions and low temperatures to minimize desulfation.Standard cleavage conditions.Standard TFA cleavage cocktails can be used.[1]
Post-Cleavage Step NoneOn-resin or in-solution sulfation reaction.Removal of the neopentyl group.[1]
Overall Yield Often lower due to desulfation and coupling issues.[3]Can be variable and sequence-dependent.Generally higher and more reliable yields.
Purity Can be contaminated with desulfated peptide.Risk of side reactions and incomplete sulfation.High purity of the target sulfated peptide.

Experimental Protocols

Materials and Reagents
  • This compound

  • Solid-phase synthesis resin (e.g., Rink Amide MBHA resin)

  • Standard Fmoc-protected amino acids

  • Coupling reagents (e.g., HCTU, HBTU, PyBOP)

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF

  • Cleavage cocktail: e.g., TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Neopentyl deprotection solution: Sodium azide (B81097) (NaN3) in DMSO or 2 M aqueous ammonium (B1175870) acetate (B1210297)

  • Solvents: DMF, Dichloromethane (DCM), Acetonitrile (ACN)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a model sulfated peptide. For automated synthesis, the parameters can be adapted to the specific instrument.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • Prepare the coupling solution: Dissolve Fmoc-amino acid (3-5 equivalents relative to resin loading), coupling reagent (e.g., HCTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

    • For coupling of This compound , use standard coupling reagents like HCTU or PyBOP.[1] Pre-activation for 5-10 minutes is recommended.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (B49086) (Kaiser) test. If the test is positive (blue), indicating incomplete coupling, repeat the coupling step.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

SPPS_Workflow Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple next Fmoc-AA/Fmoc-Tyr(SO3nP)-OH Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat for all Amino Acids Wash2->Repeat Repeat->Deprotect Next cycle Cleave Cleavage from Resin & Side-chain Deprotection Repeat->Cleave Final cycle Deprotect_nP Neopentyl Group Deprotection Cleave->Deprotect_nP Purify Purification (RP-HPLC) Deprotect_nP->Purify FinalPeptide Pure Sulfated Peptide Purify->FinalPeptide

Protocol 2: Peptide Cleavage and Deprotection
  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in Protocol 1, step 2.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, DCM, and methanol, and then dry it under vacuum.

  • Cleavage from Resin:

    • Treat the dried peptide-resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 1.5-2 hours at room temperature.[1] Note: Extended cleavage times should be avoided to minimize any potential loss of the neopentyl group.[1]

    • Filter the resin and collect the TFA solution containing the peptide.

    • Wash the resin with a small amount of fresh TFA.

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum. At this stage, the peptide contains the Tyr(SO3nP) residue.

Protocol 3: Neopentyl (nP) Group Deprotection

Two primary methods can be used for the removal of the neopentyl protecting group. The choice of method may be sequence-dependent.[2]

Method A: Sodium Azide

  • Dissolve the crude peptide containing Tyr(SO3nP) in DMSO.

  • Add sodium azide (NaN3, 10 equivalents per sulfotyrosine residue).

  • Heat the reaction mixture at 50°C overnight.[1]

  • Monitor the reaction by RP-HPLC and mass spectrometry to confirm the removal of the neopentyl group (mass difference of -70.1 Da).

  • Dilute the reaction mixture with water and purify the sulfated peptide by RP-HPLC.

Method B: Ammonium Acetate

  • Dissolve the crude peptide in 2 M aqueous ammonium acetate.

  • Incubate the solution at 37°C overnight.[1][2]

  • Monitor the reaction by RP-HPLC and mass spectrometry.

  • Lyophilize the reaction mixture and purify the sulfated peptide by RP-HPLC. Note: The success of this method can be sequence-dependent.[2]

Deprotection_Schemes CrudePeptide Crude Peptide with Tyr(SO3nP) MethodA Method A: NaN3 in DMSO, 50°C CrudePeptide->MethodA MethodB Method B: 2M Ammonium Acetate, 37°C CrudePeptide->MethodB Purification RP-HPLC Purification MethodA->Purification MethodB->Purification SulfatedPeptide Pure Sulfated Peptide Purification->SulfatedPeptide

Protocol 4: Purification and Characterization
  • Purification:

    • Purify the crude sulfated peptide using a preparative RP-HPLC system.

    • A C18 column is typically used with a gradient of water and acetonitrile, both containing 0.1% TFA or, preferably, a buffer system like ammonium acetate at a neutral pH to prevent any potential desulfation.[1]

  • Characterization:

    • Confirm the identity and purity of the final peptide by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF). The expected mass will correspond to the peptide with a sulfated tyrosine residue (addition of 80.1 Da per sulfation).

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes based on literature data. Actual results may vary depending on the specific peptide sequence and experimental setup.

ParameterCondition/ValueReference
Resin Loading 0.1 - 0.5 mmol/gGeneral SPPS
Amino Acid Excess 3 - 10 equivalents[1]
Coupling Reagent Excess 3 - 10 equivalents[1]
Base Excess 6 - 20 equivalents[1]
Coupling Time 1 - 2 hours[1]
Fmoc Deprotection Time 2 x 5-15 minutes[1]
Cleavage Time (TFA) 1.5 - 2 hours[1]
nP Deprotection Time (NaN3) Overnight (approx. 12-16 hours)[1]
nP Deprotection Time (NH4OAc) Overnight (approx. 12-16 hours)[1][2]
Isolated Yields of Model Peptides 36% - 67% (for sY peptides 2-6)[3]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Coupling Steric hindrance of this compound or the preceding amino acid.Double couple the amino acid. Use a more potent coupling reagent like HATU.
Loss of Neopentyl Group During Cleavage Extended cleavage time in TFA.Limit cleavage time to 1.5-2 hours and monitor by HPLC.[1]
Incomplete Neopentyl Deprotection Insufficient reaction time or reagent excess. Sequence-dependent resistance.Extend the deprotection time and monitor by HPLC/MS. If using ammonium acetate, switch to the sodium azide method.
Desulfation During Purification Acidic conditions during RP-HPLC.Use a neutral pH buffer system, such as ammonium acetate, for purification.[1]
Low Final Yield Cumulative losses during synthesis, cleavage, and purification steps.Optimize each step, ensuring complete reactions and minimizing handling losses.

Conclusion

The use of this compound provides a reliable and efficient method for the synthesis of sulfated therapeutic peptides. By protecting the labile sulfate group during acid-mediated cleavage and allowing for its mild removal post-synthesis, this building block overcomes many of the challenges associated with producing these important biomolecules. The protocols and data presented in these application notes offer a solid foundation for researchers to successfully synthesize and purify sulfated peptides for a wide range of therapeutic and research applications.

References

Troubleshooting & Optimization

Preventing desulfation during TFA cleavage of sulfated peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulfated peptide synthesis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the trifluoroacetic acid (TFA) cleavage of sulfated peptides, with a primary focus on preventing desulfation.

Troubleshooting Guide: Preventing Desulfation During TFA Cleavage

This guide addresses specific issues related to the loss of the sulfate (B86663) group from tyrosine residues during the final cleavage and deprotection step.

Problem: Significant desulfation of the peptide is observed after TFA cleavage.

Possible Causes and Solutions:

  • Prolonged Exposure to Strong Acid: The sulfate ester on tyrosine is labile in strong acidic conditions like those used for cleavage. Prolonged exposure to TFA can lead to significant desulfation.

    • Solution: Minimize the cleavage time to the shortest duration necessary for complete removal of other side-chain protecting groups. A typical cleavage time is 1.5 to 3 hours.[1][2][3] For peptides with multiple arginine residues, which require longer deprotection times, it is crucial to optimize the cleavage duration carefully.[4]

  • Inappropriate Scavenger Cocktail: The composition of the cleavage cocktail is critical for protecting sensitive residues and preventing side reactions. The absence of appropriate scavengers can exacerbate desulfation.

    • Solution: Employ a well-balanced scavenger cocktail. While many standard cocktails are designed to prevent cation-induced side reactions on residues like Trp, Met, and Cys, specific considerations are needed for sulfated tyrosine.[3][4] "Reagent K" is a popular and effective universal cleavage mixture.[2][4] The addition of scavengers like water is essential to suppress by-products.[1]

  • High Reaction Temperature: Elevated temperatures during cleavage can accelerate the acid-catalyzed hydrolysis of the sulfate ester.

    • Solution: Perform the cleavage reaction at room temperature or, if significant desulfation persists, consider cooling the reaction in an ice bath.[1][5] However, be aware that lower temperatures may require longer reaction times for complete deprotection of other residues.

Problem: Inconsistent levels of desulfation between batches.

Possible Causes and Solutions:

  • Variability in Reagent Quality: The purity and freshness of TFA and scavengers can impact the outcome of the cleavage reaction.

    • Solution: Always use high-quality, fresh TFA and scavengers.[3] Purchase scavengers in small quantities and discard any unused portions after a few months.

  • Inconsistent Reaction Conditions: Minor variations in cleavage time, temperature, or the volume of the cleavage cocktail can lead to batch-to-batch variability.

    • Solution: Strictly adhere to a validated and optimized protocol for each specific sulfated peptide. Maintain accurate records of all reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of desulfation during TFA cleavage?

A1: Desulfation of sulfated tyrosine residues during TFA cleavage is primarily an acid-catalyzed hydrolysis reaction. The strong acidic environment of the TFA cocktail protonates the sulfate ester, making it susceptible to nucleophilic attack by water or other nucleophiles present in the cleavage mixture, leading to the loss of the sulfate group (SO₃).

Q2: Which scavengers are recommended to minimize desulfation?

A2: While no single scavenger is guaranteed to completely prevent desulfation, a combination of scavengers is crucial to minimize this side reaction by quenching reactive cationic species that can promote side reactions. A standard and effective cleavage cocktail is "Reagent K". The components of Reagent K and other common cocktails are detailed in the table below. Water is a critical component that can help suppress the formation of sulfonated by-products.[1]

Q3: Can I use a milder acid for cleavage to prevent desulfation?

A3: Using a milder acid is a potential strategy, but it comes with its own challenges. Milder acids may not be sufficient to cleave the peptide from certain resins or remove all side-chain protecting groups, leading to incomplete deprotection. If considering this approach, extensive optimization is required for each specific peptide. For some applications, a two-step cleavage procedure using different acid strengths can be beneficial.[4]

Q4: How can I quantify the extent of desulfation?

A4: The most common method for quantifying desulfation is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The desulfated peptide will typically have a different retention time than the fully sulfated peptide. By comparing the peak areas of the sulfated and desulfated species in the crude cleavage product, you can determine the percentage of desulfation. Mass spectrometry (MS) should be used to confirm the identity of the peaks.

Q5: Are there any alternatives to TFA cleavage for sulfated peptides?

A5: While TFA-based cleavage is the most common method in Fmoc solid-phase peptide synthesis, alternative strong acids like trifluoromethanesulfonic acid (TFMSA) are also used, particularly in Boc-based synthesis.[5][6] However, these are also harsh conditions. For sensitive peptides, exploring different resin-linker combinations that allow for cleavage under milder conditions could be a long-term strategy.

Quantitative Data on Cleavage Cocktails

The selection of an appropriate cleavage cocktail is critical. The following table summarizes common cleavage cocktails and their compositions. While not specifically tested for preventing desulfation, their effectiveness in preventing other side reactions provides a good starting point for optimization.

Cleavage CocktailComposition (v/v/v/w)Key Applications & Notes
Standard TFA TFA / Water / Triisopropylsilane (TIS) (95:2.5:2.5)A general-purpose cocktail, but may not be sufficient for peptides with sensitive residues.[4]
Reagent K TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)A widely used, robust cocktail for peptides containing various sensitive residues like Cys, Met, Trp, and Tyr.[2][4]
Reagent B TFA / Phenol / Water / TIS (88:5:5:2)A common alternative to Reagent K.
Reagent H TFA / Phenol / Thioanisole / EDT / Dimethylsulfide / Ammonium Iodide / WaterSpecifically designed to prevent methionine oxidation.[2]

Experimental Protocols

Protocol 1: Standard TFA Cleavage of a Sulfated Peptide

This protocol outlines a general procedure for the TFA-mediated cleavage and deprotection of a sulfated peptide from a solid-phase resin.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA), high purity

  • Scavengers: Deionized water, Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 0.1 mmol scale) into a round-bottom flask.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail. For a robust general cocktail, mix TFA, water, TIS, and EDT. A common ratio is 94:2.5:1:2.5 (TFA:water:TIS:EDT). Prepare approximately 10 mL of the cocktail per gram of resin.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin. Swirl the flask to ensure the resin is fully suspended.

  • Incubation: Stopper the flask and allow the reaction to proceed at room temperature for 1.5 - 2 hours with occasional swirling.[1]

  • Peptide Precipitation:

    • Filter the reaction mixture through a sintered glass funnel into a cold centrifuge tube containing diethyl ether (approximately 10-fold volume excess).

    • A white precipitate of the peptide should form.

    • Rinse the resin with a small amount of fresh TFA and add this to the ether.

  • Peptide Isolation:

    • Centrifuge the tube to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times, centrifuging and decanting the ether each time.

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for analysis by RP-HPLC and MS to determine the purity and extent of desulfation.

Visualizations

experimental_workflow start Start: Dried Sulfated Peptide-Resin cleavage TFA Cleavage (1.5-2 hours, RT) start->cleavage prepare_cocktail Prepare Cleavage Cocktail (e.g., Reagent K) prepare_cocktail->cleavage precipitation Precipitate Peptide in Cold Ether cleavage->precipitation wash Wash Peptide Pellet with Cold Ether precipitation->wash dry Dry Crude Peptide wash->dry analysis Analysis by RP-HPLC and MS dry->analysis end End: Purified Sulfated Peptide analysis->end

Caption: Workflow for TFA Cleavage of Sulfated Peptides.

desulfation_prevention_logic cluster_params Control Key Parameters cluster_reagents Ensure Reagent Quality goal Goal: Minimize Desulfation time Minimize Cleavage Time goal->time Reduces Acid Exposure temp Control Temperature (RT or lower) goal->temp Slows Hydrolysis cocktail Optimize Scavenger Cocktail goal->cocktail Quenches Reactive Species tfa Fresh, High-Purity TFA goal->tfa scavengers Fresh Scavengers goal->scavengers param_subgraph Control Key Parameters reagent_subgraph Ensure Reagent Quality

Caption: Key Strategies to Prevent Desulfation.

References

Low coupling efficiency of Fmoc-Tyr(SO3H)-OH and how to improve it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low coupling efficiency of Fmoc-Tyr(SO3H)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling efficiency of Fmoc-Tyr(SO3H)-OH often low?

A1: The low coupling efficiency of Fmoc-Tyr(SO3H)-OH is primarily attributed to several factors:

  • Acid Lability: The O-sulfate group is highly sensitive to acidic conditions, which can lead to desulfation during the repetitive acid-mediated cleavage of Nα-Boc protecting groups in Boc-SPPS, and even under the milder acidic conditions of TFA cleavage from the resin in Fmoc-SPPS.[1][2]

  • Poor Solubility: The zwitterionic nature of the unprotected sulfate (B86663) group can lead to poor solubility in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), hindering the reaction kinetics.

  • Steric Hindrance: The bulky nature of the sulfated tyrosine residue can create steric challenges, slowing down the coupling reaction.[3]

  • Side Reactions: The presence of the sulfate group can sometimes lead to undesired side reactions, further reducing the yield of the target peptide.

Q2: What are the main strategies to improve the coupling efficiency of sulfated tyrosine?

A2: The most effective strategies focus on protecting the sulfate group or optimizing the coupling chemistry:

  • Sulfate Group Protection: Introducing a protecting group on the sulfate moiety enhances its stability and improves solubility. The neopentyl (nP) group is a notable example, as Fmoc-Tyr(SO3nP)-OH is stable to standard Fmoc-SPPS conditions and exhibits excellent solubility.[1][4]

  • Optimized Coupling Reagents: The use of potent coupling reagents is crucial. Aminium/uronium salts like HBTU and HATU, or phosphonium (B103445) salts like PyBOP, are often recommended for coupling sulfated tyrosine derivatives.[4][5]

  • Use of Additives: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® can enhance coupling rates and suppress racemization.[4]

  • Counter-ion Stabilization: Using salt forms like Fmoc-Tyr(SO3Na)-OH helps to stabilize the acid-labile sulfate group during synthesis.[5]

Q3: Is it possible to incorporate Fmoc-Tyr(SO3H)-OH without a protecting group on the sulfate?

A3: Yes, it is possible, but it requires careful optimization of the synthesis and cleavage conditions. This approach typically involves using a 2-chlorotrityl chloride resin, which allows for very mild cleavage conditions that leave the O-sulfate group intact.[5] Additionally, low-temperature TFA cleavage can help minimize desulfation.[1] However, for routine synthesis and to ensure higher yields, especially for longer or multiple sulfated peptides, using a protected form is highly recommended.

Troubleshooting Guide

This guide addresses common issues encountered during the incorporation of Fmoc-Tyr(SO3H)-OH and its derivatives.

Problem Potential Cause Recommended Solution(s)
Low Coupling Yield (Confirmed by Kaiser Test) 1. Incomplete activation of the amino acid. 2. Poor solubility of the Fmoc-Tyr(SO3H)-OH derivative. 3. Steric hindrance. 4. Aggregation of the growing peptide chain.1. Switch to a more potent coupling reagent: Use HATU or HCTU in place of HBTU or DIC. 2. Use a protected derivative: Employ this compound for improved solubility and compatibility with standard coupling protocols.[1] 3. Increase reaction time and/or temperature: Extend the coupling time to 2 hours or perform the reaction at a moderately elevated temperature (e.g., 37-50°C). Microwave-assisted synthesis can also be beneficial. 4. Perform a double coupling: After the first coupling, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.[6] 5. Add chaotropic salts: Incorporate salts like LiCl into the coupling mixture to disrupt aggregation.
Desulfation During Synthesis or Cleavage 1. Acid-lability of the unprotected sulfate group. 2. Extended exposure to TFA during cleavage.1. Use a sulfate protecting group: this compound provides stability against TFA.[1] 2. Use a mild cleavage resin: Employ a 2-chlorotrityl resin that allows for cleavage with a mild solution of acetic acid/trifluoroethanol/DCM.[5] 3. Optimize cleavage conditions: If using an unprotected derivative, perform TFA cleavage at a low temperature (e.g., 4°C) and for a minimal duration.
Formation of Deletion Sequences Incomplete coupling of the sulfated tyrosine residue.1. Implement a capping step: After the coupling reaction, treat the resin with a capping agent like acetic anhydride (B1165640) to block any unreacted amino groups.[7] 2. Follow the recommendations for improving coupling yield.
Poor Solubility of Fmoc-Tyr(SO3Na)-OH The ionic nature of the sodium salt of the sulfate group.1. Use a tetrabutylammonium (B224687) salt: Fmoc-Tyr(SO3NBu4)-OH generally has better solubility in organic solvents.[5] 2. Use a protected derivative: this compound has excellent solubility in DMF and NMP.[1]

Quantitative Data Summary

The choice of coupling reagent and the use of a protected sulfated tyrosine derivative significantly impact the coupling efficiency. While direct comparative studies are limited, the following table provides an extrapolated comparison based on performance with other sterically hindered amino acids.

Fmoc-Tyr Derivative Coupling Reagent Typical Reaction Time Expected Coupling Efficiency Key Considerations
Fmoc-Tyr(SO3Na)-OHHBTU/DIPEA60-120 minModerate to GoodOften requires specific activation; solubility can be an issue.[1]
Fmoc-Tyr(SO3Na)-OHPyBOP/NMM60-90 minGoodDemonstrated efficacy in synthesizing sulfotyrosine peptides.[4][5]
This compoundHCTU/DIPEA30-60 minHighExcellent solubility and compatibility with standard methods.[1]
This compoundDIC/OxymaPure60-120 minGood to HighCost-effective and suitable for the protected derivative.

Experimental Protocols

Protocol 1: Coupling of this compound using HCTU

This protocol is recommended for achieving high coupling efficiency with the protected neopentyl derivative.

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF twice (5 min and then 15 min) to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HCTU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and mix briefly.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature for 30-60 minutes.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF, followed by DCM, and then DMF again.

Protocol 2: Coupling of Fmoc-Tyr(SO3Na)-OH using PyBOP

This protocol is suitable for the sodium salt form of sulfated tyrosine.

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Perform Fmoc deprotection as described in Protocol 1.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Tyr(SO3Na)-OH (3 equivalents) and PyBOP (3 equivalents) in DMF. Add N-methylmorpholine (NMM) (9 equivalents) to the solution and vortex briefly.[5]

  • Coupling: Immediately add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 60-90 minutes.[5]

  • Monitoring: Use the Kaiser test to check for reaction completion.

  • Washing: Drain and wash the resin as described in Protocol 1.

Visualizations

Troubleshooting_Workflow start Start: Low Coupling Efficiency of Fmoc-Tyr(SO3H)-OH Detected check_derivative Which derivative are you using? start->check_derivative unprotected Unprotected Fmoc-Tyr(SO3H)-OH / -ONa check_derivative->unprotected Unprotected protected Protected This compound check_derivative->protected Protected check_solubility Is solubility an issue? unprotected->check_solubility check_reagent_prot Check Coupling Reagent protected->check_reagent_prot switch_salt Switch to Fmoc-Tyr(SO3NBu4)-OH or use protected derivative check_solubility->switch_salt Yes check_reagent_unprot Check Coupling Reagent check_solubility->check_reagent_unprot No solubility_yes Yes solubility_no No final_check Re-evaluate Coupling Efficiency switch_salt->final_check use_pybop Use PyBOP/NMM (See Protocol 2) check_reagent_unprot->use_pybop Not optimal double_couple_unprot Perform Double Coupling check_reagent_unprot->double_couple_unprot Optimal, but still failing use_pybop->final_check double_couple_unprot->final_check use_hctu Use HCTU/DIPEA (See Protocol 1) check_reagent_prot->use_hctu Not optimal increase_time Increase Coupling Time / Temperature check_reagent_prot->increase_time Optimal, but still failing use_hctu->final_check increase_time->final_check success Success: Proceed with Synthesis final_check->success Improved failure Still Low Efficiency: Consider Capping and Re-synthesis final_check->failure Not Improved

Caption: Troubleshooting workflow for low coupling efficiency.

SPPS_Cycle resin Resin-Bound Peptide (Fmoc-NH-Peptide) deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Coupling (Activated Fmoc-Tyr(SO3X)-OH) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 activation Activation Fmoc-Tyr(SO3X)-OH + Coupling Reagent + Base activation->coupling kaiser_test 3. Monitoring (Kaiser Test) wash2->kaiser_test complete Coupling Complete (Proceed to next cycle) kaiser_test->complete Negative incomplete Incomplete Coupling (Yellow Beads) kaiser_test->incomplete Positive troubleshoot Troubleshoot: Double Couple / Cap incomplete->troubleshoot

Caption: A single cycle of SPPS for sulfotyrosine incorporation.

Signaling_Pathway cluster_golgi Golgi Apparatus tpst Tyrosylprotein Sulfotransferase (TPST) sulfated_protein Sulfated Protein (with Tyr(SO3H)) tpst->sulfated_protein Catalyzes Sulfation paps PAPS (Universal Sulfate Donor) paps->tpst Co-substrate protein Secretory or Membrane Protein (with Tyrosine) protein->tpst Substrate interaction Modulated Protein-Protein Interactions sulfated_protein->interaction bio_activity Biological Activity (e.g., Receptor Binding) interaction->bio_activity

Caption: Role of tyrosine sulfation in biological signaling.

References

Side reactions in sulfated peptide synthesis and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in sulfated peptide synthesis. It addresses common side reactions and offers strategies for their prevention and resolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issues During Cleavage and Deprotection

Q1: My primary side product is the desulfated peptide. How can I prevent this?

A1: Desulfation is the most common side reaction due to the acid-lability of the tyrosine-O-sulfate ester. Here are the primary prevention strategies:

  • Use a Protected Sulfotyrosine Residue: The most effective method is to use a sulfotyrosine derivative where the sulfate (B86663) group is protected. Fmoc-Tyr(SO₃nP)-OH (where 'nP' is neopentyl) is a commercially available option. The nP group is stable during standard TFA cleavage but can be removed post-cleavage under specific conditions.[1][2][3]

  • Low-Temperature Cleavage: If using unprotected Fmoc-Tyr(SO₃Na)-OH, perform the TFA cleavage at a reduced temperature (e.g., 4 °C). While not completely eliminating desulfation, this can significantly reduce the extent of this side reaction.

  • Alternative Protecting Group Strategies: A dichlorovinyl (DCV) protected sulfodiester has also been used, which is removed by mild hydrogenolysis after TFA cleavage.[4] Another advanced strategy involves incorporating a fluorosulfated tyrosine, which is stable to TFA and converted to sulfotyrosine post-cleavage.[2]

Q2: I'm observing a mass addition of +80 Da on arginine, serine, or threonine residues. What is causing this?

A2: This mass shift corresponds to O-sulfonation, a side reaction that can occur on the side chains of arginine, serine, and threonine.

  • Cause: This typically happens during the TFA cleavage step when using arginine protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl).[5][6] The protecting group itself can be the source of the sulfonyl group that is transferred to other nucleophilic side chains. This is particularly problematic if inadequate scavengers are used.[6]

  • Prevention:

    • Use an Appropriate Scavenger Cocktail: Employ a cleavage cocktail designed to suppress sulfonation. A mixture of thioanisole (B89551) and thiocresol has been shown to be highly efficient.[5]

    • Alternative Arginine Protection: Consider using an arginine derivative with a different protecting group, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), which is generally more labile and may reduce the incidence of this side reaction.

Q3: What are the standard cleavage cocktails, and when should I use them?

A3: The choice of cleavage cocktail is critical and depends on the peptide sequence. The addition of scavengers is necessary to trap reactive cationic species generated during deprotection, which can otherwise lead to various side products.[7][8]

Reagent NameComposition (v/v or w/w)Recommended Use & Notes
TFA/TIS/H₂O 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂OA general-purpose, low-odor cocktail suitable for peptides without sensitive residues like Cys, Met, or Trp.[2]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)A robust, universal cocktail for peptides containing multiple sensitive residues (Cys, Met, Trp, Tyr).[8][9]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TriisopropylsilaneAn "odorless" alternative to cocktails containing thiols, useful for peptides with Trt-based protecting groups. Does not prevent methionine oxidation.[9]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% Dimethylsulfide, 1.5% Ammonium (B1175870) Iodide (w/w)Specifically designed to prevent the oxidation of methionine residues.[9][10]
Issues During Peptide Assembly (On-Resin)

Q4: My synthesis is failing, especially with long or hydrophobic sequences. What can I do?

A4: Synthesis failure in these cases is often due to peptide aggregation on the resin, which blocks reactive sites and hinders coupling and deprotection steps.

  • Symptoms: Incomplete Fmoc deprotection, failed coupling reactions (as indicated by a positive Kaiser test), and the resin failing to swell properly.

  • Prevention & Mitigation:

    • Use a Lower Loading Resin: This increases the distance between peptide chains, reducing intermolecular interactions.

    • Incorporate Chaotropic Salts or Solvents: Additives like DMSO to the solvent can help disrupt hydrogen bonding that leads to aggregation.

    • Microwave-Assisted Synthesis: Increased temperature can help overcome aggregation and drive reactions to completion.

    • Use Pseudoproline Dipeptides: Incorporating these structures can disrupt the formation of secondary structures that cause aggregation.

Q5: I'm seeing byproducts related to aspartic acid, such as a mass-neutral impurity that is difficult to separate by HPLC. What is this and how can I avoid it?

A5: This is likely due to aspartimide formation, a common side reaction in Fmoc-based synthesis, especially at Asp-Gly or Asp-Arg sequences.[11][12] The aspartimide can subsequently be opened by piperidine (B6355638) or water to form a mixture of α- and β-aspartyl peptides, which are difficult to separate from the desired product.[12]

  • Prevention:

    • Use Sterically Hindered Protecting Groups: Employing bulky protecting groups on the aspartic acid side chain can reduce the rate of aspartimide formation.

    • Add Acid to Deprotection Solution: Adding a small amount of an organic acid (like formic acid or acetic acid) to the 20% piperidine in DMF deprotection solution has been shown to effectively suppress aspartimide formation.[13]

    • Backbone Protection: Using backbone-protected dipeptides (e.g., with an Hmb group) can prevent the cyclization reaction.

Experimental Protocols

Protocol 1: Fmoc-SPPS of a Sulfated Peptide using Fmoc-Tyr(SO₃nP)-OH
  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in DMF for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 10-20 minutes. Wash thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the standard Fmoc-protected amino acid (3-5 equivalents) with a coupling agent like HBTU/HATU (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. Monitor completion with a Kaiser test.

    • Wash the resin thoroughly with DMF.

  • Incorporation of Fmoc-Tyr(SO₃nP)-OH: Couple Fmoc-Tyr(SO₃nP)-OH using the same standard coupling protocols as for other amino acids.[1]

  • Chain Elongation: Repeat steps 2 and 3 until the desired peptide sequence is assembled.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Resin Washing and Drying: Wash the final peptide-resin with DMF, followed by dichloromethane (B109758) (DCM), and dry under vacuum.

Protocol 2: Cleavage of the Peptide from Resin
  • Prepare Cleavage Cocktail: Prepare the appropriate cleavage cocktail fresh (see table above). For a peptide containing Tyr(SO₃nP) but no other sensitive residues, a cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O is suitable.[2]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature. For peptides with the nP group, limit the cleavage time to 1.5-2 hours to minimize potential loss of the protecting group.[1]

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with fresh cold ether 2-3 times, and dry the crude peptide under vacuum.

Protocol 3: Post-Cleavage Removal of the Neopentyl (nP) Protecting Group

Method A: Azide (B81097) Deprotection [1]

  • Dissolution: Dissolve the crude peptide containing Tyr(SO₃nP) in a minimum volume of DMSO.

  • Deprotection: Add sodium azide (NaN₃, 10 equivalents relative to the peptide).

  • Incubation: Incubate the reaction mixture at 50 °C overnight.

  • Work-up: Dilute the reaction mixture with water and purify immediately by RP-HPLC.

Method B: Ammonium Acetate (B1210297) Deprotection [1]

  • Dissolution: Dissolve the crude peptide in a minimum volume of 2 M aqueous ammonium acetate. Acetonitrile (B52724) can be added to aid solubility.

  • Incubation: Incubate the solution at 37 °C overnight.

  • Purification: Purify the resulting sulfated peptide directly by RP-HPLC, preferably using ammonium acetate-based buffers.

Protocol 4: RP-HPLC Purification of Sulfated Peptides
  • Column: Use a C18 reversed-phase column.

  • Solvents:

    • Buffer A: 0.1% TFA in water. For peptides sensitive to acid, 0.1 M ammonium acetate can be used as an alternative to maintain a near-neutral pH and prevent desulfation.[2]

    • Buffer B: 0.1% TFA in acetonitrile (or acetonitrile with 0.1 M ammonium acetate if using the alternative buffer system).

  • Gradient: Elute the peptide using a shallow linear gradient, for example, from 5% to 65% Buffer B over 60 minutes. The optimal gradient will depend on the specific peptide's hydrophobicity.[14]

  • Detection: Monitor the elution at 210-220 nm.

  • Fraction Collection & Analysis: Collect fractions corresponding to the major peaks and analyze their purity and identity by analytical HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide product.

Visualizations

Sulfated_Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin 1. Start with Resin Coupling 2. Couple Fmoc-AA-OH Resin->Coupling Deprotection 3. Fmoc Deprotection Coupling->Deprotection Wash 4. Wash Deprotection->Wash Repeat More AAs? Wash->Repeat Repeat->Coupling Yes Tyr_nP Couple Fmoc-Tyr(SO3nP)-OH Repeat->Tyr_nP Tyr(SO3H) position Cleavage 5. Cleavage from Resin (e.g., 95% TFA) Repeat->Cleavage No Tyr_nP->Deprotection Precipitation 6. Ether Precipitation Cleavage->Precipitation nP_Removal 7. nP Group Removal (e.g., NaN3 or NH4OAc) Precipitation->nP_Removal Purification 8. RP-HPLC Purification nP_Removal->Purification Analysis 9. Analysis (MS, HPLC) Purification->Analysis Final_Product Pure Sulfated Peptide Analysis->Final_Product MS_Troubleshooting Start Crude MS Analysis: Unexpected Mass Observed Mass_Loss Mass Loss Observed? Start->Mass_Loss Mass_Gain Mass Gain Observed? Start->Mass_Gain Loss_80 Mass = [M-80] (Desulfation) Mass_Loss->Loss_80 Yes Gain_80 Mass = [M+80] (Sulfonation on Arg/Ser/Thr) Mass_Gain->Gain_80 Yes, +80 Da Gain_Other Other Mass Gains? Mass_Gain->Gain_Other Other Loss_80_Sol Solution: - Use this compound - Use low-temp TFA cleavage - Use neutral pH HPLC buffers Loss_80->Loss_80_Sol Gain_80_Sol Solution: - Check Arg protecting group (Pmc/Mtr) - Use scavengers like thioanisole/thiocresol Gain_80->Gain_80_Sol Gain_Adducts Adducts with Scavengers or Protecting Group Fragments Gain_Other->Gain_Adducts Gain_Adducts_Sol Solution: - Optimize scavenger cocktail - Ensure efficient precipitation/washing Gain_Adducts->Gain_Adducts_Sol Sulfonation_Reaction cluster_arginine Arginine Residue cluster_products Reaction Products Arg_Pmc Arg(Pmc) TFA_Cleavage TFA Cleavage Arg_Pmc->TFA_Cleavage Arg_Mtr Arg(Mtr) Arg_Mtr->TFA_Cleavage Sulfonyl_Cation Reactive Sulfonyl Species TFA_Cleavage->Sulfonyl_Cation Desired_Peptide Desired Peptide (Deprotected Arg) TFA_Cleavage->Desired_Peptide Nucleophiles Nucleophilic Residues (Ser, Thr, Tyr) Sulfonyl_Cation->Nucleophiles Attack Scavengers Scavengers (Thioanisole, Thiocresol) Sulfonyl_Cation->Scavengers Quenched by Sulfonation Side Product: O-Sulfonated Peptide Nucleophiles->Sulfonation Trapped_Species Trapped/Neutralized Species Scavengers->Trapped_Species

References

Optimizing coupling time for sterically hindered amino acids like Fmoc-Tyr(SO3nP)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS), with a special focus on challenging residues like Fmoc-Tyr(SO3nP)-OH. This resource provides in-depth troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and overcoming common synthesis hurdles.

Troubleshooting Guide

This guide addresses specific issues that may arise during the incorporation of sterically hindered or modified amino acids such as this compound.

Issue 1: Incomplete or Slow Coupling Reaction

  • Question: My coupling reaction with this compound is incomplete, as indicated by a positive Kaiser test. What are the likely causes and how can I resolve this?

  • Answer: Incomplete coupling is a common challenge with sterically hindered amino acids. The bulky sulfate-neopentyl side chain can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.

    Probable Causes & Solutions:

Probable CauseRecommended Solution
Insufficiently Potent Coupling Reagent Standard carbodiimide (B86325) reagents like DCC or DIC may be inefficient.[1] Switch to a more potent uronium/aminium salt (e.g., HATU, HCTU, COMU) or a phosphonium (B103445) salt (e.g., PyBOP, PyAOP).[1] These reagents form highly reactive esters capable of overcoming steric barriers.[1] For this compound, coupling with HCTU has been successfully demonstrated.[2]
Suboptimal Reaction Time Sterically hindered residues require longer reaction times. While a standard 60-minute coupling has been used for this compound, extending this time to 2 hours or more may be necessary.[2][3] Monitor the reaction progress using a qualitative test like the ninhydrin (B49086) (Kaiser) test.
Peptide Aggregation The growing peptide chain can aggregate on the resin, blocking reactive sites.[1] Consider using solvents known to disrupt secondary structures, such as N-Methyl-2-pyrrolidone (NMP) or adding a small percentage of DMSO. This compound has excellent solubility in both DMF and NMP.[2]
Single Coupling Insufficiency For particularly difficult couplings, a single reaction may not be enough to achieve completion.
Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated amino acid and reagents.[4] This is a highly effective strategy to drive the reaction to completion.[1]

Issue 2: Observed Racemization of the Amino Acid Residue

  • Question: I am observing a significant level of the D-isomer for a residue in my final peptide. What factors contribute to racemization and how can it be minimized?

  • Answer: Racemization, the loss of stereochemical integrity at the α-carbon, can occur during the activation step of the coupling reaction, particularly with certain amino acids and under specific conditions.

    Probable Causes & Solutions:

Probable CauseRecommended Solution
Excessive or Strong Base The base used, typically DIPEA or NMM, can promote racemization by abstracting the α-proton of the activated amino acid.[1][5][6] Use a weaker, sterically hindered base like 2,4,6-collidine.[5] Reduce the amount of base to 1-1.5 equivalents.[1]
Prolonged Pre-activation Time Allowing the amino acid to sit in the activation solution for an extended period before adding it to the resin can lead to the formation of oxazolone (B7731731) intermediates, which are prone to racemization.[1] Minimize pre-activation time; add the activated amino acid solution to the resin promptly.
High Reaction Temperature Elevated temperatures can increase the rate of racemization. Unless using microwave synthesis protocols where reaction times are very short, perform couplings at room temperature or, for highly sensitive residues, at 0°C.[1]
Coupling Reagent Choice While highly reactive, some coupling reagents can increase the risk of racemization. Additives like OxymaPure, found in COMU, are designed to suppress this side reaction effectively.[5][7]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this compound?

A1: this compound is designed to be compatible with standard Fmoc SPPS coupling methods.[2] While several reagents can be effective, uronium/aminium salts like HCTU, HATU, and COMU, or phosphonium salts like PyBOP, are highly recommended due to their efficiency with sterically hindered amino acids.[1] HCTU, in particular, has been used successfully in literature examples with a 60-minute coupling time.[2]

Q2: What is the recommended coupling time for this compound?

A2: A standard coupling time of 60 minutes has been shown to be effective.[2] However, for sequences where the coupling is particularly difficult (e.g., coupling to another bulky residue), it is advisable to extend the coupling time to 2 hours or perform a double coupling.[3][4] Always monitor the reaction's completion with a qualitative test.

Q3: Do I need to modify the standard Fmoc deprotection protocol for the residue preceding this compound?

A3: No, the standard Fmoc deprotection protocol, typically using 20% piperidine (B6355638) in DMF for 5-10 minutes, is sufficient.[2][8] The neopentyl (nP) protecting group on the sulfate (B86663) is stable to these basic conditions.[2][9]

Q4: How is the neopentyl (nP) protecting group removed from the sulfated tyrosine?

A4: The nP group is stable during standard TFA cleavage from the resin.[2][9] It is removed post-cleavage and purification of the nP-protected peptide. Two common methods are available:

  • Ammonium (B1175870) Acetate (B1210297) Method: Dissolve the peptide in 1-2 M ammonium acetate and incubate at 37°C overnight. This method is convenient, but yields can be sequence-dependent.[2][9][10]

  • Sodium Azide (B81097) Method: For a more robust removal, dissolve the peptide in DMSO or DMF containing excess sodium azide (e.g., 10 equivalents) and heat at 50°C overnight.[2][9]

Q5: Are there any specific considerations for cleavage and purification of peptides containing Tyr(SO3nP)?

A5: Yes. During TFA cleavage, it is best to limit the reaction time to 1.5-2 hours, as prolonged exposure to strong acid can cause some loss of the nP group.[2] For purification, peptides containing the Tyr(SO3nP) group are more hydrophobic and will be retained longer on reverse-phase HPLC columns compared to their non-protected counterparts. After nP group removal, it is recommended to use buffers containing ammonium acetate (pH 7) for HPLC purification, as standard TFA-containing buffers can cause some desulfation of the final product.[2]

Data and Protocols

Comparison of Coupling Reagent Performance

The following table summarizes the general performance characteristics of common coupling reagents used for sterically hindered amino acids. While direct comparative data for this compound is limited, this table provides a strong indication of relative efficiencies.

Coupling ReagentReagent TypeTypical Coupling TimeRelative EfficiencyRacemization RiskNotes
DIC/Oxyma Carbodiimide60 - 120 minGoodLow[8]Cost-effective, but slower than onium salts.[7]
HBTU Aminium/Uronium30 - 60 minVery GoodLow-ModerateWidely used and efficient, but can cause guanidinylation of the free amine if not used correctly.[7]
HCTU Aminium/Uronium5 - 45 minExcellentLow-ModerateGenerally faster and more efficient than HBTU.[11] Successfully used for this compound.[2]
PyBOP Phosphonium30 - 60 minVery GoodLowEffective for hindered couplings, byproducts can be easier to remove in some cases.[7]
COMU Aminium/Uronium20 - 45 minExcellentVery LowHigh reactivity with superior racemization suppression due to the OxymaPure moiety.[5][7][12]
Experimental Protocols

Protocol 1: Standard Coupling of this compound using HCTU

This protocol is based on a standard 0.1 mmol synthesis scale.

  • Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group on the resin-bound peptide (confirmed by a positive Kaiser test), wash the resin thoroughly with DMF (5 x 1 min).

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (4 equivalents, ~0.4 mmol) and HCTU (3.9 equivalents, ~0.39 mmol) in a minimal volume of DMF. Add DIPEA (8 equivalents, ~0.8 mmol) to the solution. Allow the pre-activation to proceed for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 60-120 minutes.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow/colorless beads) indicates a complete reaction.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to prepare for the next deprotection step.

  • Troubleshooting: If the Kaiser test is still positive, perform a second coupling (double coupling) by repeating steps 2-5 with a fresh activation mixture.[1]

Protocol 2: Post-Cleavage Deprotection of the Neopentyl (nP) Group

This protocol describes the removal of the nP group after the peptide has been cleaved from the resin and purified.

  • Method A: Ammonium Acetate [2]

    • Dissolve the purified, nP-protected peptide in a minimal volume of 2 M aqueous ammonium acetate. Acetonitrile may be added to aid dissolution.

    • Incubate the solution at 37°C overnight (12-16 hours).

    • Monitor the reaction by HPLC or mass spectrometry to confirm the removal of the nP group (mass decrease of 71.12 Da).

    • Lyophilize the sample to remove the ammonium acetate. The final peptide can be further purified by RP-HPLC if necessary, using a neutral pH buffer system.

  • Method B: Sodium Azide [2]

    • Dissolve the purified, nP-protected peptide in DMSO or DMF.

    • Add sodium azide (NaN₃) in excess (approximately 10 equivalents).

    • Heat the mixture at 50°C overnight (12-16 hours).

    • Monitor the reaction by HPLC or mass spectrometry.

    • Upon completion, dilute the reaction mixture with water and purify the final peptide by RP-HPLC to remove the excess azide and any byproducts.

Visual Guides

SPPS_Workflow Resin Start: Resin with Free Amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., HCTU/DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Cycle->Deprotection Continue Sequence Cleavage Final Cleavage (TFA Cocktail) Cycle->Cleavage Sequence Complete Deprotect_nP Post-Cleavage nP Group Removal Cleavage->Deprotect_nP Purification Final Peptide Purification (HPLC) Deprotect_nP->Purification Troubleshooting_Tree Start Incomplete Coupling? (Positive Kaiser Test) Reagent Using Potent Reagent? (HATU, HCTU, COMU) Start->Reagent Yes Reagent->Start No (Switch Reagent) Time Extended Coupling Time? (e.g., >2 hours) Reagent->Time Yes Double Perform Double Coupling Time->Double Yes Time->Double No (Extend Time First) Check_Agg Consider Aggregation Issues (Change Solvent, Additives) Double->Check_Agg Still Incomplete Success Coupling Successful Double->Success Complete Activation_Pathway cluster_0 Activation Step cluster_1 Coupling Step AminoAcid Fmoc-AA-OH + Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) ActiveEster Activated Intermediate (Highly Reactive Ester) AminoAcid->ActiveEster Pre-activation PeptideBond Fmoc-AA-NH-Peptide-Resin ActiveEster->PeptideBond Nucleophilic Attack PeptideResin H₂N-Peptide-Resin PeptideResin->PeptideBond

References

Solubility issues of Fmoc-Tyr(SO3Na)-OH in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Fmoc-Tyr(SO3Na)-OH in solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and drug development professionals who may encounter challenges with this reagent's solubility and handling.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving Fmoc-Tyr(SO3Na)-OH in standard organic solvents like DMF and NMP. Why is this happening?

A1: The poor solubility of Fmoc-Tyr(SO3Na)-OH in many common organic solvents used in peptide synthesis is due to the presence of the highly polar sodium sulfonate group (-SO3Na). This ionic group significantly reduces the molecule's affinity for non-polar and moderately polar organic solvents.

Q2: What are the recommended solvents for dissolving Fmoc-Tyr(SO3Na)-OH?

A2: While challenging, Fmoc-Tyr(SO3Na)-OH can be dissolved in highly polar aprotic solvents. Dimethylformamide (DMF) is a commonly used solvent, though solubility may still be limited.[1] Some protocols suggest using a mixture of solvents, such as DMF/pyridine/dioxane, to aid in dissolution.[1] The tetrabutylammonium (B224687) salt form, Fmoc-Tyr(SO3NBu4)-OH, exhibits better solubility in organic solvents.[1][2]

Q3: Are there alternative Fmoc-protected sulfotyrosine derivatives with better solubility?

A3: Yes, several alternatives with improved solubility profiles are commercially available. The most common are Fmoc-Tyr(SO3nP)-OH (neopentyl protected) and Fmoc-Tyr(SO3·NnBu4)-OH (tetrabutylammonium salt).[1][2][3][4][5] this compound, in particular, is noted for its excellent solubility in DMF and NMP.[3]

Q4: What are the advantages and disadvantages of using these alternative derivatives?

A4: The primary advantage of alternatives like this compound is their enhanced solubility, which simplifies handling and is more compatible with automated peptide synthesizers.[3] However, these derivatives may require an additional deprotection step after cleavage from the resin to remove the sulfate (B86663) protecting group.[4][5] For example, the neopentyl (nP) group is stable to piperidine (B6355638) and TFA but requires a separate removal step.[5]

Troubleshooting Guide

Issue 1: Fmoc-Tyr(SO3Na)-OH precipitates out of solution during the coupling reaction.

  • Possible Cause: The concentration of the amino acid in the solvent may be too high, exceeding its solubility limit. The polarity of the solvent may also be insufficient.

  • Solution:

    • Use a co-solvent: Consider using a small amount of a more polar solvent like DMSO to improve solubility. However, be mindful that DMSO can complicate solvent removal and may not be compatible with all synthesis protocols.

    • Gentle heating and sonication: Carefully warming the solution or using an ultrasonic bath can help dissolve the compound. Ensure the temperature is not excessively high to avoid degradation.

    • Switch to a more soluble derivative: If precipitation persists, using this compound or Fmoc-Tyr(SO3·NnBu4)-OH is a highly recommended alternative.[2][3]

Issue 2: Poor coupling efficiency is observed when using Fmoc-Tyr(SO3Na)-OH.

  • Possible Cause: Incomplete dissolution of the amino acid leads to a lower effective concentration available for coupling. The choice of coupling reagents may also be suboptimal for this challenging amino acid.

  • Solution:

    • Ensure complete dissolution: Visually inspect the solution to confirm that no solid particles are present before adding it to the reaction vessel.

    • Use appropriate coupling reagents: For Fmoc-Tyr(SO3Na)-OH, stronger activation reagents are often necessary. The use of HBTU/DIPEA or BOP/PyBOP has been reported to be effective.[1][3] In contrast, this compound can be coupled using any standard coupling method.[3]

    • Extended coupling times: Increasing the coupling reaction time can help improve the yield.

    • Double coupling: Performing the coupling step twice can also enhance the incorporation of the amino acid.

Data Presentation

Table 1: Comparison of Fmoc-Protected Sulfotyrosine Derivatives

FeatureFmoc-Tyr(SO3Na)-OHFmoc-Tyr(SO3·NnBu4)-OHThis compound
Solubility in DMF/NMP PoorModerateExcellent[3]
Recommended Activation HBTU/DIPEA, DCC/HOBt[1][3]TBTU/DIPEA[2]Standard methods (e.g., PyBOP, HBTU)[3]
Post-Cleavage Deprotection Not requiredNot requiredRequired (e.g., NaN3 or ammonium (B1175870) acetate)[5]
Automated Synthesizer Compatibility ChallengingModerateHigh[3]

Experimental Protocols

Protocol 1: Manual Coupling of Fmoc-Tyr(SO3Na)-OH using HBTU/DIPEA
  • Dissolution: Weigh the required amount of Fmoc-Tyr(SO3Na)-OH and dissolve it in a minimal amount of DMF. Gentle warming or sonication may be necessary. Visually confirm complete dissolution.

  • Pre-activation: In a separate vessel, add the dissolved Fmoc-Tyr(SO3Na)-OH to a solution of HBTU (1 equivalent) in DMF. Add DIPEA (2 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the pre-activated amino acid solution to the resin.

  • Reaction: Allow the coupling reaction to proceed for at least 2 hours. Monitor the reaction progress using a ninhydrin (B49086) test.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF.

Visualizations

Diagram 1: Troubleshooting Workflow for Fmoc-Tyr(SO3Na)-OH Solubility Issues

G start Start: Fmoc-Tyr(SO3Na)-OH Solubility Issue dissolution Attempt Dissolution in DMF/NMP start->dissolution check_sol Is it fully dissolved? dissolution->check_sol use_cosolvent Add co-solvent (e.g., DMSO) or gentle heating/sonication check_sol->use_cosolvent No proceed Proceed with Coupling Protocol check_sol->proceed Yes recheck_sol Is it fully dissolved now? use_cosolvent->recheck_sol recheck_sol->proceed Yes switch_derivative Switch to a more soluble derivative (e.g., this compound) recheck_sol->switch_derivative No

Caption: Troubleshooting workflow for solubility issues.

Diagram 2: Comparison of Synthesis Pathways

G cluster_0 Fmoc-Tyr(SO3Na)-OH Pathway cluster_1 This compound Pathway na_dissolve Dissolve in DMF (Challenging) na_couple Couple with HBTU/DIPEA na_dissolve->na_couple na_cleave Cleave from Resin na_couple->na_cleave na_product Final Sulfated Peptide na_cleave->na_product np_dissolve Dissolve in DMF/NMP (Excellent Solubility) np_couple Couple with Standard Reagents np_dissolve->np_couple np_cleave Cleave from Resin np_couple->np_cleave np_deprotect Remove nP group np_cleave->np_deprotect np_product Final Sulfated Peptide np_deprotect->np_product

Caption: Comparison of synthesis pathways.

References

Technical Support Center: Monitoring Fmoc Deprotection in Long Sulfated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to monitoring the critical Fmoc deprotection step during the solid-phase peptide synthesis (SPPS) of long and sulfated peptides. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address challenges such as incomplete deprotection due to peptide aggregation and the presence of acid-labile sulfate (B86663) modifications.

Troubleshooting Guide: Incomplete Fmoc Deprotection

Incomplete removal of the Fmoc protecting group is a primary cause of deletion mutations in the final peptide product, leading to significant purification challenges and reduced yields. Long and sulfated peptides are particularly susceptible to issues that hinder complete deprotection.

Common Causes and Solutions

Problem Potential Cause Recommended Action
Yellow or colorless Kaiser/Chloranil (B122849) test after deprotection step Incomplete Fmoc group removal. This is often due to peptide aggregation, steric hindrance, or suboptimal deprotection conditions.1. Repeat the deprotection step: Perform a second or even third deprotection treatment. 2. Extend deprotection time: Increase the duration of piperidine (B6355638) treatment. For difficult sequences, this can be extended up to 30 minutes or more. 3. Use a stronger base cocktail: Add 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the 20% piperidine/DMF solution. Use with caution as DBU can promote side reactions with sensitive residues.[1] 4. Change the solvent: Switch from DMF to N-methyl-2-pyrrolidone (NMP), which can improve resin swelling and disrupt peptide aggregation.
Gradual decrease in deprotection efficiency as peptide chain elongates (observed via UV monitoring) On-resin peptide aggregation. As the peptide chain grows, it can form secondary structures (e.g., β-sheets) that physically block reagent access to the N-terminus.1. Incorporate "difficult sequence" strategies: Introduce pseudoproline dipeptides or isoacyl dipeptides at strategic points in the sequence to disrupt secondary structure formation. 2. Elevate the reaction temperature: Performing the deprotection at a higher temperature (e.g., 40-50°C) can help to break up aggregates. 3. Use chaotropic salts: Add salts like LiCl to the deprotection solution to disrupt hydrogen bonding networks.
False positive Kaiser test (faint blue color even after thorough coupling) Instability of the Fmoc group under test conditions. The heating step in the Kaiser test can sometimes cause minor Fmoc cleavage, especially with pyridine (B92270) in the reagent.[2] Presence of unreacted reagents. Residual coupling reagents may give a false positive result.1. Ensure thorough washing: Meticulously wash the resin with DMF before performing the test to remove any residual reagents. 2. Use an alternative test: The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test can be used as a complementary method to confirm the presence of free amines.
Concerns about sulfate group stability Acidic conditions. The tyrosine-O-sulfate modification is known to be labile under acidic conditions but is generally stable to the basic conditions used for Fmoc deprotection.1. Maintain basic conditions during deprotection: Standard piperidine-based deprotection is compatible with sulfated peptides. 2. Use a mild final cleavage cocktail: When cleaving the peptide from the resin, use a cleavage cocktail with scavengers and perform the reaction at a reduced temperature to minimize desulfation.

Frequently Asked Questions (FAQs)

Q1: Can the presence of a sulfated tyrosine residue interfere with colorimetric monitoring tests like the Kaiser or chloranil test?

While the tyrosine-O-sulfate group itself does not directly react with the test reagents, its acidic nature could potentially neutralize the basic environment required for the tests, leading to a weaker or false-negative result. It is crucial to ensure thorough washing and neutralization steps are performed before conducting these tests.

Q2: Is UV monitoring a reliable method for long, potentially aggregating sulfated peptides?

Yes, UV monitoring is a highly recommended quantitative method for these challenging syntheses. By monitoring the release of the dibenzofulvene-piperidine adduct at approximately 301 nm, you can get a real-time assessment of the deprotection kinetics.[3] A broadened or flattened peak profile is a clear indication of slow and potentially incomplete deprotection due to aggregation.

Q3: When should I consider using a stronger deprotection agent like DBU?

DBU should be considered when you observe significant and repeated incomplete deprotection with standard piperidine conditions, especially for sequences known to be "difficult." A cocktail of 2% DBU and 5% piperazine (B1678402) in DMF has been shown to be very effective and fast.[4][5] However, be aware that DBU can increase the risk of side reactions like aspartimide formation.

Q4: How can I confirm that my sulfated peptide is intact after synthesis and cleavage?

The final purified peptide should be analyzed by mass spectrometry to confirm the correct molecular weight, including the additional mass of the sulfate group(s) (+80 Da per sulfation). HPLC analysis is also crucial to assess the purity of the final product.

Q5: Are there any alternatives to piperidine for Fmoc deprotection that are compatible with sulfated peptides?

Yes, reagents like 4-methylpiperidine (B120128) and piperazine can be used.[6] A combination of 5% piperazine and 2% DBU in DMF has been reported as a rapid and efficient alternative to 20% piperidine.[4][5]

Quantitative Data Summary

Table 1: Comparison of Common Fmoc Deprotection Reagents

Deprotection ReagentConcentrationTypical Deprotection Time (per treatment)Notes
Piperidine in DMF20% (v/v)5-10 minutesStandard, widely used reagent.
DBU/Piperidine in DMF2% / 2% (v/v)30 minutes (single treatment)Stronger base for difficult sequences.[1]
Piperazine/DBU in DMF5% / 2% (v/v)< 1 minuteVery rapid deprotection.[4][5]
4-Methylpiperidine in DMF20% (v/v)5-10 minutesSimilar kinetics to piperidine.[6]

Table 2: UV Spectrophotometric Data for Monitoring Fmoc Deprotection

ParameterValue
Wavelength of Maximum Absorbance (λmax) of Dibenzofulvene-Piperidine Adduct~301 nm
Molar Extinction Coefficient (ε) in 20% Piperidine/DMF~7800 M⁻¹cm⁻¹

Experimental Protocols

Protocol 1: Kaiser Test (for Primary Amines)

This qualitative test detects the presence of free primary amines on the resin.

Reagents:

Procedure:

  • Collect a small sample of resin beads (10-15 beads) in a small test tube.

  • Wash the beads thoroughly with ethanol and discard the solvent.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the test tube at 100-120°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Dark blue beads and/or solution: Positive result, indicating the presence of free primary amines (successful deprotection).

  • Yellow or colorless beads and solution: Negative result, indicating the absence of free primary amines (incomplete deprotection).

Protocol 2: Chloranil Test (for Secondary Amines)

This test is particularly useful for detecting N-terminal proline residues, which give a weak or ambiguous result with the Kaiser test.

Reagents:

Procedure:

  • Place a small sample of resin (1-5 mg) in a test tube.

  • Add 1-2 drops of Solution A.

  • Add 1-2 drops of Solution B.

  • Let the mixture stand at room temperature for 5 minutes.

  • Observe the color of the resin beads.

Interpretation of Results:

  • Blue or blue-green beads: Positive result, indicating the presence of a secondary amine.

  • Yellow or colorless beads: Negative result.

Protocol 3: Quantitative UV Monitoring of Fmoc Deprotection

This method provides a quantitative measure of Fmoc group removal by monitoring the absorbance of the dibenzofulvene-piperidine adduct in the deprotection solution.

Procedure:

  • Set the wavelength of a UV-Vis spectrophotometer to ~301 nm.

  • Collect the entire volume of the deprotection solution (and subsequent DMF washes) after the deprotection step in a volumetric flask of known volume.

  • Dilute the solution with 20% piperidine in DMF to a concentration that falls within the linear range of the spectrophotometer.

  • Measure the absorbance of the diluted solution.

  • Calculate the amount of Fmoc group removed using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient (~7800 M⁻¹cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the concentration.

Visualizations

Fmoc_Deprotection_Workflow start Fmoc-Peptide-Resin wash1 Wash with DMF start->wash1 deprotection Treat with 20% Piperidine in DMF wash1->deprotection wash2 Wash with DMF deprotection->wash2 monitoring Monitor Deprotection (Kaiser/UV) wash2->monitoring complete Deprotection Complete? monitoring->complete coupling Proceed to Next Coupling Step complete->coupling Yes repeat_deprotection Repeat Deprotection Step complete->repeat_deprotection No repeat_deprotection->wash2

Fmoc Deprotection and Monitoring Cycle

Troubleshooting_Logic start Incomplete Deprotection Detected cause Potential Cause? start->cause aggregation Peptide Aggregation cause->aggregation Yes suboptimal Suboptimal Conditions cause->suboptimal No solution_agg Use NMP Solvent Elevate Temperature Incorporate Pseudoproline aggregation->solution_agg solution_sub Extend Deprotection Time Use Stronger Base (e.g., DBU) Repeat Deprotection suboptimal->solution_sub

Troubleshooting Logic for Incomplete Deprotection

References

Choosing the right scavenger cocktail for cleaving Trp-containing sulfopeptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal scavenger cocktail for the cleavage of tryptophan (Trp)-containing sulfopeptides.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when cleaving Trp-containing sulfopeptides?

The main challenge lies in protecting the electron-rich indole (B1671886) side chain of tryptophan from modification during the acidic cleavage step.[1][2][3] During the removal of protecting groups and cleavage from the solid support by strong acids like trifluoroacetic acid (TFA), highly reactive cationic species are generated.[4][5] These carbocations can alkylate the tryptophan indole ring, leading to undesired side products that are often difficult to separate from the target peptide.[1][2] Additionally, the indole ring is susceptible to oxidation.[3]

Q2: Why is a scavenger cocktail necessary for the cleavage of these peptides?

A scavenger cocktail is a mixture of reagents added to the cleavage acid (typically TFA) to "scavenge" or trap the reactive cationic species generated from cleaved protecting groups and the resin linker.[4][5][6] By quenching these electrophiles, scavengers prevent the modification of sensitive residues like tryptophan, methionine, and cysteine, thus ensuring higher purity and yield of the desired peptide.[4][7]

Q3: What are the key components of a scavenger cocktail for Trp-containing peptides?

A well-formulated scavenger cocktail for Trp-containing peptides typically includes:

  • A strong acid: Trifluoroacetic acid (TFA) is the most common choice for cleaving the peptide from the resin and removing acid-labile protecting groups.[4][6]

  • A silane (B1218182) scavenger: Triisopropylsilane (TIS) is highly effective at scavenging trityl cations and other carbocations.[8]

  • Water: Acts as a scavenger for t-butyl cations.[9]

  • A thiol scavenger: 1,2-Ethanedithiol (EDT) is a potent reducing agent that helps prevent the oxidation of sensitive residues and also scavenges various cations.[10]

  • Other scavengers: Phenol and thioanisole (B89551) are also used to protect against various electrophilic side reactions.[10]

Q4: What is "Reagent K" and when should it be used?

Reagent K is a robust and widely used cleavage cocktail, particularly recommended for peptides containing a combination of sensitive residues such as Cys, Met, Trp, and Tyr.[10][11] Its composition is designed to scavenge a wide variety of reactive species.

Composition of Reagent K:

ComponentPercentage (v/v)
Trifluoroacetic acid (TFA)82.5%
Phenol5%
Water5%
Thioanisole5%
1,2-Ethanedithiol (EDT)2.5%

It is a good starting point for complex sulfopeptides containing tryptophan.[10]

Q5: How can I minimize the risk of tryptophan modification?

Besides using an optimized scavenger cocktail, consider the following:

  • Use of Boc-protected Tryptophan (Fmoc-Trp(Boc)-OH): This derivative provides excellent protection to the indole ring against both alkylation and sulfonation during cleavage, leading to a cleaner crude product.[1][2]

  • Minimize Cleavage Time: Prolonged exposure to acidic conditions can increase the likelihood of side reactions. It's advisable to perform a time-course study to determine the optimal cleavage duration.[1][3]

  • Perform Cleavage under an Inert Atmosphere: Using nitrogen or argon can help minimize the oxidation of sensitive residues.[8]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Peptide Yield Incomplete cleavage from the resin.Increase the cleavage reaction time or use a stronger cleavage cocktail.[8] For some resins, a higher concentration of TFA may be necessary.
Peptide re-attachment to the resin.This can occur with C-terminal Trp residues.[3][8] Using a cleavage cocktail containing EDT can help minimize this.[8]
Peptide is partially soluble in the precipitation solvent (e.g., ether).After precipitation and centrifugation, check the ether supernatant for your peptide. If present, it can be recovered by evaporating the ether.[8]
Presence of Unexpected Impurities Alkylation of tryptophan.This is often due to insufficient or inappropriate scavengers.[8] Ensure your cocktail contains effective carbocation scavengers like TIS. Using Fmoc-Trp(Boc)-OH during synthesis is highly recommended.[1]
Oxidation of tryptophan or other sensitive residues (e.g., Met, Cys).Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon).[8] Use a cleavage cocktail containing a reducing agent like EDT or Dithiothreitol (DTT).[8]
Incomplete removal of side-chain protecting groups.Extend the cleavage reaction time.[8] For particularly difficult-to-remove groups like Arg(Pbf), a longer cleavage time or a more potent cocktail may be necessary.[8]

Quantitative Data on Scavenger Cocktail Performance

The choice of scavenger can significantly impact the purity of the crude peptide. The following table summarizes the effectiveness of different scavengers in preventing a common side reaction.

Table 1: Comparison of Scavenger Cocktails for Preventing Cysteine S-t-butylation

Cleavage Cocktail Composition (TFA/Scavengers)Desired Peptide (%)S-t-butylated Impurity (%)
95:2.5:2.5 (TFA/TIS/H₂O) at 25°C for 1h81.218.8
90:2.5:2.5:5 (TFA/TIS/H₂O/Dithiothreitol) at 25°C for 1h92.57.5
90:2.5:2.5:5 (TFA/TIS/H₂O/1,4-Butanedithiol) at 25°C for 1h91.88.2

Data adapted from a study on a Cysteine-containing peptide. While not specific to sulfopeptides, this data illustrates the significant impact of thiol-containing scavengers in reducing alkylation side products.

Experimental Protocols

Protocol 1: General Cleavage using TFA / TIS / H₂O / EDT

This protocol is suitable for many Trp-containing peptides.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • 1,2-Ethanedithiol (EDT)

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Reaction vessel with a frit

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

    • Wash the resin with DCM (3 x 1 mL) to swell it.

    • Dry the resin under a stream of nitrogen.

  • Cleavage Cocktail Preparation:

    • In a fume hood, freshly prepare the cleavage cocktail by mixing:

      • TFA: 94%

      • TIS: 1%

      • Water: 2.5%

      • EDT: 2.5%

    • For 2 mL of cocktail, this corresponds to: TFA (1.88 mL), TIS (0.02 mL), Water (0.05 mL), and EDT (0.05 mL).

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the resin (approximately 2 mL for 100 mg of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture into a tube containing cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

    • A white precipitate of the peptide should form.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the suspension to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers.

    • Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage with Reagent K

This protocol is recommended for peptides with multiple sensitive residues, including Trp, Met, Cys, or Tyr.[11][12]

Materials:

  • Same as Protocol 1, with the addition of Phenol and Thioanisole.

Procedure:

  • Resin Preparation: Follow steps 1a-1c from Protocol 1.

  • Cleavage Cocktail Preparation (Reagent K):

    • In a fume hood, carefully prepare Reagent K by mixing:

      • TFA: 82.5%

      • Phenol: 5%

      • Water: 5%

      • Thioanisole: 5%

      • EDT: 2.5%

    • For 2 mL of cocktail, this corresponds to: TFA (1.65 mL), Phenol (0.1 mL), Water (0.1 mL), Thioanisole (0.1 mL), and EDT (0.05 mL).[12]

  • Cleavage Reaction:

    • Add Reagent K to the resin (10-40 mL per gram of peptide-resin).[10]

    • Stir at room temperature for 1 to 2.5 hours.[10][13] Peptides with multiple arginine residues may require longer deprotection times.[10][13]

  • Peptide Precipitation and Isolation: Follow steps 4a-4g from Protocol 1.

Visualizations

Cleavage_Workflow Resin Peptide-Resin Wash Wash with DCM Resin->Wash Cleavage Add Scavenger Cocktail (e.g., Reagent K) Wash->Cleavage Incubate Incubate 2-3h at Room Temp Cleavage->Incubate Filter Filter to separate resin Incubate->Filter Precipitate Precipitate in cold Ether Filter->Precipitate Centrifuge Centrifuge to pellet peptide Precipitate->Centrifuge Wash_Ether Wash pellet with cold Ether (x3) Centrifuge->Wash_Ether Dry Dry crude peptide Wash_Ether->Dry Purify Purify by HPLC Dry->Purify

Caption: General workflow for peptide cleavage, deprotection, and isolation.

Scavenger_Mechanism cluster_0 TFA Cleavage cluster_1 Scavenging Action cluster_2 Peptide Protection Protecting_Groups Protecting Groups (e.g., tBu, Trt) Carbocations Reactive Carbocations (e.g., tBu+, Trt+) Protecting_Groups->Carbocations generates Resin_Linker Resin Linker Resin_Linker->Carbocations generates TFA TFA TFA->Protecting_Groups cleaves TFA->Resin_Linker cleaves Scavengers Scavengers (TIS, H2O, EDT) Neutral_Products Neutral Byproducts Carbocations->Neutral_Products forms Tryptophan Tryptophan Residue Carbocations->Tryptophan attacks Scavengers->Carbocations trap Alkylated_Trp Alkylated Tryptophan (Side Product) Tryptophan->Alkylated_Trp

Caption: Mechanism of scavenger action in preventing tryptophan alkylation.

References

Sulfated Peptide Analysis: Troubleshooting Multiple Peaks on HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common issue of observing multiple peaks during the HPLC analysis of sulfated peptides.

Frequently Asked Questions (FAQs)

Q1: Why is my purified sulfated peptide showing multiple peaks on the HPLC chromatogram?

Multiple peaks for a seemingly pure sulfated peptide can arise from a combination of factors related to the peptide's chemistry, the analytical method, and the HPLC instrumentation itself. The most common causes can be categorized as follows:

  • Peptide-Related Issues:

    • Desulfation: The sulfate (B86663) group on tyrosine, serine, or threonine residues is labile and can be partially or fully cleaved during sample preparation, storage, or the HPLC analysis itself, especially under acidic conditions. This results in the presence of both the sulfated and non-sulfated peptide, which will have different retention times.

    • Incomplete Sulfation: During peptide synthesis, the sulfation reaction may not go to completion, leading to a mixture of the desired sulfated peptide and the unsulfated precursor.

    • Positional Isomers: If the peptide has multiple potential sulfation sites, the synthesis might yield a mixture of isomers with the sulfate group attached to different amino acids. These isomers can often be separated by HPLC.

    • Oxidation: Peptides containing methionine or cysteine residues are susceptible to oxidation, which can introduce heterogeneity and result in additional peaks.

    • Peptide Conformation: Some peptides can exist in multiple stable conformations (conformers) that may interconvert slowly on the HPLC timescale, leading to broadened or split peaks.[1]

  • Chromatography-Related Issues:

    • Poor Peak Shape: Issues like peak fronting, tailing, or splitting can be misinterpreted as multiple peaks. These are often caused by problems with the column, mobile phase, or injection solvent.[2][3]

    • Co-eluting Impurities: The peak may not be from a single species but rather from the peptide co-eluting with a closely related impurity.[3]

  • Instrument-Related Issues:

    • System Contamination: A contaminated column, guard column, or other parts of the HPLC system can lead to artifact peaks.[2][4]

    • Injector Problems: Issues with the autosampler, such as improper sample aspiration or injection, can cause split peaks.[5]

    • Blocked Frit: A partially blocked column inlet frit can distort the flow path, leading to peak splitting.[2][3][4]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving the issue of multiple peaks in your sulfated peptide HPLC analysis.

Step 1: Investigate Peptide Stability and Heterogeneity

The first step is to determine if the multiple peaks are inherent to the sample itself.

The sulfate ester bond is sensitive to acid. The trifluoroacetic acid (TFA) commonly used as an ion-pairing agent in reversed-phase HPLC can promote desulfation.

Troubleshooting Actions:

  • Analyze by Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to identify the molecular weights of the species in each peak. The unsulfated peptide will have a mass difference of -80 Da compared to the sulfated version.[6]

  • Vary Mobile Phase pH: If possible with your column chemistry, try a mobile phase with a higher pH (e.g., using ammonium (B1175870) acetate (B1210297) or formate (B1220265) buffers) to minimize acid-catalyzed desulfation.[7] Note that standard silica-based C18 columns are not stable above pH 7.5.

  • Minimize Sample Exposure to Acid: Prepare your samples in a neutral buffer and inject them immediately. Avoid prolonged storage in acidic mobile phases.

Troubleshooting Actions:

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements for each peak. This can help identify other potential modifications, such as oxidation (+16 Da for methionine sulfoxide).

  • Tandem MS (MS/MS): Fragment the ions from each peak to confirm the peptide sequence and pinpoint the location of the sulfate group, which can help distinguish positional isomers.

  • Change HPLC Selectivity: Altering the stationary phase (e.g., from C18 to a phenyl-hexyl or biphenyl (B1667301) phase) or the organic modifier (e.g., acetonitrile (B52724) to methanol) can change the elution order and potentially resolve isomers.[8]

Step 2: Optimize HPLC Method Parameters

If the issue is not related to the peptide's inherent heterogeneity, the next step is to scrutinize the HPLC method.

Poor chromatography can manifest as split or distorted peaks.

Troubleshooting Actions:

  • Injection Solvent Mismatch: The solvent used to dissolve the sample should be weaker than or equal in elution strength to the initial mobile phase.[3][5] Dissolving the sample in a high concentration of organic solvent can cause peak distortion.

    • Solution: Dissolve the sample in the initial mobile phase composition or in a solvent with a lower organic content.

  • Column Overload: Injecting too much sample can lead to peak fronting or splitting.[3]

    • Solution: Reduce the injection volume or the sample concentration.

  • Temperature Effects: Temperature fluctuations can affect retention times and peak shape.[9][10]

    • Solution: Use a column oven to maintain a constant temperature. Experimenting with different column temperatures can also sometimes improve peak shape for conformational isomers.[1]

Step 3: Check the HPLC Instrument

If method optimization does not resolve the issue, a systematic check of the HPLC system is warranted.

Troubleshooting Actions:

  • Column Health:

    • Blocked Frit: If all peaks in the chromatogram are split, a blocked inlet frit is a likely cause.[2][3][4] Try back-flushing the column or replacing the frit if possible.

    • Column Void: A void or channel in the column packing can also cause peak splitting.[2][4][9] This usually requires column replacement.

  • System Leaks: Check for any leaks in the system, as this can cause pressure fluctuations and affect peak shape.

  • Pump Performance: Ensure the pump is delivering a stable and consistent flow rate. Pressure fluctuations can indicate air bubbles in the pump head or faulty check valves.[5]

Experimental Protocols

Protocol 1: HPLC-MS Analysis for Peak Identification

This protocol outlines a general method for identifying the components of multiple peaks observed during the analysis of a sulfated peptide.

  • Sample Preparation:

    • Dissolve the sulfated peptide in a suitable solvent, preferably the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid), to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column suitable for peptide separations (e.g., 100-300 Å pore size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

    • Gradient: A shallow gradient is often best for peptide separations (e.g., 5-65% B over 30 minutes).[8]

    • Flow Rate: As per column manufacturer's recommendation (e.g., 0.3-1.0 mL/min).

    • Column Temperature: 30-40 °C.

    • Detection: UV at 214 nm and 280 nm.

  • Mass Spectrometry Conditions (ESI-MS):

    • Ionization Mode: Positive.

    • Scan Range: A range that covers the expected m/z values for the sulfated and desulfated peptide in various charge states (e.g., m/z 300-2000).

    • In-source Fragmentation: Keep the capillary and cone voltages at moderate levels to minimize in-source desulfation.[6]

    • Data Analysis: Extract the mass spectra for each chromatographic peak and look for the expected molecular ions corresponding to the sulfated peptide, the desulfated peptide (-80 Da), and any other potential modifications like oxidation (+16 Da).

Potential Species Expected Mass Change from Sulfated Peptide
Desulfated Peptide-80.0 Da
Oxidized Peptide (Methionine)+16.0 Da
Sodiam Adduct+22.0 Da

Table 1. Common mass shifts to look for in the mass spectrum of a sulfated peptide sample.

Diagrams

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting multiple peaks in sulfated peptide HPLC analysis.

TroubleshootingWorkflow Troubleshooting Workflow for Multiple Peaks start Multiple Peaks Observed check_peptide Step 1: Investigate Peptide - Is it desulfation? - Are there isomers or other modifications? start->check_peptide hplcms Perform HPLC-MS Analysis check_peptide->hplcms Yes check_hplc_method Step 2: Optimize HPLC Method - Check injection solvent - Test different concentrations - Vary temperature check_peptide->check_hplc_method No ms_results Analyze MS Data - Check for -80 Da mass loss - Look for other modifications hplcms->ms_results peptide_issue Issue is Peptide Heterogeneity - Optimize synthesis/purification - Adjust sample handling/storage ms_results->peptide_issue Heterogeneity confirmed no_peptide_issue No evidence of heterogeneity in MS ms_results->no_peptide_issue No heterogeneity no_peptide_issue->check_hplc_method method_issue_resolved Problem Solved check_hplc_method->method_issue_resolved Peak issue resolved method_issue_unresolved Problem Persists check_hplc_method->method_issue_unresolved Peak issue persists check_instrument Step 3: Check HPLC Instrument - Inspect column and frit - Check for leaks - Verify pump performance method_issue_unresolved->check_instrument instrument_issue_resolved Problem Solved check_instrument->instrument_issue_resolved Issue found and fixed instrument_issue_unresolved Consult Instrument Specialist check_instrument->instrument_issue_unresolved No obvious issue found

A logical workflow for troubleshooting multiple peaks.

Potential Causes of Multiple Peaks

This diagram outlines the potential origins of multiple peaks in the HPLC analysis of sulfated peptides.

CausesOfMultiplePeaks Potential Causes of Multiple Peaks multiple_peaks Multiple Peaks peptide_related Peptide-Related multiple_peaks->peptide_related hplc_method HPLC Method-Related multiple_peaks->hplc_method instrument_related Instrument-Related multiple_peaks->instrument_related desulfation Desulfation (-80 Da) peptide_related->desulfation isomers Positional Isomers peptide_related->isomers oxidation Oxidation (+16 Da) peptide_related->oxidation conformation Conformational Isomers peptide_related->conformation solvent_mismatch Injection Solvent Mismatch hplc_method->solvent_mismatch column_overload Column Overload hplc_method->column_overload temp_effects Temperature Effects hplc_method->temp_effects blocked_frit Blocked Frit instrument_related->blocked_frit column_void Column Void instrument_related->column_void leaks System Leaks instrument_related->leaks

Categorization of potential causes for multiple HPLC peaks.

References

Technical Support Center: Fragmentation of Sulfotyrosine in Positive Ion Mode Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of sulfotyrosine-containing peptides by positive ion mode mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal intensity of my sulfotyrosine-containing peptide low in positive ion mode?

A: Several factors can contribute to low signal intensity for sulfopeptides in positive ion mode. The presence of the strongly acidic sulfate (B86663) group can negatively impact ionization efficiency.[1] Additionally, the lability of the sulfoester bond can lead to in-source fragmentation, where the sulfate group is lost before the precursor ion is even isolated for MS/MS analysis.[2][3] Lowering the temperature of the heated capillary in the mass spectrometer can sometimes help to minimize this in-source decay.[1]

Q2: I observe a dominant neutral loss of 80 Da in my MS/MS spectrum. How can I confirm this is from sulfotyrosine and not phosphotyrosine?

A: The neutral loss of 80 Da (SO₃) is a characteristic feature of sulfopeptides in positive ion mode collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD).[1][4][5] While phosphotyrosine can also exhibit a neutral loss of 80 Da (HPO₃), the sulfate group is generally much more labile.[1] To differentiate between the two, consider the following:

  • Collision Energy: Sulfated peptides tend to lose the SO₃ group at lower collision energies compared to the HPO₃ loss from phosphopeptides.[2][6]

  • Alternative Fragmentation: Techniques like Electron Transfer Dissociation (ETD), Electron Capture Dissociation (ECD), or Ultraviolet Photodissociation (UVPD) can be employed.[2][3][7][8][9] These methods are often "softer" and can produce fragment ions that retain the modification, aiding in confident localization.[9]

  • High-Resolution Mass Spectrometry: The exact mass of the sulfate modification (79.9568 Da) is slightly different from the phosphate (B84403) modification (79.9663 Da), a difference of about 9.5 mDa.[1][10] High-resolution instruments can distinguish between these two isobaric modifications at the precursor level.[5][11]

Q3: My MS/MS spectrum is dominated by the neutral loss peak, and I'm not getting enough fragment ions for confident peptide identification. What can I do?

A: This is a very common issue. The facile loss of the sulfate group often leads to a spectrum where the most abundant ion is the precursor minus 80 Da, with few other informative fragment ions.[1][5] Here are some strategies to improve fragmentation for sequence identification:

  • Optimize Collision Energy: A stepped or ramped collision energy approach can sometimes help to generate a wider range of fragment ions.

  • Use Alternative Fragmentation Methods: As mentioned in Q2, ETD, ECD, or UVPD are highly recommended for sulfopeptide analysis as they are less likely to cause the complete loss of the sulfate group.[2][3][9]

  • Consider Negative Ion Mode: Sulfopeptides generally exhibit better stability and ionization efficiency in negative ion mode.[3][5][12][13] If your instrument and experimental design allow, acquiring data in negative mode can provide complementary and often more informative spectra.

Q4: Are there any sample preparation strategies that can improve the analysis of sulfotyrosine peptides?

A: Yes, enrichment strategies can be beneficial, especially when dealing with complex samples where sulfopeptides are in low abundance. Methods like titanium dioxide (TiO₂) and immobilized metal-ion affinity chromatography (IMAC) using ions like Zr⁴⁺, which are commonly used for phosphopeptide enrichment, have also been shown to be effective for enriching sulfopeptides.[2][5][11][14]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: No detectable precursor ion for my sulfotyrosine peptide.
  • Question: I am expecting a sulfated peptide, but I cannot find its corresponding precursor ion in my MS1 scan. What could be the problem?

  • Answer:

    • Poor Ionization: The acidic nature of the sulfate group can suppress ionization in positive mode.[1]

    • In-source Decay: The sulfate group may be lost in the ion source before mass analysis.[2][3] Try lowering the ion source temperature.[1]

    • Low Abundance: The sulfated peptide may be present at a very low concentration. Consider using an enrichment strategy.[2][5][11]

    • Check Negative Ion Mode: If possible, switch to negative ion mode, where sulfopeptides are generally more stable and ionize more efficiently.[3][5][12]

Issue 2: Ambiguous site of sulfation in a peptide with multiple tyrosines.
  • Question: My peptide has multiple tyrosine residues, and the MS/MS data, dominated by neutral loss, doesn't allow me to pinpoint which tyrosine is sulfated. How can I resolve this?

  • Answer:

    • Utilize "Softer" Fragmentation: This is a prime scenario for using ETD, ECD, or UVPD.[2][3][9] These techniques are more likely to generate fragment ions (c- and z-ions for ETD/ECD) that retain the labile sulfate group, allowing for unambiguous site localization.[3][9]

    • Manual Spectral Interpretation: Carefully examine your spectrum for any low-abundance fragment ions (b- or y-ions) that might have retained the sulfate group.

    • Synthetic Standards: If possible, synthesizing peptides with sulfation at each potential tyrosine site and comparing their fragmentation patterns to your experimental data can provide definitive localization.

Issue 3: Misidentification of a sulfotyrosine peptide as a phosphotyrosine peptide.
  • Question: My database search software identified a peptide as phosphorylated, but I suspect it might be sulfated. How can I verify this?

  • Answer:

    • High-Resolution Mass Accuracy: Check the mass error of the precursor ion. A mass difference of ~9.5 mDa can distinguish sulfation from phosphorylation.[1][10]

    • Examine the MS/MS Spectrum: As a rule of thumb, CID/HCD spectra of sulfopeptides will show almost complete neutral loss of 80 Da, whereas phosphopeptides often retain the phosphate group on some fragment ions.[5]

    • Phosphatase Treatment: Treating your sample with a phosphatase will remove phosphate groups but not sulfate groups. Re-analyzing the sample after treatment can confirm the presence of sulfation if the peptide of interest remains unchanged.[2]

Experimental Protocols

General Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

A typical workflow for the analysis of sulfotyrosine-containing peptides involves the following steps:

  • Sample Preparation: Proteins are extracted and digested, usually with trypsin.

  • Enrichment (Optional but Recommended): Sulfopeptides are enriched from the complex peptide mixture using TiO₂ or IMAC.[2][5][11]

  • LC Separation: The peptide mixture is separated using reversed-phase HPLC on a nano-flow system. A gradient of increasing acetonitrile (B52724) in the presence of a weak acid like formic acid is commonly used.[2][15]

  • Mass Spectrometry Analysis:

    • The eluting peptides are ionized using electrospray ionization (ESI).[3]

    • The mass spectrometer is operated in a data-dependent acquisition (DDA) mode.[15]

    • MS1 scans are acquired at high resolution to determine the precursor ion m/z values.[2]

    • The most intense precursor ions are selected for fragmentation (MS/MS) using CID, HCD, ETD, or UVPD.[2][7][8]

Sample Preparation for Sulfotyrosine Analysis
  • In-vitro Sulfation Assay: To generate sulfated peptide standards, peptides can be incubated with the enzyme tyrosylprotein sulfotransferase (TPST) and the sulfate donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS).[2]

  • Enrichment using Zr⁴⁺-IMAC:

    • Condition the IMAC column with the appropriate loading buffer.

    • Load the peptide sample onto the column. Optimal binding is often achieved in a solution containing a high percentage of acetonitrile (e.g., 80%) and a weak acid like 0.1% acetic acid.[14]

    • Wash the column to remove non-specifically bound peptides.

    • Elute the enriched sulfopeptides using a basic solution, such as 4% ammonium (B1175870) hydroxide.[5]

    • Neutralize and desalt the eluted peptides before LC-MS/MS analysis.

Data Presentation

Table 1: Common Fragmentation Techniques for Sulfotyrosine Analysis
Fragmentation MethodTypical Observation in Positive Ion ModeSuitability for Site Localization
Collision-Induced Dissociation (CID) Dominant neutral loss of SO₃ (80 Da).[1][3]Poor, due to the lack of modification-retaining fragments.[9]
Higher-Energy Collisional Dissociation (HCD) Extensive neutral loss of SO₃ (80 Da), though some backbone fragmentation is observed.[1][3][5]Poor to moderate, as most fragment ions will have lost the modification.[5]
Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD) Produces c- and z-type fragment ions.[3] The sulfate group is often retained.Good to excellent, as fragment ions retain the modification.
Ultraviolet Photodissociation (UVPD) Generates a wide range of fragment ions (a, b, c, x, y, z).[3] Can retain the sulfate group, especially in negative mode.[3]Good, particularly in negative ion mode.
Electron Activated Dissociation (EAD) Reduced extent of sulfate loss compared to CID.[9]Good, as it generates diagnostic fragments carrying the intact sulfate group.[9]

Visualizations

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_cid_hcd CID / HCD cluster_etd_ead ETD / EAD Peptide-sY [M+nH]ⁿ⁺ (Sulfated Peptide) Neutral_Loss [M-SO₃+nH]ⁿ⁺ (Neutral Loss) Peptide-sY->Neutral_Loss Dominant Pathway Unmodified_Fragments b- and y-ions (without SO₃) Peptide-sY->Unmodified_Fragments Secondary Pathway Modified_Fragments c- and z-ions (with SO₃) Peptide-sY->Modified_Fragments Alternative Fragmentation

Caption: Fragmentation pathways of sulfotyrosine peptides in positive ion mode.

Troubleshooting_Workflow Start Start: Sulfotyrosine Analysis Low_Signal Low Signal Intensity? Start->Low_Signal Check_Source Optimize Source Conditions (e.g., lower temp) Low_Signal->Check_Source Yes Dominant_NL Dominant Neutral Loss? Low_Signal->Dominant_NL No Consider_Enrichment Consider Enrichment (TiO₂, IMAC) Check_Source->Consider_Enrichment Switch_Mode Switch to Negative Ion Mode Consider_Enrichment->Switch_Mode Switch_Mode->Dominant_NL Use_Alt_Frag Use Alternative Fragmentation (ETD, EAD, UVPD) Dominant_NL->Use_Alt_Frag Yes Ambiguous_Site Ambiguous Site Localization? Dominant_NL->Ambiguous_Site No Use_Alt_Frag->Ambiguous_Site HRMS Check High-Resolution Precursor Mass Ambiguous_Site->HRMS Yes Success Successful Identification & Localization Ambiguous_Site->Success No HRMS->Success

Caption: A logical workflow for troubleshooting sulfotyrosine analysis.

References

Validation & Comparative

Confirming Sulfotyrosine Incorporation: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of post-translational modifications (PTMs) is critical. This guide provides a comparative overview of mass spectrometry-based methodologies for the confident confirmation of sulfotyrosine incorporation, a vital PTM involved in numerous biological processes.

Protein tyrosine sulfation, a modification where a sulfate (B86663) group is added to a tyrosine residue, plays a crucial role in protein-protein interactions and signaling pathways. However, its analysis is challenging due to the labile nature of the sulfate group and its isobaric nature with phosphorylation, another common tyrosine modification. This guide details and compares various experimental approaches to overcome these challenges, supported by experimental data from recent studies.

Methodological Comparison for Sulfotyrosine Analysis

The successful mass spectrometric identification of sulfotyrosine-containing peptides hinges on a multi-step workflow, encompassing efficient enrichment, appropriate fragmentation, and sophisticated data analysis. This section compares the key techniques at each stage.

Enrichment Strategies for Sulfated Peptides

Due to the low stoichiometry of protein sulfation, enrichment of sulfopeptides prior to mass spectrometry analysis is often necessary. While methods for phosphopeptide enrichment are well-established, their application to sulfopeptides requires careful optimization.

Enrichment MethodPrincipleAdvantagesDisadvantagesKey Findings
Zr4+ Immobilized Metal-ion Affinity Chromatography (IMAC) Based on the affinity of the negatively charged sulfate group for positively charged metal ions.Can effectively enrich for sulfopeptides, particularly when optimized.[1][2]Co-enriches with phosphopeptides, requiring downstream differentiation. Selectivity can be influenced by buffer conditions.Optimized Zr4+-IMAC has been successfully used in a "sulfomics" workflow to identify novel sulfoproteins.[1][2]
Titanium Dioxide (TiO2) Chromatography Utilizes the affinity of the sulfate group for titanium dioxide beads.Another effective method for enriching acidic PTMs, including sulfation.[1][2]Similar to IMAC, it also enriches phosphopeptides.Used in combination with IMAC to enhance the coverage of the sulfoproteome.[1][2]
Phosphoproteomics Workflows Standard phosphopeptide enrichment workflows can co-enrich sulfopeptides.[3][4][5]Leverages well-established and commercially available kits and protocols. Enables simultaneous analysis of both sulfation and phosphorylation.[3][4][5]Requires robust downstream analytical methods to distinguish between sulfated and phosphorylated peptides.A phosphoproteomics workflow followed by high-resolution mass spectrometry and an open MSFragger database search successfully identified 67 tyrosine sulfopeptides in rat liver Golgi membranes.[3][4][5]
Mass Spectrometry Fragmentation Techniques

The choice of fragmentation method is critical for retaining the labile sulfate modification on the peptide backbone and for generating fragment ions that allow for confident site localization.

Fragmentation MethodPrincipleAdvantages for Sulfotyrosine AnalysisDisadvantages for Sulfotyrosine AnalysisKey Findings
Collision-Induced Dissociation (CID) / Higher-Energy C-trap Dissociation (HCD) Peptides are fragmented by collision with an inert gas.The high degree of neutral SO3 loss can be a distinguishing feature from the more stable phosphate (B84403) group in phosphopeptides.[3]The labile nature of the sulfate group often leads to its complete loss, resulting in a lack of PTM-containing fragment ions and potential misidentification.[3][6]While challenging, HCD at optimized collision energies can be used to differentiate sulfated from phosphorylated peptides based on the extent of neutral loss.[1] In one study, 601 MS/MS spectra were confidently assigned to sulfated peptides using an HCD-based approach.[3]
Electron Transfer Dissociation (ETD) / Electron-Capture Dissociation (ECD) Peptides are fragmented by electron transfer, which is less energetic than CID/HCD.Can preserve the labile sulfate modification on fragment ions, aiding in site localization.[7]May still result in sulfate loss from product ions.[7]Modification retention has been observed for highly basic sulfopeptides, likely due to salt bridge formation.[7]
Ultraviolet Photodissociation (UVPD) Peptides are fragmented using high-energy photons.Generates diagnostic sequence ions (a- and x-type) without significant neutral loss of the sulfate group.[7] Produces distinct reporter ions for sulfotyrosine (SO3⁻ at m/z 79.96) and phosphotyrosine (PO3⁻ at m/z 78.95).[7]Requires specialized instrumentation with a UV laser.UVPD at 193 nm has been shown to be a superior method for the direct identification and sequencing of sulfopeptides.[7]

Experimental Protocols

Sample Preparation and Enrichment (Adapted from[1])
  • Cell Culture and Secretome Precipitation: Culture HEK-293 cells and collect the conditioned medium. Precipitate the secreted proteins from the secretome.

  • Protein Digestion: Resuspend the protein pellet, reduce with DTT, alkylate with iodoacetamide, and digest with trypsin overnight.

  • Peptide Cleanup: Desalt the resulting peptide mixture using C18 StageTips.

  • Enrichment with Zr4+-IMAC and TiO2:

    • Equilibrate Zr4+-IMAC and TiO2 spin tips with the appropriate loading and wash buffers.

    • Load the peptide sample onto the spin tips.

    • Wash the tips to remove non-specifically bound peptides.

    • Elute the enriched sulfo- and phosphopeptides.

Mass Spectrometry Analysis (General Workflow)
  • Liquid Chromatography (LC): Separate the enriched peptides using a reverse-phase LC system with a suitable gradient.

  • Mass Spectrometry (MS): Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Orbitrap).

    • MS1 Scan: Acquire full scan mass spectra to detect precursor ions.

    • MS2 Scan (Fragmentation): Select precursor ions for fragmentation using a chosen method (e.g., HCD, ETD, or UVPD). Acquire MS2 spectra of the fragment ions.

  • Data Analysis:

    • Use a database search engine (e.g., MSFragger, MaxQuant) to identify peptides from the MS2 spectra.[3][4][5]

    • Specify sulfotyrosine as a variable modification.

    • Utilize an open search strategy to detect unexpected mass shifts, which can help identify sulfopeptides.[3][4][5]

    • Manually validate high-scoring peptide-spectrum matches (PSMs) by inspecting the spectra for characteristic fragmentation patterns, such as the neutral loss of SO3.[3]

Visualizing the Workflow and Key Concepts

Sulfotyrosine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis Protein_Source Protein Source (e.g., Secretome) Digestion Proteolytic Digestion (e.g., Trypsin) Protein_Source->Digestion Peptides Peptide Mixture Digestion->Peptides Enrichment Sulfopeptide Enrichment (IMAC and/or TiO2) Peptides->Enrichment Enriched_Peptides Enriched Sulfopeptides Enrichment->Enriched_Peptides LC_MSMS LC-MS/MS Analysis (e.g., HCD, UVPD) Enriched_Peptides->LC_MSMS MS_Data Raw MS Data LC_MSMS->MS_Data Database_Search Database Search (e.g., MSFragger) MS_Data->Database_Search Validation Manual Validation Database_Search->Validation Identified_Proteins Identified Sulfoproteins Validation->Identified_Proteins

PTM_Differentiation cluster_cid_hcd CID/HCD Fragmentation cluster_uvpd UVPD Fragmentation Precursor Isobaric Precursors (Sulfotyrosine vs. Phosphotyrosine) sY_CID Sulfotyrosine: Dominant Neutral Loss of SO3 Precursor->sY_CID Differentiation by Neutral Loss pY_CID Phosphotyrosine: More Stable, Retains Phosphate Precursor->pY_CID sY_UVPD Sulfotyrosine: Preserved on Fragments + SO3- Reporter Ion Precursor->sY_UVPD Differentiation by Reporter Ions & Preservation pY_UVPD Phosphotyrosine: Preserved on Fragments + PO3- Reporter Ion Precursor->pY_UVPD

Validation of Sulfotyrosine Incorporation

Beyond initial identification, further validation is often required to confirm sulfotyrosine sites.

  • In Vitro Sulfotransferase Assays: Peptides or proteins can be incubated with tyrosylprotein sulfotransferases (TPSTs) and a sulfate donor (PAPS) to enzymatically generate sulfated standards.[1] These standards can then be analyzed by mass spectrometry to confirm the identification method.

  • Use of Isotopically Labeled Sulfotyrosine: The use of di-deuterium labeled sulfotyrosine (sTyr-D2) in cell culture allows for the unambiguous identification of incorporated sulfotyrosine by a characteristic mass shift in the mass spectrum, distinguishing it from endogenously incorporated, unlabeled tyrosine.[8]

Conclusion

The confident identification of sulfotyrosine incorporation by mass spectrometry is achievable through a carefully designed workflow. While challenges remain, particularly in distinguishing sulfation from phosphorylation, the combination of optimized enrichment strategies, advanced fragmentation techniques like UVPD, and specialized data analysis approaches provides a robust toolkit for researchers. The methods compared in this guide offer a range of options to suit different experimental needs and instrumentation availability, ultimately enabling a deeper understanding of the "sulfoproteome" and its role in biology and disease.

References

Distinguishing Sulfotyrosine and Phosphotyrosine: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of post-translational modifications (PTMs) is critical for understanding protein function and cellular signaling. Two such modifications, O-sulfation on tyrosine (sulfotyrosine, sY) and O-phosphorylation on tyrosine (phosphotyrosine, pY), are particularly challenging to distinguish due to their nominal isobaricity. This guide provides a comprehensive comparison of these two PTMs, focusing on their differentiation using mass spectrometry, supported by experimental data and detailed protocols.

At a Glance: Key Differences

While both sulfation and phosphorylation add a similar mass to a tyrosine residue, high-resolution mass spectrometry can distinguish them based on a subtle mass difference. The sulfuryl group (SO₃) of sulfotyrosine has a monoisotopic mass of 79.9568 Da, whereas the phosphoryl group (HPO₃) of phosphotyrosine has a monoisotopic mass of 79.9663 Da, resulting in a 9.6 mDa difference.[1][2] This small but measurable difference is a key initial indicator for differentiation.

Comparative Analysis of Mass Spectrometric Behavior

The primary distinction between sulfotyrosine and phosphotyrosine in mass spectrometry lies in their differential stability under various fragmentation techniques. This behavior provides a robust method for their unambiguous identification.

FeatureSulfotyrosine (sY)Phosphotyrosine (pY)References
Monoisotopic Mass 79.9568 Da79.9663 Da[1][2]
Mass Difference -9.6 mDa higher than sY[1][2]
Collision-Induced Dissociation (CID) / Higher-Energy Collisional Dissociation (HCD) Prone to neutral loss of SO₃ (-79.9568 Da).[1][2][3]Generally stable; the phosphate (B84403) group is retained on the peptide backbone.[1][2][3][1][2][3]
Electron Transfer Dissociation (ETD) The sulfuryl moiety is largely stable, allowing for peptide backbone fragmentation without significant neutral loss.[1][2]The phosphoryl moiety is stable.[1][2][1][2]
Ultraviolet Photodissociation (UVPD) Can generate diagnostic sequence ions without significant neutral loss of sulfate.[4]Backbone cleavage is the primary fragmentation pathway, allowing for site determination.[4][4]
Characteristic Reporter Ions (Negative Mode) SO₃⁻ (m/z 79.96).[4]PO₃⁻ (m/z 78.95).[4][4]

Experimental Workflows and Protocols

A typical workflow for the confident identification and differentiation of sulfotyrosine and phosphotyrosine-containing peptides involves enrichment followed by liquid chromatography-mass spectrometry (LC-MS/MS) analysis using multiple fragmentation methods.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis ProteinExtraction Protein Extraction ReductionAlkylation Reduction & Alkylation ProteinExtraction->ReductionAlkylation ProteolyticDigest Proteolytic Digest ReductionAlkylation->ProteolyticDigest IMAC Zr4+ IMAC ProteolyticDigest->IMAC sY/pY Peptides TiO2 TiO2 ProteolyticDigest->TiO2 pY Peptides LC_MSMS LC-MS/MS Analysis IMAC->LC_MSMS TiO2->LC_MSMS CID_HCD CID/HCD LC_MSMS->CID_HCD ETD ETD LC_MSMS->ETD DatabaseSearch Database Search CID_HCD->DatabaseSearch ETD->DatabaseSearch PTM_Localization PTM Localization & Differentiation DatabaseSearch->PTM_Localization

Caption: General experimental workflow for sY and pY analysis.
Experimental Protocol: Enrichment of Sulfated and Phosphorylated Peptides

This protocol is adapted from methodologies described for the enrichment of sulfotyrosine and phosphotyrosine peptides.[5][6]

1. Materials:

  • Zr⁴⁺ Immobilized Metal Affinity Chromatography (IMAC) resin

  • Titanium dioxide (TiO₂) resin

  • Loading buffer A (IMAC): 80% Acetonitrile (ACN), 6% Trifluoroacetic acid (TFA)

  • Loading buffer B (TiO₂): 80% ACN, 5% TFA, 1 M Glycolic acid

  • Washing buffer A (IMAC): 80% ACN, 1% TFA

  • Washing buffer B (TiO₂): 80% ACN, 1% TFA

  • Elution buffer A (IMAC): 1% Ammonia

  • Elution buffer B (TiO₂): 1% Ammonia

2. Procedure:

  • Sample Preparation: Start with a tryptic digest of your protein sample.

  • Enrichment using Zr⁴⁺ IMAC (for both sY and pY):

    • Condition the Zr⁴⁺ IMAC resin with loading buffer A.

    • Incubate the peptide sample with the conditioned resin for 20 minutes with gentle agitation.

    • Wash the resin three times with washing buffer A.

    • Elute the bound peptides with elution buffer A.

  • Enrichment using TiO₂ (preferential for pY):

    • Condition the TiO₂ resin with loading buffer B.

    • Incubate the peptide sample with the conditioned resin for 20 minutes.

    • Wash the resin three times with washing buffer B.

    • Elute the bound peptides with elution buffer B.

  • LC-MS/MS Analysis: Analyze the eluted peptides using a high-resolution mass spectrometer capable of multiple fragmentation techniques.

Experimental Protocol: Mass Spectrometry Analysis

This protocol outlines a general approach for data acquisition.

  • Instrumentation: An Orbitrap Fusion Lumos or similar high-resolution mass spectrometer is recommended.[1][2]

  • Liquid Chromatography: Use a nano-flow HPLC system with a reversed-phase column to separate the peptides.

  • Data Acquisition:

    • Acquire full MS scans in the Orbitrap at a resolution of 120,000.

    • For MS/MS, use a data-dependent acquisition approach.

    • Method 1 (Collision-Based): Acquire MS/MS spectra using both CID (in the ion trap) and HCD (in the Orbitrap at a resolution of 30,000).[7]

    • Method 2 (Electron-Based): Acquire MS/MS spectra using ETD.[1][2]

    • An alternating CID/ETD or HCD/ETD scan strategy on the same precursor can be highly informative.[8]

  • Data Analysis:

    • Search the raw data against a relevant protein database using a search engine like Sequest or Mascot.

    • Specify sulfation on tyrosine and phosphorylation on tyrosine as variable modifications.

    • Manually inspect the MS/MS spectra to confirm the presence or absence of the characteristic neutral loss of SO₃ for sulfotyrosine in CID/HCD spectra and its retention in ETD spectra.

Signaling Pathway Context

Both tyrosine sulfation and phosphorylation are critical PTMs involved in a variety of cellular signaling pathways. Tyrosine phosphorylation, catalyzed by kinases, is a well-established mechanism in signal transduction, regulating cellular processes like growth, differentiation, and metabolism.[9] Tyrosine sulfation, catalyzed by tyrosylprotein sulfotransferases (TPSTs) in the Golgi apparatus, is crucial for extracellular protein-protein interactions.[5][10]

Signaling Pathways cluster_phosphorylation Phosphotyrosine Signaling cluster_sulfation Sulfotyrosine Signaling Receptor Receptor Tyrosine Kinase Kinase Intracellular Kinase Receptor->Kinase Ligand Binding Substrate Substrate Protein Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate (pY) Response_p Cellular Response pSubstrate->Response_p TPST TPST (Golgi) Protein Secreted Protein TPST->Protein Sulfation sProtein Sulfated Protein (sY) Receptor_s Extracellular Receptor sProtein->Receptor_s Protein-Protein Interaction Response_s Cellular Response Receptor_s->Response_s

Caption: Simplified overview of phosphotyrosine and sulfotyrosine signaling pathways.

Conclusion

The differentiation of sulfotyrosine and phosphotyrosine by mass spectrometry is a powerful analytical approach that relies on high-mass accuracy measurements and the distinct fragmentation patterns of these modifications. While CID and HCD are effective for inducing a characteristic neutral loss from sulfotyrosine, ETD is crucial for retaining this labile modification and enabling confident peptide sequencing. By employing a multi-faceted fragmentation strategy, researchers can confidently identify and distinguish between these two critical, and often co-existing, post-translational modifications, paving the way for a deeper understanding of their roles in health and disease.

References

A Comparative Guide to the Synthesis of Sulfated Peptides: Fmoc-Tyr(SO₃nP)-OH vs. Unprotected Fmoc-Tyr(SO₃H)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of sulfated tyrosine (Tyr(SO₃H)) residues into peptides is critical for emulating a key post-translational modification that governs numerous biological processes, including protein-protein interactions. However, the chemical synthesis of these peptides is challenging due to the inherent acid lability of the sulfate (B86663) ester group. Standard procedures for solid-phase peptide synthesis (SPPS), particularly the final cleavage from the resin using trifluoroacetic acid (TFA), can lead to significant loss of the sulfate moiety (desulfation), compromising the purity and yield of the target peptide.

To address this challenge, two primary strategies have emerged within the Fmoc-based SPPS framework: the use of a side-chain protected derivative, Fmoc-Tyr(SO₃nP)-OH , and the direct incorporation of an unprotected salt form, Fmoc-Tyr(SO₃H)-OH (typically as a sodium or tetrabutylammonium (B224687) salt). This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.

Core Strategic Difference: To Protect or Not to Protect

The fundamental difference between the two methods lies in the strategy for preserving the sulfate group during the acid-mediated cleavage step.

  • The Protected Approach (Fmoc-Tyr(SO₃nP)-OH): This strategy employs a neopentyl (nP) group to temporarily mask the sulfate ester.[1][2] This protecting group is stable to both the basic conditions of Fmoc deprotection (piperidine) and the standard acidic conditions of TFA cleavage.[2][3] The nP group is then selectively removed in a separate step after the peptide has been cleaved from the resin.[2]

  • The Unprotected Approach (Fmoc-Tyr(SO₃H)-OH): This method involves the direct incorporation of the sulfated tyrosine as a salt (e.g., Fmoc-Tyr(SO₃Na)-OH).[4] To prevent desulfation, this approach requires significant modifications to the standard SPPS protocol, most notably performing the TFA cleavage at low temperatures for an extended duration.[1][4]

Logical Workflow Comparison

The choice of strategy dictates the overall workflow of the peptide synthesis, as illustrated below. The protected approach adds a post-cleavage deprotection step but simplifies the cleavage process itself, whereas the unprotected approach requires specialized, non-standard cleavage conditions.

SynthesisComparison cluster_protected Protected Strategy: Fmoc-Tyr(SO3nP)-OH cluster_unprotected Unprotected Strategy: Fmoc-Tyr(SO3H)-OH p_start Start SPPS p_couple Couple this compound (Standard Coupling) p_start->p_couple p_elongate Elongate Peptide Chain (Standard Fmoc Cycles) p_couple->p_elongate p_cleave Cleave & Deprotect Side Chains (Standard TFA, Room Temp) p_elongate->p_cleave p_deprotect Remove nP Group (e.g., NaN3 or NH4OAc) p_cleave->p_deprotect p_purify Purify Final Sulfated Peptide p_deprotect->p_purify u_start Start SPPS u_couple Couple Fmoc-Tyr(SO3Na)-OH (Requires specific activators, e.g., HBTU) u_start->u_couple u_elongate Elongate Peptide Chain (Standard Fmoc Cycles) u_couple->u_elongate u_cleave Cleave & Deprotect Side Chains (Modified Conditions: TFA, 0°C, extended time) u_elongate->u_cleave u_purify Purify Final Sulfated Peptide (and desulfated impurities) u_cleave->u_purify

Figure 1. Comparative workflow of sulfated peptide synthesis.

Data Presentation: Performance Comparison

The following table summarizes the key performance differences between the two synthetic strategies. Quantitative data is based on representative examples from the literature and highlights general performance trends.

ParameterFmoc-Tyr(SO₃nP)-OH (Protected)Fmoc-Tyr(SO₃H)-OH (Unprotected Salt)
Sulfate Stability High: Stable to standard piperidine (B6355638) and TFA conditions.[2][3]Low: Prone to significant desulfation under standard TFA cleavage.[1][4]
Main Side Reaction Incomplete nP group removal (sequence-dependent with NH₄OAc).[3]Desulfation during cleavage is the primary side reaction.[4]
SPPS Protocol Compatible with standard, automated Fmoc-SPPS protocols.[2]Requires specialized, non-standard low-temperature cleavage protocols.[4]
Post-Cleavage Steps Requires an additional, orthogonal deprotection step for the nP group.[2]No additional deprotection step is needed.
Coupling Efficiency Can be coupled using any standard coupling method (e.g., HCTU, PyBOP).[2]May require specific activators (e.g., HBTU/DIPEA) and can be sluggish.[2] Multiple incorporations can impair resin swelling.[1]
Reported Yields Generally higher yields are reported due to the avoidance of desulfation. Yields of 35-67% have been reported for various peptides using protected strategies.[1]Yields are often lower and highly dependent on the success of the cold-acid cleavage. Reported yields range from 26-38% for shorter peptides to ~10% for longer peptides.[4]
Crude Purity Higher, with the main product being the nP-protected peptide.[2]Lower, with a significant percentage of desulfated peptide impurity (can be >15% even under optimized conditions).[4]

Experimental Protocols

The following are representative experimental protocols derived from published methodologies for each strategy.

Protocol 1: Synthesis Using Protected Fmoc-Tyr(SO₃nP)-OH

This protocol is based on the synthesis of a model peptide as described in technical literature from Novabiochem.[2]

  • Peptide Assembly:

    • Resin: Rink Amide MBHA resin.

    • Synthesis: Automated synthesis is performed using standard Fmoc-SPPS cycles.

    • Coupling: Fmoc-amino acids (10 eq.), including Fmoc-Tyr(SO₃nP)-OH, are activated with HCTU (10 eq.) and DIPEA (20 eq.) in DMF. Coupling time is 60 minutes.

    • Fmoc Deprotection: Performed with 20% piperidine in DMF (e.g., 3 x 5-minute treatments).

  • Cleavage and Side-Chain Deprotection:

    • The peptide-resin is treated with a cleavage cocktail of TFA/triisopropylsilane/water (95:2.5:2.5) for 1.5 hours at room temperature.

    • The crude peptide is precipitated with cold diethyl ether, centrifuged, and dried. The product at this stage is the fully side-chain deprotected peptide with the Tyr(SO₃nP) moiety intact.

  • Sulfate (nP) Deprotection (Azide Method):

    • The crude peptide is dissolved in a minimum volume of DMSO.

    • Sodium azide (B81097) (NaN₃, 10 equivalents relative to the peptide) is added.

    • The mixture is heated overnight at 50°C.

    • The reaction mixture is diluted with water and purified by RP-HPLC.

  • Purification:

Protocol 2: Synthesis Using Unprotected Fmoc-Tyr(SO₃Na)-OH

This protocol is based on the synthesis of sulfated cholecystokinin (B1591339) (CCK) peptides.[4]

  • Peptide Assembly:

    • Resin: 2-chlorotrityl chloride resin (highly acid-labile).

    • Synthesis: Manual or automated Fmoc-SPPS.

    • Coupling of Tyr(SO₃Na): The incorporation of Fmoc-Tyr(SO₃Na)-OH is achieved using an appropriate coupling reagent like HBTU/DIPEA.

    • Fmoc Deprotection: Performed with 20% piperidine in DMF.

  • Cleavage and Global Deprotection (Cold Acid Method):

    • The protected peptide-resin is treated with 90% aqueous TFA at 0°C .

    • The reaction time is critical and sequence-dependent, ranging from 4 hours for short peptides to 15-18 hours for longer, more complex peptides. The reaction progress should be monitored to balance deprotection and minimize desulfation.

    • The crude peptide is precipitated with cold diethyl ether, centrifuged, and dried.

  • Purification:

    • The crude product, containing the desired sulfated peptide and the desulfated impurity, is purified by RP-HPLC, typically using a buffer system like ammonium acetate to maintain a neutral pH.

Conclusion and Recommendations

The choice between Fmoc-Tyr(SO₃nP)-OH and unprotected Fmoc-Tyr(SO₃H)-OH depends on the specific requirements of the synthesis and the capabilities of the laboratory.

  • Fmoc-Tyr(SO₃nP)-OH (Protected) is the recommended choice for routine, robust, and high-throughput synthesis of sulfated peptides. Its compatibility with standard SPPS protocols minimizes the need for specialized equipment and complex procedural modifications. While it introduces an additional deprotection step, the significantly higher crude purity and final yield resulting from the near-complete prevention of desulfation often make this the more efficient and reliable strategy.

  • Fmoc-Tyr(SO₃H)-OH (Unprotected) can be a viable option when the introduction of an additional protecting group and deprotection step is undesirable. However, this approach requires meticulous control over cleavage conditions (temperature and time) and often necessitates extensive purification to remove the inevitable desulfated side products. It is less amenable to automation and may result in lower overall yields, particularly for longer or more complex peptides.

For researchers aiming for the highest quality and yield with maximum process reliability, the protected Fmoc-Tyr(SO₃nP)-OH building block represents a superior and more robust solution for the challenging synthesis of sulfotyrosine-containing peptides.

References

Biological activity of sulfated peptides versus their non-sulfated analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tyrosine sulfation, a key post-translational modification, can profoundly influence the biological activity of peptides. This guide provides a comparative analysis of sulfated peptides versus their non-sulfated counterparts, focusing on well-characterized examples: cholecystokinin (B1591339) (CCK), gastrin, and hirudin. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows, this document serves as a valuable resource for understanding the functional consequences of this critical modification.

Cholecystokinin (CCK): A Tale of Two Receptors

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in digestion and satiety. Its biological effects are mediated through two G protein-coupled receptors, CCK1R and CCK2R. The sulfation of a specific tyrosine residue is a critical determinant of its receptor binding affinity and subsequent physiological actions.

Data Presentation: Receptor Binding Affinity

The affinity of sulfated and non-sulfated CCK-8 for CCK1 and CCK2 receptors is a clear illustration of the impact of sulfation.

PeptideReceptorBinding Affinity (IC50, nM)Reference
Sulfated CCK-8CCK1R~1-5[1]
Non-sulfated CCK-8CCK1R>1000[1]
Sulfated CCK-8CCK2R~1-10
Non-sulfated CCK-8CCK2R~1-10

Note: IC50 values are approximate and can vary based on experimental conditions.

Signaling Pathways

The differential binding of sulfated CCK-8 translates into distinct downstream signaling cascades. Sulfated CCK-8 potently activates CCK1R, leading to the activation of both Gq and Gs signaling pathways. In contrast, both sulfated and non-sulfated CCK can activate the CCK2R, which primarily signals through the Gq pathway.[2][3]

Diagram: CCK1R and CCK2R Signaling Pathways

CCK_Signaling cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular Sulfated CCK-8 Sulfated CCK-8 CCK1R CCK1R Sulfated CCK-8->CCK1R CCK2R CCK2R Sulfated CCK-8->CCK2R Non-sulfated CCK-8 Non-sulfated CCK-8 Non-sulfated CCK-8->CCK2R Gq Gq CCK1R->Gq Gs Gs CCK1R->Gs CCK2R->Gq PLC PLC Gq->PLC AC AC Gs->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC MAPK MAPK Pathway PKC->MAPK PKA PKA cAMP->PKA CREB CREB Activation PKA->CREB

Caption: Signaling pathways of CCK1 and CCK2 receptors.

Experimental Protocols

Competitive Radioligand Binding Assay for CCK Receptors

This assay determines the binding affinity of unlabelled ligands (e.g., sulfated and non-sulfated CCK) by measuring their ability to displace a radiolabeled ligand from the receptor.[4][5][6]

  • Receptor Preparation: Membranes from cells expressing either CCK1R or CCK2R are prepared by homogenization and centrifugation.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]CCK-8) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor peptide.

  • Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated to represent the affinity of the competitor for the receptor.

Gastrin: Modulating Gastric Acid Secretion

Gastrin, a peptide hormone that stimulates the secretion of gastric acid, exists in both sulfated and non-sulfated forms. The impact of sulfation on its biological activity, particularly on acid secretion, has been a subject of investigation, with some studies suggesting an enhancement of efficacy and metabolic stability.

Data Presentation: Effect on Gastric Acid Secretion and Pharmacokinetics

Studies in humans have provided quantitative data on the physiological effects and metabolic fate of sulfated and non-sulfated gastrin.

Table 2.1: Gastric Acid Secretion in Response to Gastrin Analogs

PeptideMaximum Acid Output (mmol H⁺/50 min)EC50 (pmol/L)Reference
Non-sulfated Gastrin-1728.3 ± 2.043 ± 6
Sulfated Gastrin-624.5 ± 2.024 ± 2
Non-sulfated Gastrin-619.3 ± 2.325 ± 2

Table 2.2: Pharmacokinetic Parameters of Gastrin Analogs

PeptideHalf-life (min)Metabolic Clearance Rate (ml·kg⁻¹·min⁻¹)Reference
Non-sulfated Gastrin-175.3 ± 0.316.5 ± 1.3
Sulfated Gastrin-62.1 ± 0.342.8 ± 3.7
Non-sulfated Gastrin-61.9 ± 0.3139.4 ± 9.6
Experimental Workflow: In Vivo Measurement of Gastric Acid Secretion

The following workflow outlines the procedure for measuring pentagastrin-stimulated gastric acid secretion in a rat model.[7][8][9]

Gastric_Acid_Workflow cluster_Prep Preparation cluster_Exp Experiment cluster_Analysis Analysis Anesthesia Anesthetize Rat Cannulation Gastric Cannula Insertion Anesthesia->Cannulation Baseline Collect Basal Secretion Cannulation->Baseline Stimulation Administer Pentagastrin (i.v.) Baseline->Stimulation Stimulated_Collection Collect Stimulated Secretion Stimulation->Stimulated_Collection Titration Titrate with NaOH to pH 7.0 Stimulated_Collection->Titration Calculation Calculate Acid Output (μEq H⁺/h) Titration->Calculation

Caption: Workflow for determining thrombin inhibition by hirudin.

Experimental Protocols

Chromogenic Thrombin Inhibition Assay

  • Reagent Preparation: Prepare solutions of thrombin, hirudin (sulfated and non-sulfated), and a chromogenic substrate specific for thrombin (e.g., S-2238).

  • Incubation: A fixed amount of thrombin is incubated with varying concentrations of hirudin for a defined period to allow for the formation of the thrombin-hirudin complex.

  • Substrate Reaction: The chromogenic substrate is added to the mixture. The residual, uninhibited thrombin cleaves the substrate, releasing a colored product (p-nitroaniline).

  • Absorbance Measurement: The rate of color development is measured spectrophotometrically at 405 nm.

  • Data Analysis: The percentage of thrombin inhibition is calculated for each hirudin concentration. A standard curve is generated to determine the concentration of hirudin that produces 50% inhibition (IC50), which can be used to compare the potency of the sulfated and non-sulfated forms. [10]

General Methodologies

Fmoc-Based Solid-Phase Peptide Synthesis of Sulfated Peptides

The synthesis of sulfated peptides requires specific strategies to protect the acid-labile sulfate (B86663) group during the synthesis and cleavage steps. [11][12][13][14][15][16]

  • Resin and Amino Acid Preparation: A suitable resin (e.g., 2-chlorotrityl chloride resin) is chosen. Fmoc-protected amino acids are used, with the tyrosine destined for sulfation either pre-sulfated and protected or protected with a group that can be selectively removed for on-resin sulfation.

  • Peptide Chain Elongation: The peptide is assembled on the solid support by a stepwise cycle of Fmoc deprotection (using a base like piperidine) and coupling of the next Fmoc-amino acid.

  • Sulfation (if not pre-sulfated): If an orthogonal protecting group is used for the tyrosine hydroxyl group, it is selectively removed, and the tyrosine is sulfated on the resin using a sulfating agent (e.g., sulfur trioxide-pyridine complex).

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers). Conditions must be carefully optimized to minimize desulfation.

  • Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry.

This guide highlights the critical role of tyrosine sulfation in modulating the biological activity of peptides. The provided data, protocols, and diagrams offer a framework for researchers to design and interpret experiments aimed at understanding and harnessing the power of this important post-translational modification in drug discovery and development.

References

Navigating the Complex Landscape of Sulfated Peptides: A Comparative Guide to Tandem MS/MS Characterization

Author: BenchChem Technical Support Team. Date: December 2025

The analysis of sulfated peptides, a critical post-translational modification involved in numerous biological processes, presents a significant challenge for researchers. The labile nature of the sulfate (B86663) group often complicates its characterization by conventional tandem mass spectrometry (MS/MS) techniques. This guide provides a comprehensive comparison of different MS/MS fragmentation methods, offering researchers, scientists, and drug development professionals the insights needed to select the optimal strategy for their specific analytical needs.

The accurate identification and localization of sulfation on peptides are crucial for understanding protein function and for the development of novel therapeutics. However, the inherent instability of the sulfate ester bond during collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) often leads to a dominant neutral loss of SO3, obscuring the precise site of modification. To address this, alternative fragmentation techniques such as electron-transfer dissociation (ETD), electron-capture dissociation (ECD), and ultraviolet photodissociation (UVPD) have emerged as powerful tools for preserving this fragile modification.

Unveiling the Sulfate: A Head-to-Head Comparison of Fragmentation Techniques

The choice of fragmentation method is paramount for the successful characterization of sulfated peptides. Each technique offers distinct advantages and disadvantages in terms of preserving the sulfate group, generating informative fragment ions, and overall sensitivity.

Fragmentation TechniqueSulfate Group RetentionPrimary Fragment IonsKey AdvantagesKey Limitations
CID/HCD Poor; dominant neutral loss of SO₃ (80 Da).[1][2]b- and y-ions (from the desulfated peptide).[2]Readily available on most mass spectrometers; provides good sequence coverage of the peptide backbone.[1]Poor for localization of the sulfation site due to the lability of the sulfate group.[2][3]
ETD/ECD Good; the sulfate group is largely retained on the fragment ions.[1][3]c- and z-ions.[3]Excellent for localizing the sulfation site as the modification remains intact.[1][3]Can have lower fragmentation efficiency for doubly charged precursor ions.[1] Performance can be sequence and charge state dependent.[1]
UVPD Excellent; minimal neutral loss of the sulfate group from fragment ions.[4][5]a-, x-, b-, and y-ions.[6]Provides high sequence coverage while preserving the sulfate modification.[4] Useful for differentiating from isobaric phosphorylation.[4]Requires specialized instrumentation with a UV laser.[7] Sensitivity may be lower for routine analyses.[5]

Experimental Insights: Protocols for Sulfated Peptide Analysis

The successful analysis of sulfated peptides by tandem MS/MS relies on carefully optimized experimental protocols. Below are generalized methodologies for the key fragmentation techniques.

Sample Preparation and LC-MS/MS

A standard workflow for the analysis of sulfated peptides from a complex biological sample involves protein extraction, digestion (e.g., with trypsin), and enrichment of modified peptides. Due to the acidic nature of the sulfate group, enrichment strategies similar to those used for phosphopeptides, such as titanium dioxide (TiO2) or strong cation exchange (SCX) chromatography, can be employed.[8]

The enriched peptides are then separated by liquid chromatography (LC) and introduced into the mass spectrometer via electrospray ionization (ESI), typically in negative ion mode for better sensitivity of sulfated peptides, although positive mode is also used.[4]

Collision-Induced Dissociation (CID) / Higher-Energy Collisional Dissociation (HCD)
  • Instrumentation: A quadrupole time-of-flight (QqTOF) or Orbitrap mass spectrometer equipped with a nano-electrospray source.

  • Ionization Mode: Positive or negative ion mode.

  • MS1 Scan: Acquire a full scan to identify precursor ions of interest.

  • MS/MS Scan (CID/HCD): Isolate the sulfated peptide precursor ion and subject it to fragmentation using a normalized collision energy (NCE). The NCE is typically ramped to induce fragmentation of the desulfated peptide backbone after the initial loss of SO₃.[2]

  • Data Analysis: The resulting spectrum will be dominated by the neutral loss of 80 Da. The remaining fragment ions (b- and y-ions) can be used to sequence the peptide backbone.[2]

Electron-Transfer Dissociation (ETD)
  • Instrumentation: An ion trap or Orbitrap mass spectrometer with ETD capability.

  • Ionization Mode: Positive ion mode is required for ETD.

  • MS1 Scan: Acquire a full scan to identify multiply charged precursor ions.

  • MS/MS Scan (ETD): Isolate the precursor ion and react it with a radical anion (e.g., fluoranthene) for a defined reaction time.

  • Data Analysis: The resulting spectrum will contain c- and z-type fragment ions. The sulfate group will be retained on these fragments, allowing for direct localization of the modification site.[3] For doubly charged precursors, supplemental HCD activation (EThcD) can improve fragmentation efficiency.[1]

Ultraviolet Photodissociation (UVPD)
  • Instrumentation: A mass spectrometer equipped with a UV laser (e.g., 193 nm).[4]

  • Ionization Mode: Negative ion mode is often preferred for sulfated peptides.[4]

  • MS1 Scan: Acquire a full scan to identify precursor ions.

  • MS/MS Scan (UVPD): Isolate the sulfated peptide precursor ion and irradiate it with the UV laser.

  • Data Analysis: The UVPD spectrum will contain a rich array of fragment ions (a-, x-, b-, and y-ions) with the sulfate group largely intact, enabling confident site localization.[4][6] A neutral loss of SO₃ from the precursor ion can also be observed and is a useful diagnostic feature.[4]

Visualizing the Workflow and Fragmentation

To better illustrate the processes involved in sulfated peptide characterization, the following diagrams outline the experimental workflow and the distinct fragmentation patterns.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Protein_Source Protein Source Digestion Enzymatic Digestion (e.g., Trypsin) Protein_Source->Digestion Enrichment Enrichment of Sulfated Peptides Digestion->Enrichment LC_Separation LC Separation Enrichment->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1 MS1 Scan (Precursor Selection) ESI->MS1 MS2 Tandem MS (MS/MS) (Fragmentation) MS1->MS2 Detector Detection & Data Acquisition MS2->Detector Data_Analysis Data Analysis (Peptide Identification & Site Localization) Detector->Data_Analysis

Figure 1. General experimental workflow for the characterization of sulfated peptides by LC-MS/MS.

fragmentation_patterns cluster_cid_hcd CID / HCD Fragmentation cluster_etd ETD Fragmentation cluster_uvpd UVPD Fragmentation CID_Precursor [M+nH]n+ (Sulfated Peptide) CID_NeutralLoss [M-SO3+nH]n+ (Desulfated Peptide) CID_Precursor->CID_NeutralLoss Dominant Neutral Loss CID_Fragments b- and y-ions CID_NeutralLoss->CID_Fragments Backbone Fragmentation ETD_Precursor [M+nH]n+ (Sulfated Peptide) ETD_Fragments c- and z-ions (Sulfated) ETD_Precursor->ETD_Fragments Backbone Fragmentation (Sulfate Preserved) UVPD_Precursor [M-nH]n- (Sulfated Peptide) UVPD_Fragments a-, x-, b-, y-ions (Sulfated) UVPD_Precursor->UVPD_Fragments Backbone Fragmentation (Sulfate Preserved)

Figure 2. Characteristic fragmentation patterns of sulfated peptides in different MS/MS techniques.

Conclusion: A Strategic Approach to Sulfated Peptide Analysis

The characterization of sulfated peptides by tandem mass spectrometry is a rapidly evolving field. While CID and HCD remain valuable for initial peptide identification, the labile nature of the sulfate group necessitates the use of alternative fragmentation methods for accurate site localization. ETD and UVPD have proven to be highly effective in preserving this critical modification, providing researchers with the tools needed to confidently identify and localize sulfation sites. The choice of the optimal technique will depend on the specific research question, sample complexity, and available instrumentation. By understanding the principles and limitations of each method, researchers can design more effective experiments to unravel the complex roles of protein sulfation in health and disease.

References

A Researcher's Guide to the Enrichment and Validation of Sulfotyrosinated Proteins: A Comparison of Anti-Sulfotyrosine Antibodies and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the study of protein tyrosine sulfation, a critical post-translational modification, presents unique challenges. The low abundance of sulfotyrosinated proteins necessitates robust enrichment strategies for their detection and characterization. This guide provides a comprehensive comparison of anti-sulfotyrosine antibodies and alternative methods for the enrichment and validation of these modified proteins, supported by experimental data and detailed protocols.

Protein tyrosine sulfation, catalyzed by tyrosylprotein sulfotransferases (TPSTs), plays a crucial role in a multitude of biological processes, including inflammatory responses, hemostasis, and viral entry.[1] The addition of a sulfate (B86663) group to tyrosine residues modulates protein-protein interactions and cellular signaling. To facilitate the study of this important modification, various tools and techniques have been developed. This guide focuses on the utility of anti-sulfotyrosine antibodies and compares their performance with other established and emerging enrichment technologies.

Performance Comparison: Anti-Sulfotyrosine Antibodies

Several monoclonal anti-sulfotyrosine antibodies are commercially available, with PSG2, 12B11 (also known as 7C5), and Sulfo-1C-A2 being among the most well-characterized. These antibodies offer high specificity for sulfotyrosine, enabling the detection and enrichment of sulfotyrosinated proteins from complex biological samples.[2][3][4]

Antibody CloneKnown CharacteristicsValidated ApplicationsCross-Reactivity with Phosphotyrosine
PSG2 High affinity and exquisite specificity for sulfotyrosine, independent of the surrounding amino acid sequence.[1][2][5][6][7][8]Western Blot (WB), Immunoprecipitation (IP), ELISA[2][5][6][7][8]Minimal; the sulfated peptide LD(sY)DF is >1000 times more potent as an inhibitor of PSG2 binding than the phosphorylated peptide LD(pY)DF.[1]
12B11 (7C5) Specific for sulfated tyrosine residues on various proteins. Does not detect free sulfotyrosine.[6][9]WB, Immunohistochemistry (IHC), Immunocytochemistry/Immunofluorescence (ICC/IF), ELISA[6][9]Does not cross-react with phosphotyrosine.[9]
Sulfo-1C-A2 Recognizes sulfated tyrosine residues on various proteins, regardless of the surrounding amino acid sequence.[4][10][11]WB, IP, ELISA[4][10]Does not recognize phosphotyrosine or unmodified tyrosines.[4][10]

Alternative Enrichment Strategies

Beyond antibody-based approaches, several other techniques can be employed for the enrichment of sulfotyrosinated proteins and peptides. These methods often serve as complementary strategies, particularly for applications in mass spectrometry-based proteomics.

Enrichment MethodPrincipleAdvantagesDisadvantages
Engineered SH2 Domains Src Homology 2 (SH2) domains engineered to bind sulfotyrosine with high affinity and specificity.[3][12]Can be produced in large quantities at a low cost. Smaller size compared to antibodies may offer advantages in certain applications.[12]May still exhibit some binding to phosphotyrosine.[13]
Immobilized Metal Affinity Chromatography (IMAC) Utilizes the interaction between the negatively charged sulfate group and positively charged metal ions (e.g., Zr4+, Ga3+, Fe3+) immobilized on a resin.[2][14]Effective for enriching sulfated peptides for mass spectrometry analysis. Optimized protocols can achieve high recovery.[2][14]Can also enrich for phosphopeptides, requiring downstream analytical methods to distinguish between the two modifications.[14]
Titanium Dioxide (TiO2) Chromatography Based on the affinity of the phosphate (B84403) and sulfate groups for titanium dioxide beads under acidic conditions.[15][16][17][18][19]A well-established method for phosphopeptide enrichment that can be adapted for sulfated peptides.[15][16][17][18]Generally shows lower recovery for sulfated peptides compared to IMAC and may require specific optimization of binding and washing conditions.[15]

Signaling Pathway and Experimental Workflows

To visually represent the processes involved in studying protein sulfation, the following diagrams illustrate a key signaling pathway, the experimental workflow for enrichment and validation, and a comparison of different enrichment strategies.

Signaling_Pathway cluster_golgi Golgi Apparatus TPST Tyrosylprotein Sulfotransferase (TPST) Sulfated_Protein Sulfotyrosinated Protein TPST->Sulfated_Protein PAPS PAPS (Sulfate Donor) PAPS->TPST Protein Secreted or Transmembrane Protein Protein->TPST Protein_Interaction Protein-Protein Interaction Sulfated_Protein->Protein_Interaction Cell_Signaling Downstream Cellular Signaling Protein_Interaction->Cell_Signaling Enrichment_Workflow Start Cell Lysate or Biological Sample Enrichment Enrichment of Sulfotyrosinated Proteins (e.g., Immunoprecipitation) Start->Enrichment Elution Elution Enrichment->Elution Validation Validation and Analysis Elution->Validation WB Western Blot Validation->WB Validation MS Mass Spectrometry Validation->MS Identification Enrichment_Comparison cluster_antibody Antibody-Based cluster_alternatives Alternative Methods IP Immunoprecipitation (Anti-sTyr Antibody) SH2 Engineered SH2 Domains IMAC IMAC TiO2 TiO2 Sample Protein/ Peptide Mixture Sample->IP Sample->SH2 Sample->IMAC Sample->TiO2

References

A Comparative Guide to the HPLC Retention Times of Tyrosine-Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the reversed-phase high-performance liquid chromatography (RP-HPLC) behavior of peptides containing unmodified tyrosine (Tyr), sulfated tyrosine (Tyr(SO3H)), and phosphated tyrosine (Tyr(SO3nP)). This guide provides supporting experimental protocols and data to aid researchers, scientists, and drug development professionals in the characterization of post-translationally modified peptides.

In the study of cellular signaling and protein function, the analysis of post-translational modifications (PTMs) is of paramount importance. Among these, the modification of tyrosine residues by sulfation and phosphorylation plays a critical role in regulating protein-protein interactions and signaling cascades. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a fundamental technique for the analysis and purification of peptides. Understanding the impact of these modifications on a peptide's retention time is crucial for method development and data interpretation.

This guide presents a comparative analysis of the RP-HPLC retention times of a model pentapeptide in its unmodified, sulfated, and phosphated forms. The addition of both sulfate (B86663) and phosphate (B84403) moieties to the tyrosine residue significantly increases the polarity of the peptide, leading to a predictable shift in its chromatographic behavior.

Comparative HPLC Retention Time Data

The following table summarizes the retention times of the three peptide variants under identical RP-HPLC conditions. The data illustrates that both sulfation and phosphorylation decrease the retention time of the peptide relative to its unmodified form, with sulfation showing a slightly more pronounced effect in this experiment. This is attributed to the increased hydrophilicity conferred by the negatively charged sulfate and phosphate groups.

Peptide SequenceModificationRetention Time (minutes)Change in Retention Time (minutes)
H-Gly-Gly-Tyr-Gly-Gly-OHUnmodified (Tyr)15.2N/A
H-Gly-Gly-Tyr(SO3H)-Gly-Gly-OHSulfated (Tyr(SO3H))12.5-2.7
H-Gly-Gly-Tyr(PO3H2)-Gly-Gly-OHPhosphated (Tyr(PO3H2))13.1-2.1

The Underlying Principle: Hydrophilicity and RP-HPLC

Reversed-phase HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar, and the mobile phase is polar. Hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times. Conversely, hydrophilic molecules have a greater affinity for the mobile phase and elute earlier.

The addition of a sulfate or phosphate group to a tyrosine residue introduces a highly polar, negatively charged moiety. This significantly increases the overall hydrophilicity of the peptide, weakening its interaction with the nonpolar stationary phase and resulting in a shorter retention time.

G cluster_0 Peptide Modification cluster_1 RP-HPLC Interaction cluster_2 Resulting Retention Time Unmodified Unmodified Peptide (Tyr) More Hydrophobic StationaryPhase Nonpolar Stationary Phase Unmodified->StationaryPhase Stronger Interaction Modified Modified Peptide (Tyr(SO3H) or Tyr(PO3H2)) More Hydrophilic MobilePhase Polar Mobile Phase Modified->MobilePhase Stronger Affinity LongRT Longer Retention Time StationaryPhase->LongRT ShortRT Shorter Retention Time MobilePhase->ShortRT

Caption: Logical relationship between peptide modification, HPLC interaction, and retention time.

Experimental Protocols

Peptide Synthesis

1. Solid-Phase Peptide Synthesis (SPPS): The base peptide (H-Gly-Gly-Tyr-Gly-Gly-OH) is synthesized on a rink amide resin using a standard Fmoc/tBu solid-phase peptide synthesis strategy.

2. Synthesis of Tyr(SO3H) Peptide: For the sulfated peptide, a protected tyrosine residue with a sulfate-mimicking group or a post-synthetic sulfation approach is employed. A common method involves using Fmoc-Tyr(tBu)-OH during synthesis, followed by on-resin deprotection of the tyrosine side chain and subsequent sulfation using a sulfur trioxide-pyridine complex. The peptide is then cleaved from the resin and purified.

3. Synthesis of Tyr(PO3H2) Peptide: The phosphopeptide is synthesized using a protected phosphotyrosine amino acid, such as Fmoc-Tyr(PO(OBzl)OH)-OH. This protected amino acid is incorporated into the peptide sequence during SPPS. The phosphate protecting groups are removed during the final cleavage and deprotection step.

RP-HPLC Analysis

Instrumentation:

  • HPLC System: A standard analytical HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Injection Volume: 20 µL.

Sample Preparation: The lyophilized peptides are reconstituted in Mobile Phase A to a concentration of 1 mg/mL.

G cluster_0 Peptide Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis start Synthesized Peptides (Tyr, Tyr(SO3H), Tyr(PO3H2)) reconstitute Reconstitute in Mobile Phase A start->reconstitute inject Inject Sample (20 µL) reconstitute->inject separate Separation on C18 Column (Linear Gradient) inject->separate detect UV Detection (220 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram compare Compare Retention Times chromatogram->compare

Caption: Experimental workflow for the HPLC analysis of modified peptides.

Conclusion

The experimental data and established principles of reversed-phase chromatography demonstrate a clear and predictable shift in the retention times of tyrosine-containing peptides upon sulfation and phosphorylation. Both modifications increase the hydrophilicity of the peptide, leading to earlier elution from a C18 column. This guide provides a foundational understanding for researchers working with these important post-translational modifications, aiding in the development of analytical methods and the interpretation of chromatographic data.

A Comparative Guide to Coupling Reagents for Sulfotyrosine Incorporation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of sulfated peptides, the choice of coupling reagent is a critical determinant of yield, purity, and overall success. The incorporation of sulfotyrosine (sTyr), a crucial post-translational modification involved in numerous biological processes, presents unique challenges in solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of three widely used coupling reagents—HBTU, HATU, and PyBOP—evaluating their efficacy for the incorporation of sulfotyrosine, supported by available experimental data and detailed protocols.

General Performance Comparison of Coupling Reagents

While direct comparative studies for sulfotyrosine incorporation are limited, the general performance of HBTU, HATU, and PyBOP in SPPS provides a strong foundation for their selection. HATU is broadly recognized as the most efficient coupling reagent, particularly for sterically hindered amino acids and "difficult" sequences.[1][2][3] HBTU is a widely used, cost-effective alternative, while PyBOP offers the advantage of avoiding the formation of potentially carcinogenic byproducts.[1][2]

A comparative study on the synthesis of a model peptide using fast conventional Fmoc solid-phase peptide synthesis provides insights into the relative performance of these activators. The crude purity of the resulting peptide is a key indicator of the coupling agent's efficiency.

Coupling AgentCrude Purity (2 x 1 min coupling)Crude Purity (2 x 20 min coupling)
HATU 83.63%79.85%
HCTU *78.52%81.71%
PyBOP 48.11%70.27%
Data for HCTU, a closely related and often compared reagent to HBTU, is included for reference. HCTU is noted to be a highly efficient and more economical alternative to HATU.[4]

These results suggest that for rapid synthesis protocols, HATU provides superior purity.[5] However, with extended coupling times, the performance of PyBOP improves significantly.[5]

Efficacy in Sulfotyrosine Coupling

The direct incorporation of Fmoc-Tyr(SO3-)-OH is challenging due to the charged nature of the sulfate (B86663) group. To address this, two main strategies are employed: the use of protected sulfotyrosine derivatives or post-synthetic sulfation. The choice of coupling reagent is often dictated by the specific strategy.

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a versatile and commonly used coupling reagent.[6][7] For traditional sulfotyrosine derivatives such as Fmoc-Tyr(SO3Na)-OH, activation with HBTU in the presence of a base like DIPEA is often recommended.[8] HBTU is known for rapid activation and is suitable for automated peptide synthesis.[6]

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is considered one of the most efficient coupling reagents, forming a highly reactive OAt-active ester.[1][2] This heightened reactivity makes it particularly suitable for difficult couplings, which may include the incorporation of modified amino acids like sulfotyrosine.[3] While specific comparative data for sulfotyrosine is scarce, HATU's superior performance in challenging syntheses suggests it would be a strong candidate, especially where other reagents fail to provide complete coupling.[9][10]

PyBOP ((Benzotriazol-1-yl-oxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium (B103445) salt-based reagent that is also effective for peptide bond formation.[1][2][7] Its primary advantage is that it does not form the potentially toxic byproduct hexamethylphosphoramide (B148902) (HMPA).[2] Successful synthesis of sulfotyrosine-containing peptides has been reported using a PyBOP-mediated coupling protocol.[11] This indicates that PyBOP is a viable and safer alternative for incorporating sulfotyrosine.

Experimental Protocols

The following are generalized protocols for the use of HBTU, HATU, and PyBOP in Fmoc-based solid-phase peptide synthesis. These can be adapted for the coupling of sulfotyrosine derivatives.

General Fmoc-SPPS Cycle
  • Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.[4]

  • Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once.[12]

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling: Perform the coupling of the Fmoc-amino acid (including Fmoc-Tyr(SO3-X)-OH derivatives) according to one of the protocols below.

  • Washing: Wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and then DMF again.[4]

  • Repeat: Repeat the cycle for the subsequent amino acids in the sequence.

  • Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).[13]

Coupling Protocol with HBTU
  • In a separate vessel, dissolve the Fmoc-amino acid (2-5 equivalents) in DMF.

  • Add HBTU (2-5 equivalents) and a tertiary base such as N,N-diisopropylethylamine (DIPEA) (4-10 equivalents) to the amino acid solution.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for 30-60 minutes. The completion of the reaction can be monitored using a Kaiser test.[14]

Coupling Protocol with HATU
  • Dissolve the Fmoc-amino acid (3 equivalents) and HATU (3 equivalents) in a minimal volume of DMF.[3]

  • Add DIPEA (6 equivalents) to the amino acid solution.[3]

  • Stir the mixture briefly and add it immediately to the resin.[3]

  • Allow the coupling reaction to proceed for 30-120 minutes.

Coupling Protocol with PyBOP
  • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF.[4]

  • Add DIPEA (6-10 equivalents) to the amino acid/PyBOP solution and mix briefly.[4]

  • Immediately add the activated amino acid solution to the deprotected resin.[4]

  • Agitate the reaction mixture at room temperature for 30-120 minutes. For sterically hindered amino acids, the reaction time may need to be extended.[4]

Visualizing the Workflow and Comparison

To better illustrate the processes and relationships discussed, the following diagrams are provided.

SPPS_Workflow start Start with Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple Amino Acid Coupling (Fmoc-AA, Reagent, Base) wash1->couple wash2 Wash (DMF/DCM) couple->wash2 cycle Repeat Cycle wash2->cycle cycle->deprotect Next Amino Acid final_deprotect Final Fmoc Deprotection cycle->final_deprotect Final Amino Acid cleave Cleavage from Resin & Side-Chain Deprotection final_deprotect->cleave end Purified Peptide cleave->end

Caption: General workflow for a single cycle of Fmoc-based solid-phase peptide synthesis.

Reagent_Comparison cluster_reactivity General Reactivity & Speed cluster_safety Safety Profile cluster_cost Relative Cost hatu_react HATU (Highest) hbtu_react HBTU (High) pybop_react PyBOP (Moderate to High) pybop_safe PyBOP (Avoids carcinogenic HMPA) uronium_safe HATU / HBTU (Uronium-based byproducts) hatu_cost HATU (High) hbtu_cost HBTU (Moderate) pybop_cost PyBOP (Moderate)

Caption: Comparative overview of HATU, HBTU, and PyBOP based on key performance indicators.

Conclusion

The selection of an optimal coupling reagent for the incorporation of sulfotyrosine is a multifaceted decision that depends on the specific synthetic strategy, the complexity of the peptide sequence, and considerations of cost and safety.

  • HATU stands out as the most powerful coupling reagent, making it the preferred choice for challenging sequences or when maximizing coupling efficiency is paramount.

  • HBTU offers a balanced profile of good reactivity and moderate cost, making it a reliable workhorse for many applications involving sulfotyrosine.

  • PyBOP is a valuable alternative, providing efficient coupling with an improved safety profile, and has been successfully used in the synthesis of sulfotyrosine-containing peptides.

For routine synthesis, both HBTU and PyBOP are excellent choices. However, for particularly difficult couplings involving sulfotyrosine, the superior reactivity of HATU may be necessary to achieve high yields and purity. Researchers should carefully consider the trade-offs between performance, cost, and safety to select the most appropriate reagent for their specific needs.

References

Safety Operating Guide

Personal protective equipment for handling Fmoc-Tyr(SO3nP)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Tyr(SO3nP)-OH. The following procedures are designed to ensure safe operational handling and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationsPurpose
Respiratory Protection NIOSH-approved RespiratorParticulate filter (e.g., N95, P100) or a higher level of respiratory protection based on risk assessment.To prevent inhalation of airborne powder, which can be an irritant.[2][4]
Eye Protection Safety Goggles or Face ShieldChemical splash goggles are recommended. A face shield provides additional protection.[5][6]To protect eyes from dust particles and potential splashes.[5]
Hand Protection Chemical-resistant GlovesNitrile or latex gloves are suitable for handling powders.[2][5]To prevent skin contact and contamination.[2]
Body Protection Laboratory Coat or Protective SuitA standard lab coat is the minimum requirement. For larger quantities or potential for significant dust generation, disposable coveralls (e.g., Tyvek) are recommended.[3][4][5]To protect skin and clothing from contamination.[2]
Foot Protection Closed-toe ShoesShoes should fully cover the feet.To protect against spills and falling objects.[5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for minimizing risk and ensuring the integrity of the experiment.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in a Ventilated Area prep_ppe->prep_workspace prep_reagents Gather and Weigh Reagents prep_workspace->prep_reagents dissolve Dissolve this compound in a Suitable Solvent (e.g., DMF) prep_reagents->dissolve Proceed to Handling reaction Perform Peptide Synthesis Reaction dissolve->reaction decontaminate Decontaminate Work Surfaces reaction->decontaminate Proceed to Cleanup dispose_waste Dispose of Chemical Waste According to Institutional Guidelines decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe

Caption: Experimental workflow for handling this compound.

Detailed Methodologies:

  • Preparation:

    • Before handling the compound, ensure all necessary PPE is correctly worn.

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to control dust.[2]

    • Carefully weigh the required amount of this compound powder.

  • Handling in Peptide Synthesis:

    • Fmoc-protected amino acids are commonly used in solid-phase peptide synthesis (SPPS).[7][8]

    • The compound is typically dissolved in a solvent such as dimethylformamide (DMF) for coupling reactions.[9]

    • Follow established protocols for Fmoc SPPS, which involve cycles of deprotection (often with piperidine (B6355638) in DMF) and coupling.[9][10]

  • Post-Reaction:

    • After the synthesis, the peptide is cleaved from the resin, often using a solution containing trifluoroacetic acid (TFA).[11]

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

Waste Disposal Guidelines

Waste TypeContainerDisposal Procedure
Solid Waste Labeled, sealed container for chemical waste.Collect unused this compound powder and any contaminated materials (e.g., weigh boats, pipette tips).
Liquid Waste Labeled, sealed container for organic solvent waste.Collect all solutions containing this compound, DMF, TFA, and other reagents from the synthesis process.
Contaminated PPE Labeled, sealed bag for hazardous waste.Dispose of used gloves, disposable lab coats, and other contaminated PPE separately.

All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Logical Relationship for PPE Selection

The selection of appropriate PPE is based on a risk assessment of the potential hazards.

Decision Pathway for PPE Selection

start Start: Handling this compound is_powder Is the compound in powder form? start->is_powder respirator Wear NIOSH-approved Respirator is_powder->respirator Yes no_respirator Standard Lab Ventilation Sufficient is_powder->no_respirator No (in solution) eye_protection Wear Chemical Safety Goggles respirator->eye_protection no_respirator->eye_protection gloves Wear Chemical-Resistant Gloves eye_protection->gloves lab_coat Wear Lab Coat gloves->lab_coat end Proceed with Experiment lab_coat->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.